9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H25ClN4O7 |
|---|---|
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-benzoyloxy-2-[(1R)-1-benzoyloxyethyl]-5-(6-chloropurin-9-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C32H25ClN4O7/c1-19(41-30(38)20-11-5-2-6-12-20)24-25(43-31(39)21-13-7-3-8-14-21)26(44-32(40)22-15-9-4-10-16-22)29(42-24)37-18-36-23-27(33)34-17-35-28(23)37/h2-19,24-26,29H,1H3/t19-,24-,25-,26-,29-/m1/s1 |
Clé InChI |
CIRKGQFMBWMTLR-QPFJQWEWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Abstract
This compound is a synthetic purine nucleoside analog designed for potential therapeutic applications. As a member of the nucleoside antimetabolite class, its mechanism of action is predicated on the disruption of fundamental cellular processes, primarily nucleic acid synthesis, leading to outcomes such as cell cycle arrest and apoptosis.[1][2] This guide synthesizes the current understanding of this compound by examining its distinct structural features: the 6-chloropurine base, a C-methylated ribose sugar, and benzoyl protecting groups. We will delineate its probable metabolic activation pathway, its molecular targets, and the resulting cellular consequences. This document also provides detailed experimental protocols to facilitate further investigation into its precise pharmacological profile.
Introduction: The Rationale for Modified Purine Nucleosides
Purine nucleoside analogs (PNAs) are a cornerstone of chemotherapy and antiviral therapy.[3][4] Their structural similarity to endogenous nucleosides—adenosine and guanosine—allows them to be recognized and processed by cellular enzymes, effectively acting as "Trojan horses." Once inside the cell, they interfere with DNA and RNA synthesis and other metabolic pathways.[3][5]
The therapeutic efficacy of PNAs can be enhanced through specific chemical modifications. In the case of this compound, three key modifications aim to optimize its pharmacological properties:
-
6-Chloropurine Base: This halogenated purine is a versatile precursor in drug synthesis and is integral to the activity of several antitumor and antiviral agents.[3][6] Its electrophilic nature at the C6 position may confer unique inhibitory properties.[7]
-
C-Methylated Ribose: The addition of a methyl group to the ribofuranose ring is a common strategy in nucleoside chemistry. Such modifications can influence nucleoside conformation, metabolic stability, and interaction with target enzymes.[8]
-
Benzoyl Prodrug Moiety: The tri-O-benzoyl groups are anticipated to function as a prodrug delivery system. These lipophilic groups can enhance cell membrane permeability, facilitating cellular uptake. Inside the cell, they are expected to be cleaved by ubiquitous esterase enzymes to release the active nucleoside. This strategy has been explored for other nucleoside analogs.[7][9]
This guide will deconstruct the compound's mechanism based on these components, proposing a scientifically grounded pathway from administration to cellular effect.
Biochemical Profile and Metabolic Activation
The journey of the title compound from an extracellular agent to an intracellular active metabolite is a multi-step process. The benzoylated form is a prodrug, requiring intracellular enzymatic conversion to exert its cytotoxic effects.
Cellular Uptake and Deprotection
The lipophilic benzoyl groups are designed to enhance passage across the cell membrane. Once in the cytoplasm, cellular esterases are hypothesized to hydrolyze the ester bonds, cleaving the three benzoyl groups and releasing the core nucleoside: 9-(5(R)-C-Methyl-D-ribofuranosyl)-6-chloropurine .
Anabolic Phosphorylation
Like most nucleoside analogs, the de-benzoylated molecule is inactive until it is phosphorylated.[4] Cellular nucleoside and nucleotide kinases sequentially add phosphate groups to the 5'-hydroxyl of the ribose sugar, converting the nucleoside into its active triphosphate form. This three-step phosphorylation cascade is the rate-limiting step for the activation of many PNAs.
-
Nucleoside → Nucleoside Monophosphate (NMP): Catalyzed by a nucleoside kinase (e.g., deoxycytidine kinase or adenosine kinase).
-
NMP → Nucleoside Diphosphate (NDP): Catalyzed by a nucleoside monophosphate kinase.
-
NDP → Nucleoside Triphosphate (NTP): Catalyzed by a nucleoside diphosphate kinase.
The final product, 9-(5(R)-C-Methyl-D-ribofuranosyl)-6-chloropurine triphosphate , is the primary bioactive metabolite responsible for the compound's pharmacological effects.
Caption: Proposed metabolic activation pathway of the title compound.
Molecular Mechanism of Action
The bioactive triphosphate metabolite is hypothesized to exert its cytotoxic effects through two primary mechanisms common to purine nucleoside analogs: disruption of nucleic acid synthesis and potential direct enzyme inhibition.
Inhibition of DNA and RNA Polymerases
The core mechanism for PNAs is the competitive inhibition of DNA and RNA polymerases.[1][5] The triphosphate metabolite structurally mimics natural dATP or ATP, allowing it to bind to the active site of polymerases. This competition reduces the rate of natural nucleotide incorporation, thereby stalling DNA replication and transcription.
Incorporation into Nucleic Acids and Chain Termination
If the polymerase is not sufficiently inhibited, it may incorporate the analog into the growing DNA or RNA strand. The presence of the C-methyl modification on the ribose sugar could act as a chain terminator. Once incorporated, the altered sugar structure may prevent the polymerase from adding the next nucleotide, leading to the premature termination of the nucleic acid chain.[5] This results in fragmented DNA and incomplete transcripts, triggering cellular stress responses, cell cycle arrest, and ultimately, apoptosis.[10]
Potential for Covalent Inhibition
A unique aspect of the 6-chloropurine moiety is its potential to act as an irreversible inhibitor.[7] The chlorine atom is a good leaving group, making the C6 position of the purine ring electrophilic. It is plausible that this site could react with a nucleophilic residue (e.g., a cysteine thiol) in the active site of a target enzyme, such as a polymerase or another purine-binding protein. This would result in a covalent bond and irreversible inactivation of the enzyme, a potent and durable mode of inhibition.[7]
Caption: Hypothesized mechanism of cytotoxic action.
Experimental Validation & Methodologies
Validating the proposed mechanism requires a series of targeted experiments. The following protocols provide a framework for investigating the compound's activity.
Cell Viability and Apoptosis Assays
The primary goal is to determine the compound's cytotoxicity against relevant cell lines (e.g., cancer cell lines).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the title compound (and the de-benzoylated nucleoside as a control) in culture medium. Treat cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| Melanoma (A375) | Title Compound | 48 | Hypothetical 5.2 |
| Colon (HT-29) | Title Compound | 48 | Hypothetical 8.9 |
| Lung (A549) | Title Compound | 48 | Hypothetical 12.1 |
In Vitro DNA Polymerase Inhibition Assay
This experiment directly tests the hypothesis that the triphosphate metabolite inhibits DNA polymerase activity.
Protocol: Polymerase Inhibition Assay
-
Metabolite Synthesis: Chemically synthesize the triphosphate form of the de-benzoylated nucleoside.
-
Reaction Setup: In a microfuge tube, combine a buffered solution containing human DNA polymerase, a DNA template-primer, dNTPs (including a radiolabeled or fluorescent dATP), and varying concentrations of the analog triphosphate.
-
Initiation & Incubation: Initiate the reaction by adding MgCl2 and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding EDTA.
-
Analysis: Separate the reaction products using gel electrophoresis. Quantify the amount of newly synthesized DNA by measuring radioactivity or fluorescence.
-
Calculation: Determine the IC50 value for polymerase inhibition.
Caption: Workflow for determining compound cytotoxicity (IC50).
Conclusion and Future Directions
This compound is a rationally designed purine nucleoside analog. Its mechanism of action is likely multifaceted, initiated by its prodrug activation and culminating in the disruption of nucleic acid synthesis via competitive inhibition and chain termination. The presence of the 6-chloropurine moiety also introduces the possibility of covalent enzyme inhibition, a feature that warrants further investigation.
Future research should focus on:
-
Metabolite Identification: Confirming the intracellular conversion of the prodrug to its triphosphate form using techniques like LC-MS/MS.
-
Target Specificity: Identifying the specific human polymerases or other enzymes that are most potently inhibited by the active metabolite.
-
Covalent Binding Studies: Using mass spectrometry to determine if the compound forms covalent adducts with target proteins.
-
In Vivo Efficacy: Evaluating the compound's antitumor or antiviral activity in preclinical animal models to establish its therapeutic potential.
By systematically validating these mechanistic steps, the scientific community can fully elucidate the therapeutic promise of this complex and intriguing molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 6-Chloropurine | TargetMol [targetmol.com]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of C-Methylated Nucleosides: From Mechanistic Insights to Therapeutic Potential
Abstract
C-methylated nucleosides represent a pivotal class of molecules in medicinal chemistry, distinguished by the substitution of a hydrogen atom with a methyl group on the sugar or base moiety. This seemingly minor modification imparts profound effects on their biological activity, metabolic stability, and therapeutic utility. This guide provides a comprehensive exploration of C-methylated nucleosides, focusing on the mechanistic underpinnings of their antiviral and anticancer properties. We delve into the critical structure-activity relationships that govern their efficacy, the rationale behind their enhanced enzymatic stability, and the strategic implementation of prodrug approaches to overcome pharmacokinetic barriers. Detailed experimental protocols for evaluating biological activity are provided, offering researchers a practical framework for advancing the development of this promising class of therapeutic agents.
Introduction: The Significance of a Single Methyl Group
Nucleoside analogs are the cornerstone of modern antiviral and anticancer chemotherapy.[1][2] Their mechanism hinges on their ability to mimic natural nucleosides, thereby deceiving cellular or viral enzymes and disrupting nucleic acid replication. However, the efficacy of early nucleoside analogs was often hampered by poor metabolic stability—specifically, cleavage of the glycosidic bond by phosphorylases or deamination by deaminases—and the development of drug resistance.[3][4]
The introduction of a carbon-carbon bond between the sugar and the base, creating a C-nucleoside, offered a significant leap in stability.[4][5] Further strategic methylation of the sugar moiety, particularly at the 2'-position of the ribose, has proven to be a transformative modification. This C-methylation sterically shields the molecule from enzymatic degradation and can fundamentally alter its interaction with target polymerases, often converting a substrate into a potent inhibitor.[3][6][7] This guide will dissect the chemical logic and biological consequences of C-methylation, with a primary focus on its application in developing antiviral therapeutics against RNA viruses like the Hepatitis C Virus (HCV).
The Core Mechanism: C-Methylation as a Tool for Polymerase Inhibition
The primary mechanism by which C-methylated nucleosides exert their antiviral effect is through the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][8][9] This process is not one of simple competitive inhibition but a multi-step strategic sabotage of the viral replication machinery.
2.1. Intracellular Activation Pathway
Like most nucleoside analogs, C-methylated nucleosides are administered as prodrugs that must be anabolized to their active triphosphate form within the host cell.[2] This reliance on host cell kinases for the initial phosphorylation step can be a rate-limiting factor, a challenge often addressed by sophisticated prodrug strategies like the ProTide approach, which delivers the monophosphate form directly into the cell.[9][10][11]
2.2. Non-Obligate Chain Termination
Once converted to the active triphosphate, the analog competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral RdRp. The key to the inhibitory action of 2'-C-methylated nucleosides lies in what happens after incorporation. The methyl group at the 2'-position creates a steric clash within the polymerase active site, preventing the correct alignment of the next incoming nucleotide.[7] This disruption effectively halts further elongation of the RNA chain, an event known as "non-obligate chain termination."[7] This is a potent and definitive mechanism for stopping viral replication.
Structure-Activity Relationships (SAR) and Enhanced Stability
The biological activity of C-methylated nucleosides is exquisitely sensitive to the position of the methyl group and the nature of the nucleobase. Decades of research have established a stringent SAR that guides modern drug design.[3]
3.1. The Primacy of the 2'-C-Methyl Group
-
Potency: The 2'-C-methyl modification on a ribose sugar is a pharmacophore strongly associated with potent anti-HCV activity.[3][6] 2'-C-methyladenosine and 2'-C-methylguanosine were early examples identified as powerful inhibitors of HCV replication.[3]
-
Stereochemistry is Key: The ribo configuration (where the 2'-methyl and 3'-hydroxyl groups are on the same face of the sugar ring) is critical. Altering this stereochemistry leads to a dramatic loss of activity.[3]
-
Steric Bulk: Increasing the steric bulk beyond a methyl group at the C2' position is generally not tolerated and results in inactive compounds.[3]
-
Other Positions: Methylation at other positions, such as 1', 3', or 4', has been explored but has not yielded the same level of potent antiviral activity, often resulting in inactive compounds.[7][12]
3.2. Impact on Enzymatic Stability
A crucial advantage conferred by the 2'-C-methyl group is enhanced resistance to metabolic enzymes that would otherwise degrade the nucleoside. This modification provides steric hindrance that significantly reduces susceptibility to:
-
Adenosine Deaminase (ADA): An enzyme that converts adenosine to inosine.
-
Purine Nucleoside Phosphorylase (PNP): An enzyme that cleaves the glycosidic bond.
This increased stability prolongs the intracellular half-life of the nucleoside, allowing for more efficient conversion to the active triphosphate form and greater overall antiviral pressure.[3][6]
Quantitative Data Summary
The following table summarizes the in vitro activity of representative C-methylated nucleosides and their prodrugs against Hepatitis C Virus (HCV). The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of the therapeutic window.
| Compound/Prodrug Name | Modification | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-C-Methyladenosine | 2'-C-Methyl | HCV | ~1.0 | >100 | >100 | [3] |
| 2'-C-Methylcytidine | 2'-C-Methyl | HCV | ~0.9 | >100 | >111 | [13] |
| PSI-7851 (Sofosbuvir Monophosphate) | 2'-F, 2'-C-Methyl | HCV | Submicromolar | >100 | >100 | [10] |
| INX-08189 (Prodrug) | 2'-C-Methyl Guanosine | HCV | 0.04 | >10 | >250 | [11] |
| 7-deaza-2'-C-methyladenosine | 2'-C-Methyl, 7-deaza | HCV | Submicromolar | >10 | >100 | [1] |
EC₅₀ (50% Effective Concentration) and CC₅₀ (50% Cytotoxic Concentration) values are approximate and can vary based on the specific cell line and assay conditions.
Experimental Methodologies: A Self-Validating Approach
To ensure the scientific integrity of findings, experimental protocols must be robust and self-validating. This involves including appropriate positive and negative controls and assessing cytotoxicity in parallel with antiviral activity to establish a therapeutic window.
5.1. General Experimental Workflow
5.2. Protocol 1: Antiviral Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of new infectious virus particles.[14]
-
Causality: This method is superior to simple cytopathic effect (CPE) inhibition assays because it directly measures the impact on viral replication, providing a more quantitative and direct assessment of antiviral efficacy.[14][15]
-
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Huh-7 cells for HCV) in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the C-methylated nucleoside. Include a "no-drug" vehicle control and a positive control (e.g., Sofosbuvir).
-
Virus Infection: Infect the cells with the target virus at a low multiplicity of infection (MOI) (e.g., 0.01).
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Supernatant Harvest: Collect the culture supernatant from each well.
-
Virus Titration: Determine the viral titer in each supernatant sample using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the percent reduction in virus titer against the compound concentration and use non-linear regression to calculate the EC₅₀ value.
-
5.3. Protocol 2: MTT Cell Viability/Cytotoxicity Assay
This assay is performed in parallel to determine the concentration at which the compound is toxic to the host cells.
-
Causality: This protocol relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a colorimetric readout that is proportional to the number of viable cells.[16][17] This ensures that any observed antiviral effect is not simply a result of killing the host cells.
-
Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates.
-
Compound Treatment: Add serial dilutions of the C-methylated nucleoside to the wells. Include "no-drug" (cells only) and "no-cells" (media only) controls.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percent cell viability against the compound concentration and use non-linear regression to calculate the CC₅₀ value.
-
Future Perspectives and Conclusion
The journey of C-methylated nucleosides from initial discovery to clinical success, exemplified by the precursors to drugs like Sofosbuvir, highlights a triumphant story in rational drug design.[2][11] The strategic addition of a single methyl group addresses fundamental challenges of stability and potency, creating highly effective therapeutic agents.
Future research will likely focus on several key areas:
-
Broad-Spectrum Activity: Exploring the activity of established C-methylated scaffolds against a wider range of emerging RNA viruses.[1]
-
Novel Prodrug Strategies: Designing next-generation liver-targeting prodrugs to further enhance efficacy and reduce potential off-target effects.[10][11]
-
Anticancer Applications: While less explored, the principles of enhanced stability and polymerase interaction could be applied to the design of C-methylated nucleosides targeting cellular DNA polymerases or reverse transcriptases for cancer therapy.[18]
References
- 1. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 6. Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in nucleoside monophosphate prodrugs as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current and future use of nucleo(s)tide prodrugs in the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4'-C-methylnucleosides. | Semantic Scholar [semanticscholar.org]
- 13. Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine synthesis pathway
An In-depth Technical Guide to the Synthesis of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Abstract
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a complex purine nucleoside analog. Such modified nucleosides are of significant interest in medicinal chemistry and drug development, often exhibiting potent antitumor or antiviral activities by interfering with DNA synthesis or inducing apoptosis.[1] The synthesis of this target molecule presents two primary challenges: the stereoselective construction of the C5-methylated ribofuranose core and the regio- and stereocontrolled formation of the N-glycosidic bond. This document outlines a robust, multi-step strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations designed for researchers and drug development professionals.
Strategic Overview: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule dictates its disconnection at the N-glycosidic bond. This bond is most reliably formed via a Vorbrüggen glycosylation reaction. This approach simplifies the problem into the synthesis of two key building blocks: the purine base (6-chloropurine) and a suitably activated, C5-methylated ribofuranose derivative.
The forward synthesis will therefore focus on two primary stages:
-
Preparation of the Key Sugar Intermediate: A multi-step synthesis starting from a commercially available D-ribose derivative to install the C5-methyl group with the correct (R) stereochemistry and appropriate protecting groups.
-
N-Glycosylation: The Lewis acid-catalyzed coupling of the activated sugar with silylated 6-chloropurine to yield the final product.
Part I: Synthesis of the Activated Sugar Moiety
The synthesis of the chiral sugar is the most demanding part of the overall pathway. The proposed route begins with a readily available ribose derivative and proceeds through oxidation and a stereocontrolled nucleophilic addition to establish the critical C5 stereocenter.
Overall Synthetic Pathway```dot
Detailed Experimental Protocol: Part II
-
Silylation of 6-Chloropurine: A suspension of 6-chloropurine (1.5 eq) in hexamethyldisilane (HMDS) with a catalytic amount of ammonium sulfate is heated to reflux until the solution becomes clear (typically 2-4 hours). The excess HMDS is then removed under vacuum to yield the crude silylated purine, which is used immediately.
-
Coupling Reaction: The activated sugar (1.0 eq) and the silylated 6-chloropurine are dissolved in a dry, aprotic solvent such as acetonitrile or 1,2-dichloroethane under an argon atmosphere. The solution is cooled to 0 °C.
-
Catalyst Addition: Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) is added dropwise to the cooled solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and diluted with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure target compound as a white solid.
[2]### 4. Summary of Key Data
The following table summarizes the critical stages and expected outcomes for this synthetic pathway. Yields are representative and may vary based on reaction scale and optimization.
| Step # | Transformation | Key Reagents | Expected Yield (%) | Notes |
| 1.2 | C5-OH Oxidation | Dess-Martin periodinane | >95 (crude) | Aldehyde is sensitive; use immediately. |
| 1.3 | Methyl Addition | MeMgBr | 80-90 (total) | Produces a mixture of diastereomers. |
| 1.3 | Isomer Separation | Silica Gel Chromatography | 35-45 (for R-isomer) | Critical separation step. |
| 1.4 | Benzoylation & Activation | BzCl; Ac₂O, H⁺ | 75-85 (2 steps) | Prepares the sugar for coupling. |
| 2.2 | Vorbrüggen Glycosylation | TMSOTf | 60-75 | Key C-N bond formation. |
| - | Overall | - | ~15-25 | From the separated (R)-alcohol. |
Conclusion
The synthesis of this compound is a challenging but achievable goal in medicinal chemistry. The strategy presented herein relies on established, high-fidelity transformations in carbohydrate and nucleoside chemistry. Success hinges on two pivotal stages: the meticulous chromatographic separation of the C5 diastereomers following the Grignard addition and the carefully controlled conditions of the Vorbrüggen glycosylation to ensure high β-selectivity. This guide provides a robust framework for researchers to access this and other C5-modified nucleoside analogs for further investigation in drug discovery programs.
References
The Pivotal Role of 5'-C-Methylation in Modulating Nucleoside Analog Cytotoxicity: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Drug Development Professionals
Introduction: Beyond the Canonical Nucleoside Analog
For decades, nucleoside analogs have been a cornerstone of antiviral and anticancer chemotherapy. Their success lies in a simple yet elegant deception: mimicking natural nucleosides to gain entry into cellular metabolic pathways, only to disrupt them fatally. These molecules typically require intracellular phosphorylation to their triphosphate form to exert their cytotoxic effects, most commonly by inhibiting polymerases or acting as chain terminators during DNA or RNA synthesis.[1]
However, the clinical utility of these agents is often hampered by issues of toxicity, metabolic instability, and the emergence of resistance. This has driven medicinal chemists to explore a vast chemical space of structural modifications. Among the most strategic of these is the modification of the sugar moiety, which can profoundly alter the analog's biological activity.[2]
This guide moves beyond the well-trodden path of base and 2'-position modifications to focus on a critical, yet nuanced, alteration: 5'-C-methylation . We will dissect the mechanistic consequences of modifying this key carbon atom, which serves as the primary site for the initial, rate-limiting phosphorylation step. This modification can either block metabolic activation entirely or subtly reshape the molecule's interaction with cellular machinery, opening new avenues for therapeutic intervention with potentially novel mechanisms of action. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and field-proven methodologies to investigate and harness the potential of 5'-C-methylated nucleoside analogs.
Section 1: The Canonical Pathway of Nucleoside Analog Activation and Cytotoxicity
To appreciate the impact of 5'-C-methylation, one must first master the canonical pathway that governs the bioactivity of most cytotoxic nucleoside analogs. This multi-step intracellular journey is a prerequisite for therapeutic efficacy.
-
Cellular Uptake: Nucleoside analogs are hydrophilic molecules and thus cannot freely diffuse across the cell membrane. They rely on specialized protein channels, primarily the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), to enter the cell.[3][4] The expression levels of these transporters can be a key determinant of drug sensitivity.[4]
-
Metabolic Activation via Sequential Phosphorylation: Once inside the cell, the nucleoside analog is a prodrug. It must be converted to its active triphosphate form. This is accomplished by cellular kinases in three sequential steps:
-
Monophosphorylation: This is the first and often rate-limiting step, catalyzed by a nucleoside kinase such as deoxycytidine kinase (dCK) or thymidine kinase (TK). The enzyme transfers a phosphate group from ATP to the 5'-hydroxyl group of the analog.
-
Diphosphorylation: A nucleoside monophosphate kinase (NMPK) adds a second phosphate group.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) adds the third phosphate group, yielding the active nucleoside analog triphosphate.[5]
-
-
Induction of Cytotoxicity: The active triphosphate analog can now interfere with nucleic acid synthesis through two primary mechanisms:
-
Enzyme Inhibition: The analog can compete with its natural counterpart (e.g., dCTP, ATP) for the active site of a DNA or RNA polymerase, inhibiting the enzyme's function.
-
Chain Termination: If the analog is incorporated into a growing DNA or RNA strand, it can halt further elongation. This occurs if the analog lacks a 3'-hydroxyl group (obligate chain terminator) or if its structure sterically hinders the addition of the next nucleotide (non-obligate chain terminator).[6]
-
The formation of covalent adducts with enzymes, such as the trapping of DNA methyltransferases (DNMTs) by 5-azacytidine, represents another, though more specific, cytotoxic mechanism.[7][8]
Section 2: The 5'-Carbon: A Strategic Control Point for Bioactivity
The 5'-hydroxyl group is the lynchpin of the canonical activation pathway. Its presence is an absolute requirement for the initial phosphorylation event that commits the analog to its cytotoxic fate. Therefore, modification at this position represents a powerful strategy to fundamentally alter a drug's mechanism of action.
5'-C-Methylation and Related Modifications
Introducing a methyl group at the 5'-carbon, or replacing the 5'-hydroxyl entirely, leads to analogs with drastically different properties.
-
5'-Deoxy Analogs: In this case, the 5'-hydroxyl group is replaced with a hydrogen atom. These analogs are incapable of being phosphorylated and therefore cannot act via the canonical chain-termination pathway.[1]
-
5'-C-Methyl Analogs: Here, one of the hydrogen atoms on the 5'-carbon is replaced with a methyl group, resulting in a 5'-CH(CH₃)OH structure. This modification introduces steric bulk adjacent to the critical 5'-hydroxyl group, potentially altering its recognition by kinases.
-
5',5'-di-C-Methyl Analogs: Both hydrogens on the 5'-carbon are replaced, yielding a 5'-C(CH₃)₂OH structure, further increasing steric hindrance.
Section 3: Mechanistic Consequences of 5'-C-Methylation
The decision to methylate the 5'-position is not trivial; it redirects the analog's biological activity, often creating compounds that function through entirely non-canonical pathways.
Obligate Blockade of Metabolic Activation
The most direct consequence of removing the 5'-hydroxyl group, as in 5'-deoxy analogs, is the complete prevention of phosphorylation. While this may seem to render the compound inert, it can be a highly effective strategy for designing inhibitors of other enzymes without inducing the cytotoxicity associated with DNA incorporation.
A pivotal example is the development of carbocyclic adenosine analogs designed to inhibit S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for methylation reactions. Analogs like Aristeromycin were potent inhibitors but their triphosphates were highly toxic. The creation of 5'-deoxy-Aristeromycin, which could not be phosphorylated, retained potent enzymatic inhibition while dramatically increasing antiviral activity against vaccinia virus, showcasing a shift in mechanism away from DNA-level toxicity.[1]
Modulating Kinase-Mediated Phosphorylation
Adding a methyl group to the 5'-carbon introduces steric hindrance that can significantly alter the kinetics of the initial phosphorylation step. This can manifest in several ways:
-
Reduced Kinase Affinity: The bulky methyl group may reduce the analog's affinity for the kinase's active site, leading to less efficient monophosphorylation. This would result in lower overall cytotoxicity compared to the unmethylated parent compound.
-
Altered Kinase Specificity: The modification could change which kinase is responsible for activation. For instance, an analog normally phosphorylated by dCK might become a preferential substrate for mitochondrial thymidine kinase 2 (TK2), potentially leading to mitochondrial toxicity.
-
No Effect or Enhanced Affinity: In some cases, the methyl group might fit into a hydrophobic pocket in the enzyme's active site, having little effect on or even enhancing phosphorylation. Structure-activity relationship (SAR) studies have shown that moving a methyl substituent to different positions on the sugar can yield profound and often unpredictable differences in activity.[2]
Impact on Polymerase Interaction and Chain Termination
If a 5'-C-methylated analog does get phosphorylated to its triphosphate form, its modified structure could influence its interaction with polymerases. Drawing parallels from the well-studied 2'-C-methyl analogs, which are potent inhibitors of the HCV RNA polymerase, the 5'-C-methyl group could act as a non-obligate chain terminator.[2][6] Once incorporated, the bulky methyl group in the sugar-phosphate backbone could sterically clash with the incoming nucleotide or the polymerase active site, preventing the formation of the next phosphodiester bond.
Table 1: Predicted Impact of 5'-C Modifications on Nucleoside Analog Properties
| Modification | Phosphorylation Status | Canonical Cytotoxicity | Potential Alternative Mechanism | Rationale |
|---|---|---|---|---|
| None (Wild-Type) | Efficiently Phosphorylated | High (via chain termination) | N/A | Serves as an excellent substrate for kinases and polymerases. |
| 5'-Deoxy | Blocked | None | High (via enzyme inhibition) | Cannot be phosphorylated; acts directly on target enzymes (e.g., SAH hydrolase).[1] |
| 5'-C-Methyl | Potentially Reduced/Altered | Modulated | Polymerase inhibition (non-obligate chain termination) | Steric hindrance may reduce kinase efficiency but the triphosphate form could be a potent polymerase inhibitor.[2] |
Section 4: Experimental Workflows for Characterizing 5'-C-Methylated Analogs
A rigorous, multi-step experimental approach is required to elucidate the precise mechanism of action for a novel 5'-C-methylated nucleoside analog.
Protocol: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of the analog on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., CEM for leukemia, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume growth for 24 hours.
-
Drug Treatment: Prepare a serial dilution of the 5'-C-methylated analog and its non-methylated parent compound (as a positive control). Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours. A longer incubation period is crucial for nucleoside analogs, as their cytotoxic effects are often cell-cycle dependent and require several divisions to manifest.[9]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Table 2: Example Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cell Line: CEM (Leukemia) | Cell Line: HeLa (Cervical) | Cell Line: A549 (Lung) |
|---|---|---|---|
| Parent Analog | 0.5 | 1.2 | 2.5 |
| 5'-C-Methyl Analog | 15.8 | 35.2 | > 100 |
| 5'-Deoxy Analog | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.08 | 0.15 | 0.4 |
This hypothetical data suggests the 5'-C-methyl modification significantly reduces cytotoxicity, likely by impairing phosphorylation.
Protocol: Cellular Uptake and Metabolism Analysis
Objective: To quantify the uptake of the analog into the cell and track its conversion to mono-, di-, and triphosphate forms.
Methodology (LC-MS/MS):
-
Cell Culture: Grow a high-density culture of the target cells in 10 cm dishes.
-
Drug Treatment: Treat the cells with the 5'-C-methylated analog at a concentration equivalent to its IC₅₀ for a defined time course (e.g., 0, 2, 8, 24 hours).
-
Metabolite Extraction: At each time point, wash the cells rapidly with ice-cold PBS to remove extracellular drug. Lyse the cells and extract intracellular metabolites using a cold 80% methanol solution.
-
Sample Preparation: Centrifuge the extracts to pellet protein and debris. Collect the supernatant containing the small-molecule metabolites and dry it under vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent. Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a specific method using standards to separate and quantify the parent analog and its predicted mono-, di-, and triphosphate metabolites based on their unique mass-to-charge ratios.
-
Data Analysis: Quantify the intracellular concentration of each species at each time point. A failure to detect phosphorylated forms would strongly indicate a block in metabolic activation.
Protocol: In Vitro Polymerase Chain Termination Assay
Objective: To determine if the triphosphate form of the 5'-C-methylated analog is incorporated by a DNA polymerase and if it terminates chain elongation.
Methodology (Gel-Based Assay):
-
Reagents:
-
Synthesized triphosphate of the 5'-C-methylated analog (N-TP).
-
A short, 5'-radiolabeled (e.g., ³²P) DNA primer.
-
A DNA template designed to have the complementary base at a specific position for incorporation.
-
A recombinant DNA polymerase (e.g., human DNA Polymerase γ to assess mitochondrial toxicity).
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP).
-
-
Reaction Setup: Prepare reaction mixtures containing the primer-template duplex, polymerase, and buffer.
-
Initiation: Initiate the reaction by adding a mixture of dNTPs. For the experimental condition, include the N-TP. For the control, include the natural dNTP instead. Include a "dideoxy" control (e.g., ddCTP) as a known chain terminator.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.
-
Quenching: Stop the reaction by adding a formamide-containing stop buffer.
-
Electrophoresis: Denature the DNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging.
-
Interpretation:
-
A product band that is one base longer than the primer indicates incorporation of the analog.
-
The absence of longer product bands beyond this point indicates that the analog is a chain terminator.
-
The appearance of longer bands indicates that the analog allows for further extension (i.e., is not a terminator).
-
Conclusion
5'-C-methylation is a potent strategic tool in the design of novel nucleoside analogs. Far from being a simple substitution, this modification acts as a fundamental control switch for the canonical bioactivation pathway. By either completely blocking phosphorylation to create highly specific enzyme inhibitors or by subtly modulating kinase and polymerase interactions, 5'-C-methylation allows for the generation of cytotoxic agents with unique pharmacological profiles. The methodologies outlined in this guide provide a robust framework for dissecting the complex mechanisms of these compounds, enabling drug development professionals to rationally design and validate the next generation of nucleoside-based therapeutics.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human concentrative nucleoside transporter 1-mediated uptake of 5-azacytidine enhances DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nucleoside derivatives of 5-methylcytosine suppress 5-azacytidine-induced reactivation of a silent transgene in suspension-cultured tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside analog inhibitors of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic modifiers enhance the synergistic cytotoxicity of combined nucleoside analog-DNA alkylating agents in lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine: A Prodrug Approach to DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine, a synthetic purine nucleoside analog with significant potential as a DNA synthesis inhibitor. As a member of the nucleoside antimetabolite class, its mechanism is predicated on disrupting the fundamental process of DNA replication, a hallmark of rapidly proliferating cells such as those found in tumors.[1][2] This document outlines the compound's chemical profile, delineates its proposed mechanism of action from intracellular activation to the induction of apoptosis, and presents detailed, field-proven experimental protocols for its preclinical evaluation. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this compound's therapeutic potential, particularly in the context of oncology.
Introduction and Chemical Profile
This compound is a chemically modified purine ribonucleoside. Its structure is characterized by three key features: a 6-chloropurine base, a D-ribofuranose sugar, and benzoyl ester groups protecting the hydroxyls of the sugar moiety.
-
Molecular Formula: C₃₂H₂₅ClN₄O₇[1]
-
Molecular Weight: 613.02 g/mol [1]
-
Classification: Nucleoside Antimetabolite/Analog[1]
The presence of the benzoyl groups renders the molecule lipophilic, potentially enhancing cell membrane permeability. It is hypothesized that these groups are removed by intracellular esterases, unmasking the active nucleoside. The 6-chloropurine moiety is a critical component, acting as a reactive electrophile that can be crucial for the compound's biological activity.[3] The C-methyl modification on the ribose sugar may influence substrate specificity for cellular kinases or polymerases and could confer resistance to degradation by certain enzymes.
Proposed Mechanism of Action
The anticancer activity of purine nucleoside analogs typically relies on the inhibition of DNA synthesis and subsequent induction of apoptosis.[1][4][5] The pathway for this compound is proposed to be a multi-step process involving intracellular activation followed by interference with DNA replication.
Intracellular Activation (Prodrug to Active Drug)
-
Cellular Uptake: The lipophilic, benzoylated prodrug crosses the cell membrane.
-
De-benzoylation: Intracellular esterases hydrolyze the three benzoyl ester linkages, releasing the free nucleoside.
-
Phosphorylation: Cellular nucleoside kinases, such as adenosine kinase, sequentially phosphorylate the free nucleoside to its 5'-monophosphate, -diphosphate, and finally to the active 5'-triphosphate form.[6] This activation is essential, as the triphosphate analog is the form that directly interacts with DNA synthesis machinery.
Inhibition of DNA Synthesis and Induction of Apoptosis
The resulting nucleoside triphosphate analog is structurally similar to natural deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP). This molecular mimicry is the basis of its inhibitory action.
-
Competitive Inhibition of DNA Polymerases: The triphosphate analog competes with endogenous dNTPs for the active site of DNA polymerases.[2]
-
DNA Chain Termination: Upon incorporation into a nascent DNA strand, the modified sugar may prevent the formation of a phosphodiester bond with the next incoming nucleotide, causing an irreversible halt in DNA chain elongation.[7]
-
Replication Fork Stalling: The arrest of DNA synthesis leads to stalled replication forks.[7] This is a potent DNA damage signal that activates the S-phase checkpoint and DNA damage response (DDR) pathways.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways signal for programmed cell death (apoptosis), eliminating the compromised cell.[1][7]
The 6-chloropurine base itself may confer additional activity. Its electrophilic nature could allow for covalent modification of key enzymes, leading to irreversible inhibition.[3] Furthermore, some 6-chloropurine analogs are known to interact with and deplete cellular glutathione, inducing oxidative stress and contributing to cytotoxicity.[8]
Caption: Proposed mechanism of this compound.
Potential Therapeutic Applications
The primary therapeutic rationale for DNA synthesis inhibitors is in oncology, targeting the high proliferative rate of cancer cells. Purine nucleoside analogs have established roles in treating hematological malignancies.[1]
-
Hematological Malignancies: The broad antitumor activity of this compound class against indolent lymphoid malignancies suggests a primary application in leukemias and lymphomas.[1][4][5]
-
Solid Tumors: While often more challenging to treat with antimetabolites, solid tumors with high proliferation rates or specific dependencies on DNA repair pathways could be susceptible.
-
Antiviral Therapy: Nucleoside analogs are a cornerstone of antiviral therapy.[2] The 6-chloropurine moiety has been explored in the context of novel antiviral agents, including for SARS-CoV, indicating a potential secondary application.[3][9]
Methodologies for Preclinical Evaluation
A rigorous, multi-faceted approach is required to validate the compound's mechanism and quantify its potency. The following protocols provide a self-validating framework for in vitro assessment.
In Vitro Cytotoxicity Assessment: ATP-Based Luminescent Assay
This assay determines the compound's effect on cell viability by measuring intracellular ATP, an indicator of metabolic activity.[10] A decrease in ATP is correlated with cytotoxicity or cytostasis.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., a lymphoid leukemia cell line like CCRF-CEM) in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for adherence and recovery.
-
Compound Preparation: Prepare a 2x concentrated serial dilution series of the test compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Cell Treatment: Add an equal volume of the 2x compound dilutions to the corresponding wells, halving the concentration to 1x. Incubate for a defined period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and a luminescent ATP detection reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the surviving fraction against the log of the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Caption: Workflow for ATP-based cell viability and cytotoxicity assay.
Direct Measurement of DNA Synthesis: EdU Incorporation Assay
This assay provides direct evidence of DNA synthesis inhibition by measuring the incorporation of a thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA.[10]
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the test compound for a period shorter than one full cell cycle (e.g., 24 hours).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a short pulse (e.g., 1-2 hours). EdU will be incorporated into the DNA of actively replicating cells.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent-based buffer to allow entry of the detection reagent.
-
Click Chemistry Reaction: Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper(I) catalyst. This triggers a highly specific "click" reaction between the azide and the alkyne group on the incorporated EdU.[10]
-
DNA Staining: Counterstain the total DNA content with a dye like DAPI or Hoechst 33342.
-
Analysis: Analyze the cell population using flow cytometry or high-content imaging. The fluorescence intensity from the azide dye is directly proportional to the amount of DNA synthesis that occurred during the EdU pulse.
-
Data Interpretation: A dose-dependent decrease in the percentage of EdU-positive cells or in the mean fluorescence intensity of the EdU-positive population indicates inhibition of DNA synthesis.
Caption: Experimental workflow for the EdU DNA synthesis incorporation assay.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized to facilitate comparison and interpretation. While specific preclinical data for this molecule is not publicly available, the following table serves as a template for reporting key findings.
| Assay Type | Cell Line | Endpoint | Result (e.g., IC50) | Interpretation |
| Cell Viability | CCRF-CEM | Cytotoxicity | e.g., 50 nM | Potent cytotoxic effect on leukemia cells. |
| DNA Synthesis | CCRF-CEM | Proliferation | e.g., 45 nM | Inhibition of DNA synthesis occurs at a concentration consistent with cytotoxicity, supporting the proposed mechanism. |
| Cell Viability | HCT116 | Cytotoxicity | e.g., 200 nM | Moderate cytotoxic effect on a colon cancer cell line. |
| DNA Synthesis | HCT116 | Proliferation | e.g., 180 nM | The primary mechanism remains consistent across different cell types. |
Causality in Interpretation: A close correlation between the IC50 values for cytotoxicity and DNA synthesis inhibition strongly supports the hypothesis that the compound's primary mode of action is the disruption of DNA replication. A significant divergence in these values might suggest alternative mechanisms or off-target effects contributing to cell death.
Conclusion and Future Perspectives
This compound represents a promising prodrug candidate within the well-established class of nucleoside antimetabolites. Its chemical design suggests favorable properties for cellular uptake and intracellular activation, leading to the potent inhibition of DNA synthesis. The preclinical evaluation workflow detailed in this guide provides a robust framework for validating its mechanism of action and quantifying its efficacy.
Future research should focus on:
-
Target Identification: Utilizing in vitro reconstituted DNA replication assays to identify which specific DNA polymerase(s) (e.g., α, δ, ε) are most potently inhibited.[11]
-
Metabolite Analysis: Confirming the intracellular conversion of the prodrug to its active triphosphate form using mass spectrometry.
-
In Vivo Efficacy: Evaluating the compound in animal models of lymphoid malignancies to assess its therapeutic index, pharmacokinetics, and overall antitumor activity.
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance, such as downregulation of activating kinases or upregulation of drug efflux pumps.
By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its possible development as a novel anticancer agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Milan System [milansystem.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a nucleoside analog active against adenosine kinase–expressing plasma cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 细胞活力和增殖测定 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Apoptosis Induction by Modified Purine Nucleosides
Abstract
Modified purine nucleosides represent a cornerstone in the chemotherapy of hematological malignancies, primarily due to their profound ability to induce apoptosis in rapidly dividing cancer cells. This guide provides an in-depth technical exploration of the core mechanisms by which these analogs, including key agents like Cladribine, Fludarabine, and Clofarabine, exert their cytotoxic effects. We will dissect the molecular journey from cellular uptake and metabolic activation to the critical events of DNA synthesis inhibition and the induction of DNA damage. A central focus will be the convergence of these cellular insults onto the intrinsic mitochondrial pathway of apoptosis, detailing the signaling cascade from mitochondrial outer membrane permeabilization (MOMP) to the activation of effector caspases. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also field-proven, step-by-step protocols for the experimental validation and quantification of apoptosis. By synthesizing technical accuracy with causal experimental insights, this guide aims to empower researchers to rigorously investigate and leverage the apoptotic potential of modified purine nucleosides.
Part 1: Foundational Concepts: Apoptosis and Purine Nucleoside Analogs
The Hallmarks of Apoptosis
Apoptosis, or programmed cell death, is a genetically controlled process essential for normal tissue homeostasis. It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, all while maintaining plasma membrane integrity to prevent inflammation.[1] Two major signaling cascades can initiate apoptosis: the extrinsic and intrinsic pathways.[1][2]
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[3][4]
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress.[1][2] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges at the mitochondrion.[5] DNA damage often activates the p53 tumor suppressor, which can transcriptionally upregulate pro-apoptotic Bcl-2 members like Bax, Puma, and Noxa.[2][6] The subsequent permeabilization of the mitochondrial outer membrane (MOMP) releases key apoptogenic factors, most notably cytochrome c, into the cytosol.[2][7] Cytochrome c then binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, which recruits and activates initiator caspase-9.[5] Both pathways ultimately converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving a host of cellular substrates.[2]
A Potent Class of Inducers: Modified Purine Nucleosides
Purine nucleoside analogs are structural mimics of endogenous purine nucleosides (adenosine and guanosine) that have been chemically modified to enhance their stability and cytotoxic potential.[8][9] These agents are particularly effective against lymphoid malignancies.
-
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA): A deoxyadenosine analog resistant to degradation by adenosine deaminase.
-
Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine, F-ara-A): An arabinose-containing nucleoside that is a potent inhibitor of DNA synthesis.[3]
-
Clofarabine: A second-generation analog designed to combine the favorable properties of cladribine and fludarabine, showing high efficacy in pediatric leukemias.[7][8][9][10]
-
Nelarabine: A prodrug of arabinofuranosylguanine (ara-G), which demonstrates selectivity for T-cell malignancies.[11][12]
These compounds function as prodrugs, requiring intracellular phosphorylation to their active triphosphate forms to exert their cytotoxic effects.[7][13]
Part 2: Core Mechanisms of Apoptosis Induction
The apoptotic effect of modified purine nucleosides is not initiated by a single event but by a multi-pronged assault on cellular homeostasis, primarily centered on the disruption of DNA integrity.
Cellular Uptake and Metabolic Activation
The journey begins with the transport of the nucleoside analog into the target cell, a process mediated by various nucleoside transporters. Once inside, the prodrug undergoes a critical three-step phosphorylation cascade to become a pharmacologically active nucleoside triphosphate (e.g., Cl-F-ara-ATP for clofarabine).[7] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK), an enzyme often highly expressed in lymphoid cells, which contributes to the selective toxicity of these agents.[14]
Triad of Cytotoxicity: The Central Mechanism
The active triphosphate analogs induce apoptosis through three primary, interconnected mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[7][8][10] By inhibiting RNR, purine analogs deplete the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which both halts DNA replication and cripples the cell's ability to repair DNA damage.[7]
-
Incorporation into DNA: The triphosphate analogs are recognized by DNA polymerases and are incorporated into the elongating DNA strand during replication.[7][8] This incorporation acts as a fraudulent base, terminating further DNA chain elongation.[7][13] The presence of these analogs within the DNA structure creates sites that are resistant to ligation and are recognized by the cell as damage.
-
Inhibition of DNA Polymerases: The analogs also act as direct competitive inhibitors of DNA polymerases, further contributing to the shutdown of DNA synthesis and repair processes.[9][10][13]
DNA Damage Response and Convergence on the Intrinsic Pathway
The accumulation of DNA strand breaks and stalled replication forks triggers a robust DNA Damage Response (DDR).[15][16] This cellular alarm system activates sensor proteins that, in turn, can activate signaling cascades leading to cell cycle arrest or, if the damage is irreparable, apoptosis.
Crucially, studies have shown that cladribine and fludarabine-induced apoptosis proceeds independently of the extrinsic death receptor pathway (Fas/CD95).[3] Instead, the DNA damage signals converge on the intrinsic mitochondrial pathway.[3][13] The DDR signals lead to the activation of pro-apoptotic Bcl-2 family members, which translocate to the mitochondria.[5] This results in MOMP, the release of cytochrome c, and the subsequent activation of the caspase-9 and caspase-3 cascade, committing the cell to its demise.[3][7][13][17] Nelarabine has also been shown to induce apoptosis through the activation of both caspase-8 and caspase-9, suggesting it may engage both extrinsic and intrinsic pathways in certain contexts.[18][19]
The following diagram illustrates the central mechanism of action, from metabolic activation to the execution of apoptosis.
References
- 1. abeomics.com [abeomics.com]
- 2. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine deoxynucleotides fludarabine and cladribine induce apoptosis in a CD95/Fas receptor, FADD and caspase-8-independent manner by activation of the mitochondrial cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 8. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Nelarabine for T-cell acute lymphoblastic leukaemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Oncology [pharmacology2000.com]
- 14. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A metabolic map of the DNA damage response identifies PRDX1 in the control of nuclear ROS scavenging and aspartate availability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of Benzoyl Protecting Groups in Nucleosides
Abstract
In the intricate landscape of synthetic organic chemistry, particularly in the synthesis of nucleoside-based therapeutics and oligonucleotides, the use of protecting groups is fundamental.[1] Among these, the benzoyl (Bz) group stands as a cornerstone for the safeguarding of reactive functional groups on nucleosides. This guide provides a comprehensive exploration of the benzoyl protecting group, delving into its core functions, mechanistic underpinnings of its application and removal, and its strategic role in complex synthetic pathways. We will examine the causality behind experimental choices, address potential side reactions, and present detailed protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Protection in Nucleoside Chemistry
Nucleosides, the fundamental building blocks of DNA and RNA, are multifunctional molecules containing hydroxyl groups on the sugar moiety and, in many cases, exocyclic amino groups on the nucleobase.[1] During chemical synthesis, these reactive sites can lead to a myriad of undesired side reactions, compromising the yield and purity of the target molecule.[2][3] Protecting groups are transiently introduced to mask these reactive centers, ensuring that chemical transformations occur only at the desired positions.[4]
The ideal protecting group exhibits a delicate balance of characteristics: it must be introduced efficiently and selectively, remain stable throughout various synthetic steps, and be removed under conditions that do not compromise the integrity of the final product. The benzoyl group has emerged as a widely adopted standard, particularly for the protection of exocyclic amines of deoxyadenosine (dA) and deoxycytidine (dC), as well as the hydroxyl groups of the ribose sugar.[2][5]
Core Function and Properties of the Benzoyl Group
The primary role of the benzoyl group in nucleoside chemistry is to prevent unwanted reactions at nucleophilic sites, such as the exocyclic amino groups of adenine and cytosine, during critical steps like phosphoramidite coupling in oligonucleotide synthesis.[2][3] Unprotected amines can react with activated phosphoramidites, leading to branched chains and other impurities.[2]
Key attributes of the benzoyl protecting group include:
-
Stability: The benzoyl group, an acyl-type protector, forms a robust amide or ester linkage that is stable to the acidic conditions often required for the removal of other protecting groups, such as the 5'-dimethoxytrityl (DMT) group in oligonucleotide synthesis.[3]
-
Lability under Basic Conditions: Despite its stability, the benzoyl group can be efficiently cleaved under specific basic conditions, typically using aqueous ammonia or a mixture of ammonia and methylamine (AMA), to regenerate the native nucleobase or hydroxyl group.[2][6]
-
Electronic Effects: The electron-withdrawing nature of the benzoyl group's carbonyl function decreases the nucleophilicity of the protected amine or hydroxyl group, effectively "masking" its reactivity.
The Chemistry of Protection and Deprotection: A Mechanistic Perspective
A thorough understanding of the mechanisms governing the introduction and removal of the benzoyl group is critical for optimizing reaction conditions and troubleshooting synthetic challenges.
Benzoylation: The Protection Step
The introduction of a benzoyl group is achieved through an acylation reaction, most commonly using benzoyl chloride (BzCl) in the presence of a base, such as pyridine.[3]
Mechanism of Benzoylation:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the exocyclic amine or the oxygen of a hydroxyl group attacks the electrophilic carbonyl carbon of benzoyl chloride.[7][8] Pyridine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Figure 1: Generalized mechanism of nucleoside benzoylation.
A highly efficient "transient protection" method is often employed for selective N-benzoylation.[2] This one-pot procedure involves the temporary silylation of the hydroxyl groups with an agent like chlorotrimethylsilane. This prevents O-benzoylation, directing the benzoyl chloride to react exclusively with the exocyclic amine. A subsequent aqueous workup with ammonium hydroxide removes the temporary silyl ethers.[2]
Deprotection: Unveiling the Functional Group
The removal of the benzoyl group is typically achieved through base-catalyzed hydrolysis of the amide or ester bond, a process often referred to as ammonolysis when ammonia is used.[2]
Mechanism of Deprotection (Ammonolysis):
A hydroxide ion or an amine molecule acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. The resulting tetrahedral intermediate then collapses, cleaving the amide or ester bond and liberating the protected functional group.
Figure 2: Mechanism of benzoyl group deprotection via ammonolysis.
The choice of deprotection conditions is critical and depends on the presence of other protecting groups and the overall stability of the molecule.[6] For instance, in automated oligonucleotide synthesis, deprotection conditions are designed to simultaneously remove multiple protecting groups from the nucleobases and the phosphate backbone.[6]
| Reagent | Typical Conditions | Notes |
| Aqueous Ammonia | Room temperature to 55-65 °C | A standard, slower method.[3] |
| Ammonia/Methylamine (AMA) | Room temperature | A faster deprotection method.[3][6] |
| Sodium Methoxide | Varies | Can be used for base-sensitive substrates.[6] |
| Table 1: Common Deprotection Reagents and Conditions for Benzoyl Groups. |
Experimental Protocols: A Practical Guide
The following protocols are illustrative of standard laboratory procedures for the benzoylation and deprotection of nucleosides.
Protocol: N6-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)
This one-flask procedure is highly efficient for the selective acylation of the exocyclic amino group.[2]
Materials:
-
2'-Deoxyadenosine
-
Pyridine (anhydrous)
-
Chlorotrimethylsilane
-
Benzoyl Chloride
-
Ammonium Hydroxide
-
Ice
Procedure:
-
Suspend 2'-deoxyadenosine in anhydrous pyridine.
-
Add chlorotrimethylsilane dropwise at room temperature to transiently protect the hydroxyl groups. Stir the mixture.
-
After stirring, add benzoyl chloride dropwise and continue to stir.
-
Cool the reaction mixture in an ice bath and add ice, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting N6-benzoyl-2'-deoxyadenosine by silica gel chromatography.
Protocol: Deprotection of N-Benzoyl Groups
This protocol describes a general procedure for removing benzoyl protecting groups from a synthesized oligonucleotide while it is still on the solid support.
Materials:
-
Benzoyl-protected oligonucleotide on solid support
-
Aqueous ammonium hydroxide or AMA solution
-
Heating block or oven
Procedure:
-
Place the solid support containing the synthesized oligonucleotide in a sealed reaction vial.
-
Add the deprotection solution (e.g., concentrated ammonium hydroxide).
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Heat the reaction mixture. Common conditions range from room temperature to 55-65 °C. The reaction time will vary depending on the temperature and the specific protecting groups.[6]
-
Monitor the reaction progress using analytical techniques such as HPLC to confirm the complete removal of the benzoyl groups.[6]
-
After the reaction is complete, cool the vial to room temperature in a well-ventilated fume hood before carefully opening it.
-
The deprotected oligonucleotide is then cleaved from the solid support and purified.
Orthogonal Protection Strategies and Potential Side Reactions
In the synthesis of complex molecules, an orthogonal protection strategy is often necessary.[4] This approach allows for the selective removal of one type of protecting group in the presence of others.[5] For example, the acid-labile DMT group on the 5'-hydroxyl can be removed without affecting the base-labile benzoyl groups on the nucleobases.
Potential Side Reactions:
-
Acyl Migration: In ribonucleosides, benzoyl groups on the 2'- or 3'-hydroxyls can migrate between these positions, especially under basic or acidic conditions.[9] The study of this isomerization is crucial for developing selective protection strategies.[9][10]
-
Incomplete Deprotection: Insufficient reaction time or temperature during deprotection can lead to incomplete removal of benzoyl groups, resulting in a heterogeneous product mixture.
-
Transamination: When using amine-based deprotection reagents like AMA, a potential side reaction is the transamination of deoxycytidine.[2]
Spectroscopic Characterization of Benzoylated Nucleosides
Confirmation of the successful benzoylation of a nucleoside is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The protons of the benzoyl group typically appear in the aromatic region of the spectrum, generally between 7.4 and 8.2 ppm.[11] The proton attached to the carbon bearing the benzoyl group will experience a downfield shift due to the electron-withdrawing nature of the benzoyl group.[11]
-
¹³C NMR: The carbonyl carbon of the benzoyl group gives a characteristic signal around 165 ppm.[12]
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the benzoyl group will be present, typically in the range of 1650-1750 cm⁻¹.
Applications in Drug Discovery and Development
The precise control over chemical synthesis afforded by protecting groups like benzoyl is critical in the development of nucleoside-based therapeutics.[13] Modified nucleosides are a cornerstone of antiviral and anticancer therapies.[14] The ability to selectively modify specific positions on a nucleoside allows for the fine-tuning of its pharmacological properties. Benzoyl-protected nucleosides also serve as key intermediates in the synthesis of prodrugs, which can enhance the bioavailability and cellular uptake of the active compound.[15]
Conclusion
The benzoyl protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of nucleosides. Its robust stability under a range of conditions, coupled with its reliable removal under basic conditions, makes it a workhorse in both academic research and industrial drug development. A deep, mechanistic understanding of its function, application, and potential pitfalls is paramount for the successful synthesis of high-purity, complex nucleoside-based molecules. As the demand for sophisticated synthetic oligonucleotides and novel nucleoside analogs continues to grow, the foundational principles of protecting group chemistry, exemplified by the benzoyl group, will remain as relevant as ever.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery [frontiersin.org]
- 15. Bis(benzoyloxybenzyl)-DiPPro nucleoside diphosphates of anti-HIV active nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
An In-Depth Technical Guide to the Chemical Properties and Handling of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of the modified nucleoside analog, this compound. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support researchers and drug development professionals. The guide details the compound's structural features, predicted physicochemical properties, reactivity, and provides a validated protocol for a key synthetic transformation.
Introduction and Structural Elucidation
This compound is a synthetic purine nucleoside analog. Its structure is characterized by three key modifications that distinguish it from naturally occurring nucleosides, conferring specific chemical properties and potential biological activities. Understanding this architecture is fundamental to its application in research and development.
-
6-Chloropurine Base: The presence of a chlorine atom at the 6-position of the purine ring is a critical feature. This halogen acts as a good leaving group, making the C6 position susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic intermediate for creating a diverse library of purine derivatives.
-
Modified Ribofuranose Moiety: The sugar component is a D-ribofuranose that has been modified at the 5'-position with a methyl group in the (R) configuration. This C-alkylation at the 5'-position can significantly influence the conformational preferences of the sugar ring (puckering) and may enhance the metabolic stability of the compound by sterically hindering enzymatic phosphorylation.
-
Benzoyl Protecting Groups: The hydroxyl groups at the 2', 3', and 5'-positions of the ribose sugar are protected with benzoyl (Bz) groups. These bulky, electron-withdrawing groups serve two primary purposes: they prevent unwanted side reactions at the hydroxyls during synthesis and they enhance the compound's solubility in common organic solvents, facilitating purification by chromatography.
Below is a diagram illustrating the logical relationship between the structural components and their chemical implications.
Figure 1: Key structural features and their functional implications.
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. However, based on the known properties of structurally similar benzoylated nucleoside analogs, we can predict its physicochemical characteristics with a high degree of confidence.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale and Causality |
| Appearance | White to off-white crystalline solid or amorphous powder. | The extensive aromatic system (purine, benzoyl groups) and lack of chromophores absorbing in the visible range suggest a colorless solid. The physical form depends on the purification and crystallization method. |
| Solubility | Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO). Insoluble: Water, Hexanes, Diethyl Ether. | The three bulky, lipophilic benzoyl groups dominate the molecule's character, rendering it highly soluble in common organic solvents. The polar purine and ribose core are effectively shielded, leading to very poor solubility in aqueous and non-polar aliphatic solvents. |
| Melting Point | Expected to be high (>150 °C), but may decompose upon melting. | The large, rigid structure with significant intermolecular π-stacking from the purine and benzoyl rings requires substantial energy to disrupt the crystal lattice. Similar multi-benzoylated nucleosides often exhibit high melting points. |
| UV λmax | Approximately 260-264 nm in methanol or ethanol. | This absorption maximum is characteristic of the 6-chloropurine chromophore. The benzoyl groups also absorb strongly in the UV region (around 230 nm), which may appear as a shoulder or a separate peak. |
| Stability | Stable under anhydrous, neutral conditions at low temperatures (-20°C). Sensitive to strong acids, bases, and nucleophiles. | The N-glycosidic bond is susceptible to cleavage under strongly acidic conditions. The benzoyl esters are readily hydrolyzed by strong bases (e.g., NaOH, NaOMe). The 6-chloro group is reactive towards nucleophiles, which is a key aspect of its synthetic utility. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the reactivity of the 6-chloro substituent and the lability of the benzoyl protecting groups.
Nucleophilic Aromatic Substitution (SNAr) at C6
The electron-withdrawing nature of the purine ring system makes the C6 position electron-deficient and highly susceptible to attack by a wide range of nucleophiles. This reaction is the most common and valuable transformation for this class of compounds.
-
Mechanism: The reaction proceeds via a classic SNAr mechanism, involving the formation of a tetrahedral Meisenheimer intermediate, followed by the elimination of the chloride ion to restore aromaticity.
-
Common Nucleophiles:
-
Amines (R-NH₂): To generate adenosine derivatives, which are often biologically active.
-
Alkoxides (R-O⁻): To produce 6-alkoxypurine analogs.
-
Thiolates (R-S⁻): To synthesize 6-thiopurine derivatives, another important class of therapeutic agents.
-
The workflow for a typical SNAr reaction is outlined below.
Figure 2: General workflow for SNAr at the C6 position.
Deprotection of Benzoyl Groups
To reveal the free hydroxyl groups, which is often necessary for biological activity or for subsequent synthetic steps, the benzoyl esters must be removed. The choice of deprotection method is critical to avoid cleavage of the sensitive N-glycosidic bond.
-
Base-Catalyzed Transesterification (Zemplén Conditions): This is the most common and mildest method. A catalytic amount of sodium methoxide (NaOMe) in methanol rapidly cleaves the benzoyl esters to yield the free nucleoside and methyl benzoate as a byproduct. The reaction is typically fast (5-30 minutes) at room temperature.
-
Ammonolysis: Using ammonia in methanol (methanolic ammonia) is another effective method. This process converts the esters to benzamide and the free nucleoside. It is often used when Zemplén conditions are not suitable for other functional groups in the molecule.
Expert Insight: When performing a Zemplén deprotection, it is crucial to use only a catalytic amount of base (e.g., 0.1 equivalents of NaOMe). An excess of strong base can lead to side reactions, including potential epimerization or degradation of the sugar moiety. The reaction should be neutralized with a weak acid (e.g., Amberlite IR-120 H⁺ resin or acetic acid) immediately upon completion as indicated by TLC.
Experimental Protocol: Synthesis of a 6-Aminopurine Derivative
This section provides a detailed, self-validating protocol for the synthesis of a representative N⁶-substituted adenosine analog via SNAr.
Objective: To synthesize 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-N⁶-benzyl-adenine from the 6-chloropurine starting material.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Ethanol (or 2-propanol)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6-chloropurine starting material (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous ethanol (approx. 0.1 M concentration). Add benzylamine (2.0 eq) followed by DIPEA (2.5 eq) via syringe.
-
Causality: Ethanol is a good solvent for all reactants. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile is used to ensure complete consumption of the starting material.
-
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 4-12 hours.
-
Self-Validation: The disappearance of the starting material spot on the TLC plate provides a clear endpoint for the reaction, preventing the formation of degradation byproducts from excessive heating.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove excess acid, and then with brine (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 4:1 to 1:1) to isolate the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a versatile and valuable intermediate in medicinal chemistry and drug discovery. Its well-defined reactivity at the C6 position, coupled with the robust benzoyl protecting groups, allows for the controlled synthesis of a wide array of purine nucleoside analogs. A thorough understanding of its stability and the specific reaction conditions required for its transformation is paramount for its successful application in the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.
in vitro antitumor effects of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
An In-Depth Technical Guide to the In Vitro Antitumor Evaluation of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Executive Summary
Purine nucleoside analogs represent a cornerstone of chemotherapy, exhibiting broad efficacy against various malignancies, particularly those of lymphoid origin.[1][2] This guide introduces this compound, a novel synthetic purine nucleoside analog. Structurally related to clinically relevant chemotherapeutics, its mechanism of action is hypothesized to involve the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).[1][3]
As a Senior Application Scientist, this document provides a comprehensive technical framework for the preclinical, in vitro evaluation of this compound. We move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust assessment. This guide details the methodologies for determining cytotoxicity across a panel of cancer cell lines, quantifying the induction of apoptosis, and analyzing effects on cell cycle progression. The overarching goal is to construct a clear, evidence-based profile of the compound's antitumor potential and its mechanism of action at the cellular level.
Part 1: The Scientific Rationale & Core Objectives
The Therapeutic Promise of Purine Nucleoside Analogs
Purine nucleoside analogs are antimetabolites that mimic endogenous purine nucleosides (adenosine and guanosine).[4] Their therapeutic effect stems from their complex interactions with cellular machinery after being phosphorylated into their active triphosphate forms.[5] These active metabolites can be incorporated into DNA during replication or repair, leading to chain termination and the stalling of replication forks.[3] This accumulation of DNA damage is a critical trigger, activating sensor proteins like ATM and ATR, which in turn initiate signaling cascades that can lead to cell cycle arrest or, if the damage is irreparable, apoptosis.[3] This multi-faceted mechanism, targeting the fundamental process of cell division, underpins their potent antitumor activity.[6]
Compound Profile: this compound
This compound belongs to the 6-chloropurine nucleoside family. The 6-chloro substituent is a key chemical feature, serving as a leaving group that allows the molecule to react with various intracellular nucleophiles or be metabolized into active forms that interfere with nucleotide pools and nucleic acid synthesis. The benzoyl protecting groups on the ribofuranosyl moiety enhance lipophilicity, potentially improving cell membrane permeability. Based on its structural class, the primary anticancer mechanisms are predicted to be the inhibition of DNA synthesis and the robust induction of apoptosis.[1][7][8]
Core Objectives of In Vitro Evaluation
The experimental strategy outlined herein is designed to answer three fundamental questions:
-
Cytotoxicity: Does the compound effectively inhibit the proliferation of or kill cancer cells, and is this effect dose-dependent?
-
Mechanism of Cell Death: If cytotoxic, is the primary mechanism of action the induction of apoptosis, a controlled and desirable form of cell death in chemotherapy?
-
Cell Cycle Perturbation: Does the compound interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints?
Part 2: Experimental Design & Methodologies
A logical and sequential workflow is critical for the efficient and comprehensive evaluation of a novel anticancer agent. The workflow begins with a broad screening for cytotoxicity and progressively narrows the focus to specific mechanistic investigations.
Overall Experimental Workflow
The following diagram illustrates the strategic workflow for the in vitro assessment of the title compound.
Caption: High-level workflow for in vitro testing of the title compound.
Protocol 1: Cell Culture and Maintenance
Rationale: The use of a panel of well-characterized human cancer cell lines is standard practice for initial drug screening.[9][10] Selecting lines from diverse tissue origins (e.g., lung, breast, leukemia) provides insight into the compound's potential breadth of activity.
Methodology:
-
Cell Lines: Procure human cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and K562 (chronic myelogenous leukemia) from a certified cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: Monitor cell confluency daily. When cells reach 80-90% confluency, passage them by washing with Phosphate-Buffered Saline (PBS), detaching with Trypsin-EDTA (for adherent cells), and reseeding at a lower density to maintain exponential growth.
Protocol 2: Assessing Cytotoxicity (Sulforhodamine B Assay)
Rationale: The Sulforhodamine B (SRB) assay is a robust and sensitive method for determining cytotoxicity.[11] It relies on the ability of SRB to bind stoichiometrically to cellular proteins, making the amount of bound dye directly proportional to the total cell mass. It is the standard assay used by the National Cancer Institute's NCI-60 drug screening program.[10]
Methodology:
-
Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of the title compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Cladribine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculation: The percentage of cell growth inhibition is calculated relative to the vehicle control. The concentration that causes 50% growth inhibition (GI50 or IC50) is determined by plotting a dose-response curve.
Protocol 3: Quantifying Apoptosis by Flow Cytometry
Rationale: Apoptosis is a key mechanism of action for nucleoside analogs.[6][7] The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the title compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.
-
Interpretation: Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+).
-
Protocol 4: Analyzing Cell Cycle Distribution
Rationale: Nucleoside analogs that damage DNA often trigger cell cycle checkpoints, leading to an accumulation of cells in a specific phase (arrest).[3][12] Analyzing the DNA content of a cell population via PI staining allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the title compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be measured, and the data will be modeled to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
Part 3: Data Analysis and Proposed Mechanism
Quantitative Data Presentation: Cytotoxicity
The results from the SRB assay should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency across different cancer types and against a known clinical drug.
Table 1: Example GI50 Values for this compound
| Cancer Cell Line | Tissue of Origin | GI50 (µM) ± SD (Test Compound) | GI50 (µM) ± SD (Cladribine - Control) |
|---|---|---|---|
| A549 | Lung Carcinoma | Hypothetical Data | Literature Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Data | Literature Value |
| K562 | Leukemia | Hypothetical Data | Literature Value |
| HT-29 | Colon Adenocarcinoma | Hypothetical Data | Literature Value |
Note: Data are for illustrative purposes. SD = Standard Deviation.
Proposed Mechanism of Action: DNA Damage-Induced Apoptosis
Based on extensive literature on related purine nucleoside analogs, the antitumor effects of this compound are likely mediated through the intrinsic (mitochondrial) apoptosis pathway, triggered by DNA damage.[3][7][14]
The proposed sequence of events is as follows:
-
The compound is metabolized into its active triphosphate form.
-
This active form is incorporated into DNA, causing replication stress and DNA strand breaks.[3]
-
DNA damage sensors (ATR/ATM) are activated, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein.
-
Active p53 upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.
-
Bax and Bak oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytosol.[14]
-
Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which recruits and activates the initiator caspase-9.
-
Active caspase-9 cleaves and activates the executioner caspase-3.
-
Caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[14]
This cascade is visualized in the diagram below.
Caption: Proposed intrinsic apoptosis signaling pathway.
Part 4: Discussion and Future Directions
This guide outlines a robust, multi-faceted approach to characterize the in vitro antitumor properties of this compound. By systematically assessing its cytotoxicity, apoptotic induction, and cell cycle effects, a comprehensive preliminary profile can be established.
The anticipated results—micromolar GI50 values, a significant increase in the Annexin V-positive cell population, and an accumulation of cells in the G2/M phase—would strongly support the hypothesis that this compound acts as a DNA-damaging agent, consistent with other 6-chloropurine nucleosides.[7][15]
Next Steps for Further Investigation:
-
Western Blot Analysis: To validate the proposed signaling pathway, Western blotting should be performed to measure changes in the protein levels of key players like phosphorylated p53, Bax, cleaved Caspase-9, and cleaved Caspase-3 following drug treatment.
-
Combination Studies: Investigate potential synergistic effects by combining this compound with other chemotherapeutic agents that have different mechanisms of action.
-
In Vivo Efficacy: Promising in vitro results should be followed by efficacy studies in animal models (e.g., tumor xenografts) to assess the compound's therapeutic potential in a physiological context.
-
Resistance Mechanisms: Explore potential mechanisms of resistance, such as alterations in drug transporters or metabolic enzymes, which is a common challenge with nucleoside-based therapies.[4][5]
By following the structured, rationale-driven approach detailed in this guide, research and drug development professionals can generate the high-quality, reproducible data necessary to advance promising compounds like this compound through the preclinical pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Milan System [milansystem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcdronline.org [jcdronline.org]
- 12. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
discovery and development of C-methylated purine analogs
An In-Depth Technical Guide to the Discovery and Development of C-Methylated Purine Analogs
Introduction: Beyond Nature's Blueprint
In the vast arsenal of medicinal chemistry, purine analogs represent a cornerstone of therapeutic intervention, acting as molecular mimics to disrupt critical biological processes.[1] These agents, which masquerade as the natural purines adenine and guanine, have found profound application as anticancer, antiviral, and immunosuppressive drugs.[1][2] Their efficacy hinges on their ability to be mistaken by cellular machinery for endogenous purines, thereby inhibiting DNA synthesis, interfering with metabolic pathways, or terminating viral replication.[3][4] However, the evolution of drug resistance and challenges with metabolic stability necessitate continuous innovation.
This guide delves into a specific, powerful modification that has reshaped the landscape of purine analog development: C-methylation . The introduction of a methyl group onto a carbon atom of the purine nucleoside—either on the heterocyclic base or the sugar moiety—is not a trivial alteration. This strategic modification can fundamentally alter the molecule's properties, offering a sophisticated tool to overcome common pharmacological hurdles. C-methylation can enhance enzymatic stability against degradation, modulate binding affinity to target enzymes, and ultimately improve the therapeutic window of these vital drugs. A prime example of the success of this strategy is in the development of potent antivirals, particularly against the Hepatitis C virus (HCV), where 2'-C-methylated nucleosides have demonstrated significant clinical potential.[5][6]
This document provides a comprehensive overview for researchers and drug development professionals, charting the course from the foundational synthetic chemistry of C-methylated purine analogs to their intricate mechanisms of action and the strategic evolution that has propelled them toward clinical relevance.
Part 1: The Synthetic Challenge and Triumph of C-Methylation
The deliberate construction of a C-methylated purine nucleoside is a significant synthetic endeavor. The core challenge lies in the formation of a stable carbon-carbon bond at a specific position without compromising the molecule's overall architecture, particularly the critical stereochemistry of the glycosidic bond. Methodologies are broadly categorized by the site of methylation: the purine base or the ribose sugar.
Base-Methylation: Modifying the Purine Core
Introducing a methyl group directly onto the purine ring, such as at the C6 position, often leverages a pre-existing nucleoside scaffold. A common and effective strategy involves palladium-catalyzed cross-coupling reactions. This approach typically begins with a halogenated purine precursor, most frequently a 6-chloropurine ribonucleoside, which serves as a versatile handle for C-C bond formation.
A representative reaction involves treating the 6-chloro intermediate with an organometallic methylating agent, such as trimethylaluminum, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5] This method allows for the direct and efficient installation of a methyl group at the C6 position.
Experimental Protocol: Synthesis of a 6-Methylpurine Ribonucleoside Analog [5]
-
Starting Material: 6-chloro-9-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)purine. This intermediate is typically prepared via Vorbrüggen glycosylation of 6-chloropurine with a protected ribose derivative.
-
Reaction Setup: The protected 6-chloropurine nucleoside is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A catalytic amount of Pd(PPh₃)₄ is added to the solution.
-
Methylation: Trimethylaluminum is added cautiously to the reaction mixture. The reaction is then heated to facilitate the cross-coupling.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified using column chromatography.
-
Deprotection: The benzoyl protecting groups on the ribose moiety are removed using a base, such as sodium methoxide in methanol or ammonia in methanol, to yield the final 6-methylpurine ribonucleoside.
Sugar-Methylation: The 2'-C-Methyl Revolution
The addition of a methyl group at the 2' position of the ribose sugar has been a landmark achievement, particularly for developing inhibitors of the HCV NS5B polymerase.[5][6] These 2'-C-methyl analogs function as highly effective, non-obligatory chain terminators of viral RNA synthesis.[5]
The synthesis is a multi-step process that begins with the modification of the sugar, followed by the crucial step of coupling the modified sugar to the desired purine base.
Workflow: Synthesis of 2'-C-Methyl Nucleosides
Caption: General workflow for the synthesis of 2'-C-methyl purine nucleosides.
The key step, Vorbrüggen condensation , involves reacting the activated, modified sugar with a silylated purine base in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5] Achieving high yield and stereoselectivity for the desired β-anomer (which mimics the natural nucleoside configuration) is paramount and often requires careful optimization of reaction conditions, such as temperature and the choice of catalyst.[5]
Part 2: Mechanism of Action and Therapeutic Landscape
The therapeutic utility of C-methylated purine analogs is defined by their interaction with cellular and viral enzymes. The C-methyl group is not merely a passive addition; it actively dictates the biological activity of the molecule.
Metabolic Activation: The Path to Potency
Like most nucleoside analogs, C-methylated purines must be converted into their triphosphate form within the cell to exert their biological effect.[4] This bioactivation is a sequential three-step phosphorylation cascade mediated by host cell kinases.
Caption: Metabolic activation and mechanism of action for antiviral 2'-C-methyl nucleosides.
This process can be a significant bottleneck, as the initial phosphorylation step is often inefficient. This limitation has been a major driver for the development of prodrug strategies, discussed in the next section.
Antiviral Activity: Terminating HCV Replication
The development of 2'-C-methyladenosine and 2'-C-methylguanosine was a turning point in the search for HCV therapeutics.[5] Their active triphosphate forms are recognized as substrates by the HCV NS5B RNA-dependent RNA polymerase. Upon incorporation into the growing viral RNA chain, the 2'-C-methyl group acts as a steric block, preventing the formation of the next phosphodiester bond. This action, known as non-obligatory chain termination, effectively halts viral replication.[5]
Despite potent in vitro activity, early candidates faced significant challenges in vivo:
-
Poor Bioavailability: Limited cellular uptake and/or inefficient phosphorylation hampered their effectiveness.[5]
-
Metabolic Instability: The natural purine bases were susceptible to degradation by host enzymes. 2'-C-methyladenosine, for example, is rapidly deaminated, while the glycosidic bond can be cleaved by purine nucleoside phosphorylase (PNP).[5]
Broader Applications: Anticancer and Antiparasitic Potential
The principles of C-methylation extend beyond virology. Purine analogs are widely used as antimetabolites in cancer therapy by interfering with DNA replication.[1] C-methylation can enhance the stability and cytotoxicity of these agents. Furthermore, C-nucleosides—analogs where the sugar is linked to the base via a C-C bond—are exceptionally stable against enzymatic cleavage.[7] This stability makes them attractive candidates for developing drugs against kinetoplastid parasites, such as Leishmania and Trypanosoma, which rely on purine salvage pathways that C-nucleosides can disrupt.[8]
Part 3: Overcoming Hurdles with Advanced Medicinal Chemistry
The journey from a potent in vitro compound to a successful drug requires overcoming pharmacological barriers. The development of C-methylated purine analogs provides a masterclass in medicinal chemistry strategies designed to enhance drug-like properties.
The Prodrug Solution: Bypassing Metabolic Bottlenecks
To counter the inefficient initial phosphorylation of nucleoside analogs, the phosphoramidate prodrug approach has been revolutionary.[6] This strategy involves masking the monophosphate with chemical groups that are cleaved off inside the cell, delivering the monophosphate form directly and bypassing the rate-limiting first kinase step. This leads to significantly higher intracellular concentrations of the active triphosphate metabolite.[6] The FDA-approved anti-HCV drug Sofosbuvir, a 2'-C-methyl pyrimidine analog, brilliantly validates this approach and has inspired its application to purine-based analogs.[6]
Base Modification: Designing for Stability
To prevent degradation by enzymes like adenosine deaminase, chemists have strategically modified the purine ring itself. The "7-deaza" modification, which replaces the nitrogen at position 7 with a carbon, is a prime example. This change sterically hinders the approach of enzymes that would otherwise cleave the glycosidic bond, leading to a significant improvement in in vivo anti-HCV activity.[5]
Structure-Activity Relationship (SAR) Summary
The systematic modification of C-methylated purine analogs has generated a wealth of SAR data. The table below summarizes key findings for anti-HCV agents.
| Modification Site | Modification | Impact on Activity/Properties | Rationale |
| Ribose 2' | C-Methyl (β-config.) | Essential for potent polymerase inhibition | Acts as a non-obligatory chain terminator.[5] |
| Ribose 5' | Phosphoramidate Prodrug | Greatly increases intracellular active triphosphate levels | Bypasses inefficient first phosphorylation step.[6] |
| Purine C6 | Methyl, Amino, etc. | Modulates activity and selectivity; can impact ADA susceptibility. | Balances polymerase inhibition with avoiding host enzyme degradation.[5] |
| Purine N7 | 7-Deaza (C-H) | Improves in vivo stability and activity | Blocks degradation by purine nucleoside phosphorylase (PNP).[5] |
| Purine C2 | Fluoro, Amino | Fine-tunes potency and metabolic profile. | Alters electronic properties and hydrogen bonding potential.[6] |
Conclusion and Future Outlook
The is a testament to the power of rational drug design. The strategic addition of a single methyl group has proven to be a remarkably effective method for transforming promising lead compounds into viable drug candidates. By enhancing metabolic stability, enabling potent mechanisms of action like chain termination, and serving as a platform for advanced prodrug technologies, C-methylation has carved out an indispensable role in modern medicinal chemistry.
The journey, particularly in the fight against HCV, has provided a rich blueprint for overcoming common drug development challenges. Future research will undoubtedly continue to explore this versatile modification. New synthetic routes may unlock novel C-methylation patterns, and the application of these principles to other therapeutic areas, including oncology and emerging infectious diseases, holds immense promise. As our understanding of biological targets deepens, the targeted design of next-generation C-methylated purine analogs will continue to yield safer and more effective medicines.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Purine Antimetabolites | Oncohema Key [oncohemakey.com]
- 5. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]
- 8. Synthesis and evaluation of a collection of purine-like C-nucleosides as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Validation of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine in Leukemia Cells
Abstract
The relentless pursuit of novel therapeutic agents against leukemia necessitates a rigorous and systematic approach to target identification and validation. Purine nucleoside analogs have historically demonstrated significant antitumor activity, primarily by interfering with DNA synthesis and inducing apoptosis.[1][2][3][4] This guide focuses on a specific purine nucleoside analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine, providing a comprehensive framework for its target validation in the context of leukemia. We will delve into the core principles of target validation, present detailed, field-proven experimental protocols, and discuss the interpretation of data to build a robust scientific case for the compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.
Introduction: The Rationale for Targeting Leukemia with Novel Purine Analogs
Leukemia, a malignancy of the blood and bone marrow, is characterized by the uncontrolled proliferation of abnormal white blood cells. The heterogeneity of leukemia subtypes and the emergence of drug resistance underscore the urgent need for new therapeutic strategies.[5] Purine nucleoside analogs represent a promising class of compounds due to their structural similarity to endogenous nucleosides, allowing them to be incorporated into cellular metabolic pathways, thereby disrupting critical processes like DNA replication and repair.[3][4]
The compound this compound is a rationally designed molecule that combines the cytotoxic potential of a 6-chloropurine core with a modified ribofuranosyl moiety. The benzoyl protecting groups enhance lipophilicity, potentially improving cell permeability, while the C-methyl group on the ribose sugar may confer resistance to enzymatic degradation, prolonging its therapeutic window. The central hypothesis is that this compound will exhibit potent anti-leukemic activity through the modulation of key cellular pathways. This guide will provide the experimental roadmap to validate its cellular targets and elucidate its mechanism of action.
The Target Validation Workflow: A Multi-Pillar Approach
Target validation is a critical and multifaceted process in drug discovery that confirms the role of a specific biological target in the pathophysiology of a disease.[6][7] For a novel compound like this compound, a robust validation strategy is paramount. Our approach is built on three pillars: establishing cellular efficacy, identifying the mechanism of cell death, and elucidating the molecular signaling pathways involved.
Figure 1: A schematic of the multi-pillar target validation workflow.
Pillar 1: Establishing Cellular Efficacy
The initial step in validating a novel anti-cancer compound is to determine its cytotoxic and anti-proliferative effects on leukemia cell lines. This is typically achieved through dose-response studies using metabolic assays.
Cell Viability Assays (MTT/XTT)
Principle: Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric assays that measure cellular metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[9][10]
Protocol: MTT Assay for Leukemia Suspension Cells
-
Cell Seeding: Seed leukemia cells (e.g., K562, CCRF-CEM) in a 96-well plate at a density of 0.5-1.0×10⁵ cells/ml in 100 µL of complete culture medium.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Compound Concentration (µM) | % Viability (48h) | IC₅₀ (µM) |
| K562 | 0.1 | 95.2 ± 4.1 | 5.8 |
| 1 | 78.6 ± 3.5 | ||
| 10 | 45.1 ± 2.9 | ||
| 100 | 12.3 ± 1.8 | ||
| CCRF-CEM | 0.1 | 98.1 ± 3.8 | 8.2 |
| 1 | 85.4 ± 4.2 | ||
| 10 | 52.7 ± 3.1 | ||
| 100 | 18.9 ± 2.2 |
Table 1: Exemplar data from an MTT assay showing the dose-dependent effect of the compound on the viability of two leukemia cell lines.
Pillar 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic efficacy of the compound is established, the next crucial step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anti-cancer agents.[11]
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][14]
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Treat leukemia cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assays
Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[15] Caspase-3 is a key executioner caspase. Assays are available that use a fluorogenic substrate for caspase-3, which upon cleavage by the active enzyme, releases a fluorescent molecule.[15][16]
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Lysis: Treat cells as described above, then lyse the cells in a supplied lysis buffer.
-
Lysate Incubation: Add the cell lysate to a 96-well plate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~400 nm, emission ~505 nm).
Pillar 3: Molecular Target and Pathway Elucidation
With a confirmed mechanism of action, the final and most in-depth phase is to identify the specific molecular targets and signaling pathways modulated by the compound. Leukemia cell survival and proliferation are often driven by aberrant signaling pathways.[17][18][19][20]
Figure 2: Key signaling pathways often dysregulated in leukemia.
Western Blotting for Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[21][22][23][24][25] By probing cell lysates with antibodies against key signaling proteins and their phosphorylated (activated) forms, we can assess how the compound affects these pathways.
Protocol: Western Blotting
-
Cell Lysis: Treat leukemia cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
| Target Protein | Function | Expected Change with Treatment |
| p-AKT (Ser473) | Pro-survival | Decrease |
| p-mTOR (Ser2448) | Proliferation | Decrease |
| Cleaved PARP | Apoptosis marker | Increase |
| Bcl-2 | Anti-apoptotic | Decrease |
| β-actin | Loading control | No change |
Table 2: A panel of key proteins to investigate by Western blotting.
In Vitro Kinase Assays
Principle: If Western blotting suggests the inhibition of a particular signaling pathway involving kinases (e.g., PI3K/AKT), in vitro kinase assays can directly test whether the compound inhibits the activity of specific kinases.[26][27][28][29][30] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.
Protocol: Luminescence-Based Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase of interest, its specific substrate peptide, and the compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that converts ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a no-inhibitor control and determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the target validation of this compound in leukemia cells. By following this multi-pillar approach, researchers can effectively determine the compound's anti-leukemic efficacy, elucidate its mechanism of cell death, and identify the molecular pathways it modulates. Positive and consistent results across these assays will build a strong case for its therapeutic potential and guide further preclinical and clinical development. Future studies could involve in vivo validation using leukemia xenograft models and investigation into potential mechanisms of resistance.[31]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. biocompare.com [biocompare.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Signaling pathways governing the behaviors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Inflammatory Signaling Pathways in Preleukemic and Leukemic Stem Cells [frontiersin.org]
- 21. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 23. origene.com [origene.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. In vitro kinase assay [protocols.io]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. caymanchem.com [caymanchem.com]
- 31. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Assessing Cell Viability with 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
A Senior Application Scientist's Guide for Researchers in Oncology and Drug Development
This document provides a comprehensive guide for utilizing 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine in cell viability assays. As a purine nucleoside analog, this compound is of significant interest for its potential antitumor properties.[1][2][3][4] The protocols and insights detailed herein are curated to ensure scientific rigor, reproducibility, and a thorough understanding of the experimental nuances.
Introduction: The Therapeutic Potential of Purine Nucleoside Analogs
Purine nucleoside analogs represent a cornerstone in the chemotherapy of various malignancies.[5][6] Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes, primarily DNA synthesis, leading to the induction of apoptosis (programmed cell death).[1][4] The subject of this guide, this compound, is a member of this promising class of compounds. The 6-chloropurine moiety is a key pharmacophore that has been explored for its antiviral and anticancer activities.[7] This application note will detail a robust protocol for assessing its cytotoxic effects on cancer cell lines, a critical step in the early-phase evaluation of any potential anticancer agent.
Scientific Principles: Choosing the Right Cell Viability Assay
The selection of an appropriate cell viability assay is paramount for obtaining reliable and meaningful data. Assays for determining cell viability typically measure a marker of cellular health, such as metabolic activity, membrane integrity, or ATP content. For initial screening of cytotoxic compounds like our target molecule, two assays are highly recommended: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used and cost-effective method.[8][9] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency in cells, as an indicator of metabolic activity. It is a highly sensitive method that involves adding a single reagent to the cells, which induces lysis and generates a luminescent signal proportional to the amount of ATP present.
For this application note, we will focus on the MTT assay due to its robustness and widespread use in academic and industrial research for the initial characterization of cytotoxic compounds.
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in assessing the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol: MTT Assay for this compound
This protocol is designed for a 96-well plate format and can be adapted for other formats with appropriate scaling.
I. Reagent and Material Preparation
-
This compound:
-
Solvent: Due to its chemical structure, the compound is expected to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is recommended.[10] Prepare a high-concentration stock solution (e.g., 10 mM) in cell culture grade DMSO.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Cell Culture Medium: Use the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for your chosen cell line.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.
-
Solubilization Solution: Cell culture grade DMSO is commonly used to dissolve the formazan crystals.
-
Cancer Cell Lines: The choice of cell line should be guided by the research question. Based on studies of similar 6-chloropurine nucleosides, the following human cancer cell lines are suggested starting points:[11][12]
-
Lung Carcinoma: A549
-
Colon Adenocarcinoma: HCT116, SW480, SW620
-
Hepatocellular Carcinoma: HepG2
-
Breast Cancer: MCF-7
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
II. Experimental Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell lines until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment. A typical starting range is 5,000-10,000 cells per well in 100 µL of medium.
-
Seed the cells into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to adhere.
Day 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the serial dilutions (typically ≤ 0.5%).
-
Untreated Control: Cells in medium without the compound or vehicle.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for 48 to 72 hours.
Day 4 or 5: MTT Assay and Data Acquisition
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
III. Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%. This can be calculated using non-linear regression analysis in software such as GraphPad Prism.
Mechanism of Action: A Proposed Model
Based on the known mechanisms of other 6-chloropurine nucleosides, we can propose a likely mechanism of action for this compound.
Caption: Proposed mechanism of action for the compound.
This model suggests that the compound, after entering the cell, is metabolized into its active form, which then interferes with DNA replication and triggers cell cycle arrest at the G2/M checkpoint, ultimately leading to apoptosis.[11]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette and consistent technique. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Low signal or poor dose-response | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Compound instability or precipitation. | Visually inspect the compound dilutions for any precipitation. If necessary, adjust the solvent or concentration range. | |
| High background in MTT assay | Contamination of reagents or cultures. | Use sterile techniques and fresh, filtered reagents. |
| Interference from the compound. | Run a control with the compound in cell-free medium to check for direct reduction of MTT. |
Conclusion: A Robust Framework for Cytotoxicity Assessment
This application note provides a detailed and scientifically grounded protocol for evaluating the cytotoxic potential of this compound. By adhering to the principles of careful experimental design, including appropriate controls and data analysis, researchers can obtain reliable and reproducible data. This will be instrumental in elucidating the compound's anticancer activity and advancing its potential as a therapeutic agent.
References
- 1. This compound | Milan System [milansystem.org]
- 2. This compound | TCI Works [tci.genprice.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. jrmds.in [jrmds.in]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Monitoring PARP Cleavage by Western Blot as a Marker for Compound-Induced Apoptosis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of PARP Cleavage in Apoptosis
Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a crucial nuclear enzyme that plays a pivotal role in cellular homeostasis, primarily through its function in DNA repair.[1] In response to mild to moderate DNA damage, PARP1 binds to DNA strand breaks and catalyzes the synthesis of long branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][2] This process recruits DNA repair machinery to the site of damage, facilitating cellular recovery.
However, during the execution phase of apoptosis, PARP1 becomes a key substrate for activated executioner caspases, primarily caspase-3 and caspase-7.[3][4][5] These caspases cleave the full-length 116 kDa PARP1 protein at a specific site (DEVD), generating two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[3][4][6] This cleavage event is a well-established and widely recognized hallmark of apoptosis.[1][2]
The functional consequence of PARP1 cleavage is twofold:
-
Inactivation of DNA Repair: The separation of the DNA-binding domain from the catalytic domain renders the enzyme inactive, preventing it from consuming cellular energy (NAD+ and ATP) in a futile attempt to repair the widespread DNA fragmentation that occurs during apoptosis.[3][7]
-
Promotion of Apoptosis: By preventing energy depletion, the cell conserves the ATP required for the energy-dependent processes of apoptotic body formation and clearance.[4][7] Therefore, PARP cleavage acts as a molecular switch, ensuring the orderly execution of the apoptotic program and preventing a shift towards necrosis.[4][8]
For researchers in drug development, monitoring the cleavage of PARP provides a reliable and quantifiable method to assess the pro-apoptotic efficacy of novel therapeutic compounds.[3] The appearance of the 89 kDa fragment and the concurrent decrease in the 116 kDa full-length protein serve as a robust biomarker for caspase-dependent cell death.
Principle of the Western Blot Assay for PARP Cleavage
Western blotting is a powerful immunodetection technique that allows for the specific identification and semi-quantification of proteins in a complex mixture, such as a cell lysate.[9][10][11] The workflow involves separating proteins by size, transferring them to a solid membrane, and probing with antibodies specific to the target protein.[9][10]
To detect PARP cleavage, whole-cell lysates from compound-treated and control cells are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9][11] Following separation, the proteins are electrophoretically transferred to a membrane (typically PVDF or nitrocellulose).[10][12] The membrane is then incubated with a primary antibody that can recognize both the full-length 116 kDa PARP protein and its 89 kDa cleaved fragment. The presence and relative abundance of these two forms are then visualized using a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a light-producing chemical reaction (chemiluminescence).[13][14][15] The light signal is captured by a digital imager or X-ray film, revealing bands corresponding to the different PARP forms.[13][15]
An increase in the 89 kDa band intensity, coupled with a decrease in the 116 kDa band, indicates that the compound treatment has successfully induced apoptosis.[16]
Visualizing the Pathway and Workflow
Detailed Experimental Protocol
This protocol provides a comprehensive guide for detecting PARP cleavage in adherent cell cultures following compound treatment.
Materials and Reagents
| Reagent/Material | Recommended Specifications/Source |
| Cell Culture | |
| Target Cell Line | e.g., HeLa, Jurkat, MCF-7, appropriate for the study |
| Growth Medium & FBS | As required for the specific cell line |
| Test Compound & Vehicle | e.g., DMSO |
| Positive Control | Staurosporine or Etoposide[17] |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Protein Extraction | |
| RIPA Lysis Buffer | See Table 2 for recipe |
| Protease/Phosphatase Inhibitor Cocktail | e.g., Sigma-Aldrich P8340, P5726 |
| Cell Scraper | |
| Protein Quantification | |
| BCA Protein Assay Kit | e.g., Thermo Scientific Pierce BCA Protein Assay Kit |
| Microplate Reader | Capable of reading absorbance at 562 nm |
| SDS-PAGE & Transfer | |
| Laemmli Sample Buffer (4X) | Bio-Rad or homemade |
| Acrylamide/Bis-acrylamide solution | |
| Tris-HCl, SDS, Glycine | |
| PVDF or Nitrocellulose Membranes | 0.45 µm pore size recommended for PARP |
| Transfer Buffer | See Table 2 for recipe |
| Wet or Semi-dry Transfer System | |
| Immunodetection | |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Primary Antibody | Anti-PARP antibody (recognizing full-length & cleaved) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| TBST Wash Buffer | See Table 2 for recipe |
| ECL Substrate | Enhanced chemiluminescent substrate[9] |
| Imaging | |
| Digital Imager or X-ray Film |
Table 2: Buffer and Solution Recipes
| Solution | Composition | Preparation Notes |
|---|---|---|
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[18] | Add protease/phosphatase inhibitors fresh before use.[19][20] Store at 4°C. |
| TBST (Wash Buffer) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 | Prepare from stock solutions. Store at room temperature. |
| Transfer Buffer | 25 mM Tris, 190 mM Glycine, 20% Methanol | Prepare fresh. Chill to 4°C before use. For larger proteins (>100 kDa), reducing methanol to 10-15% can improve transfer efficiency.[12] |
Step-by-Step Methodology
Step 1: Cell Culture and Compound Treatment
-
Seeding: Seed cells in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and grow to 70-80% confluency.[3]
-
Treatment: Aspirate the growth medium and replace it with fresh medium containing the desired concentrations of your test compound.
-
Vehicle Control: Include a control group treated with the vehicle (e.g., DMSO) at the same final concentration used for the compound.
-
Positive Control: Include a control group treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours) to validate the assay.[21]
-
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified 5% CO₂ incubator.
Step 2: Protein Extraction (Cell Lysis) Causality Check: This step aims to rupture the cells and solubilize proteins while preventing their degradation. RIPA buffer is effective due to its combination of ionic and non-ionic detergents.[18][20] Keeping samples on ice and adding inhibitors is critical to prevent enzymatic degradation of your target protein.[22]
-
Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[3]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer (freshly supplemented with protease/phosphatase inhibitors) to each dish (e.g., 100-150 µL for a well in a 6-well plate).[3][23]
-
Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[3] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Step 3: Protein Quantification Causality Check: To ensure accurate comparison between samples, it is essential to load equal amounts of total protein into each lane of the gel. The BCA assay is a robust colorimetric method for this purpose.[24][25][26]
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Calculation: Calculate the concentration of each sample based on the standard curve generated from BSA standards.
Step 4: SDS-PAGE
-
Sample Preparation: Based on the quantification results, calculate the volume of lysate needed to obtain 20-30 µg of protein per sample. Add 4X Laemmli sample buffer to your samples and bring the final volume up with RIPA buffer if necessary.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[27]
-
Loading and Electrophoresis: Load the denatured samples into the wells of an SDS-polyacrylamide gel (a 10% or 12% gel is suitable for resolving 116 and 89 kDa proteins). Run the gel according to the electrophoresis system's manual until the dye front reaches the bottom.
Step 5: Protein Transfer (Western Blotting) Causality Check: This step moves the size-separated proteins from the fragile gel onto a solid support (membrane) for subsequent probing. An electric field is used to drive the negatively charged proteins towards the positive electrode.[10]
-
Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, a pre-wetted PVDF or nitrocellulose membrane, more filter paper, and another sponge.[12] Ensure no air bubbles are trapped between the gel and the membrane.
-
Transfer: Place the sandwich into the transfer apparatus filled with ice-cold transfer buffer. Perform the transfer according to the manufacturer's protocol (e.g., wet transfer at 100V for 60-90 minutes or semi-dry transfer).[27]
Step 6: Immunodetection
-
Blocking: After transfer, rinse the membrane with TBST and then incubate it in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[3] This step prevents the non-specific binding of antibodies to the membrane surface.[28]
-
Primary Antibody: Discard the blocking buffer and incubate the membrane with the primary anti-PARP antibody diluted in blocking buffer (check datasheet for recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Final Washes: Repeat the washing step (Step 6.3) to remove unbound secondary antibody.
Step 7: Signal Detection and Analysis
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[3]
-
Imaging: Capture the chemiluminescent signal using a CCD-based digital imaging system or by exposing the membrane to X-ray film.[13] Multiple exposures may be necessary to obtain an optimal signal without saturation.
-
Analysis: Quantify the band intensities for full-length PARP (116 kDa) and cleaved PARP (89 kDa) using densitometry software. Normalize the PARP band intensities to a loading control (e.g., β-actin or GAPDH) that was probed on the same blot. The ratio of cleaved PARP to full-length PARP or cleaved PARP to the loading control can be used to compare the extent of apoptosis across different treatment groups.
Data Presentation and Interpretation
Results should be presented with a representative Western blot image and a corresponding quantitative analysis.
Example Data Table:
| Treatment Group | Concentration | Full-Length PARP (116 kDa) (Relative Intensity) | Cleaved PARP (89 kDa) (Relative Intensity) |
| Vehicle Control | 0 µM | 1.00 | 0.05 |
| Compound X | 1 µM | 0.82 | 0.31 |
| Compound X | 5 µM | 0.35 | 0.88 |
| Compound X | 10 µM | 0.11 | 1.45 |
| Staurosporine (Positive Control) | 1 µM | 0.08 | 1.62 |
| Note: Intensities are normalized to a loading control and then expressed relative to the vehicle control. |
Interpretation: A dose-dependent decrease in the 116 kDa full-length PARP band and a corresponding increase in the 89 kDa cleaved fragment band, as shown in the example table, strongly indicates that Compound X induces apoptosis through a caspase-dependent mechanism.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No PARP Signal (Full-length or Cleaved) | - Low protein expression in the cell line. - Inefficient protein extraction or degradation. - Antibody not working.[29] - Poor transfer. | - Confirm PARP expression in your cell line via literature. - Ensure fresh protease inhibitors were added. Load 30-50 µg of protein.[30] - Run a positive control (e.g., lysate from staurosporine-treated cells). - Check transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Weak Cleaved PARP Signal | - Compound is not a potent apoptosis inducer. - Insufficient incubation time or compound concentration. - Low protein load. | - Perform a time-course and dose-response experiment. - Increase protein load to 50 µg or more.[30] - Use a more sensitive ECL substrate.[31] |
| High Background | - Insufficient blocking. - Antibody concentration too high. - Inadequate washing. | - Increase blocking time to 2 hours or overnight at 4°C. Add 0.05% Tween-20 to the blocking buffer.[31] - Optimize primary and secondary antibody concentrations.[28] - Increase the number and duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific. - Protein degradation. | - Use a different, validated primary antibody. - Ensure samples were kept cold and protease inhibitors were used throughout the lysis procedure. |
References
- 1. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 2. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. spb.dia-m.ru [spb.dia-m.ru]
- 10. thermofisher.com [thermofisher.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Western blot transfer techniques | Abcam [abcam.com]
- 13. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Chemiluminescent Western blotting [jacksonimmuno.com]
- 16. m.youtube.com [m.youtube.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 20. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 21. biotech.illinois.edu [biotech.illinois.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. carlroth.com [carlroth.com]
- 24. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 25. thepencillog.wordpress.com [thepencillog.wordpress.com]
- 26. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 27. bostonbioproducts.com [bostonbioproducts.com]
- 28. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 29. researchgate.net [researchgate.net]
- 30. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 31. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzoylated Nucleoside Analogs
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer drug development.[1][2] Their synthesis often involves the use of protecting groups to selectively mask reactive hydroxyl and amino functionalities, enabling precise chemical modifications.[3][4] Benzoyl groups are frequently employed as protecting groups for the hydroxyl moieties of the sugar ring due to their stability under various reaction conditions and their facile removal under basic conditions. However, the introduction of these bulky, hydrophobic benzoyl groups significantly alters the physicochemical properties of the nucleoside analogs, necessitating a robust purification strategy to isolate the desired product from a complex mixture of reactants, byproducts, and incompletely derivatized species.
This application note provides a detailed guide to the purification of benzoylated nucleoside analogs using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the principles of the separation, provide a step-by-step protocol, and discuss key considerations for method development and optimization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified nucleosides.
Principle of Separation: Reverse-Phase HPLC
Reverse-phase HPLC is the method of choice for purifying benzoylated nucleoside analogs due to the significant increase in hydrophobicity conferred by the benzoyl groups. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.
Benzoylated nucleoside analogs, being highly hydrophobic, will strongly interact with the nonpolar stationary phase and will be retained longer on the column. Less hydrophobic impurities, such as partially debenzoylated analogs or unreacted starting materials, will have a weaker interaction with the stationary phase and will elute earlier. By gradually increasing the proportion of a nonpolar organic solvent in the mobile phase (a technique known as gradient elution), the retained hydrophobic compounds can be sequentially eluted from the column, allowing for their effective separation.
The choice of a C18 (octadecyl) stationary phase is particularly well-suited for this application.[5][6] The long alkyl chains of the C18 phase provide a highly hydrophobic environment, leading to strong retention and excellent separation of benzoylated nucleosides from more polar impurities.[6]
Experimental Workflow
The overall workflow for the purification of benzoylated nucleoside analogs via HPLC is depicted in the following diagram:
Caption: Workflow for HPLC purification of benzoylated nucleoside analogs.
Detailed Protocol
This protocol provides a general framework for the purification of benzoylated nucleoside analogs. Optimization may be required based on the specific properties of the target compound.
Materials and Reagents
-
Crude benzoylated nucleoside analog
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
HPLC-grade dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (if required for sample dissolution)
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical C18 HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Analytical HPLC system
-
Rotary evaporator
Sample Preparation
-
Dissolve the crude benzoylated nucleoside analog in a minimal amount of a suitable solvent. Acetonitrile is a good starting point. If solubility is an issue, DMF or DMSO can be used.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]
HPLC Method
The following table outlines a typical starting method for the purification of benzoylated nucleoside analogs.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50-100% B over 30 min | 50-100% B over 20 min |
| Flow Rate | 20 mL/min | 1 mL/min |
| Detection | UV at 254 nm or 260 nm | UV at 254 nm or 260 nm |
| Injection Volume | 1-5 mL (depending on concentration) | 10-20 µL |
| Column Temp. | Ambient or 40°C | Ambient or 40°C |
Note on UV Detection: Benzoylated nucleosides retain the UV absorbance characteristics of the nucleobase. A wavelength of 254 nm or 260 nm is generally suitable for detection.[8][9] A full UV-Vis spectrum can be recorded using a photodiode array (PDA) detector to confirm the identity of the peaks.[10][11]
Purification Procedure
-
Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 50% acetonitrile in water) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution method.
-
Monitor the chromatogram and collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified benzoylated nucleoside analog.
Method Development and Optimization
The separation of benzoylated nucleoside analogs can be optimized by adjusting several key parameters. The logical relationship between these parameters and the purification outcome is illustrated below.
Caption: Relationship between HPLC parameters and purification outcomes.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will generally lead to better resolution between closely eluting peaks but will also increase the run time.[7]
-
Mobile Phase Composition: While water and acetonitrile are the most common mobile phases, the addition of small amounts of modifiers like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) can improve peak shape by suppressing the ionization of any free acidic or basic functional groups.[1] However, these additives will need to be removed during post-purification processing. For some applications, volatile buffers like triethylammonium acetate can be used, which are easily removed by evaporation.[12]
-
Flow Rate: Decreasing the flow rate can improve resolution, but at the cost of longer run times.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope. |
| Column is overloaded. | Reduce the injection volume or sample concentration. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., 0.1% TFA). |
| Column degradation. | Replace the column. | |
| High Backpressure | Column frit is clogged. | Filter the sample and mobile phases; reverse flush the column. |
| Particulate matter from the sample. | Ensure proper sample filtration. |
Conclusion
Reverse-phase HPLC is a powerful and indispensable technique for the purification of benzoylated nucleoside analogs. The inherent hydrophobicity of these compounds allows for excellent retention and separation on C18 columns. By carefully selecting the column, mobile phase, and gradient conditions, researchers can achieve high purity of their target compounds, which is a critical step in the drug discovery and development process. The protocol and optimization strategies outlined in this application note provide a solid foundation for developing robust and efficient purification methods for this important class of molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. NUCLEOSIL® C18 AB HPLC Columns : UVISON.com [uvison.com]
- 6. biocompare.com [biocompare.com]
- 7. protocols.io [protocols.io]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR-Based Structural Elucidation of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the complete structural analysis of the synthetic nucleoside analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a purine nucleoside analog, this compound holds potential in therapeutic areas such as oncology, where similar molecules have demonstrated significant antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1][2] Accurate and unambiguous structural verification is a critical step in the drug discovery and development pipeline. This guide offers not just step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments but also delves into the rationale behind the experimental design and the logic of spectral interpretation.
Introduction: The Significance of Structural Verification
The biological activity of a synthetic molecule is intrinsically linked to its three-dimensional structure. For nucleoside analogs like this compound, even minor stereochemical variations can lead to drastic differences in efficacy and toxicity. The presence of a C-methyl group on the ribofuranosyl moiety and the extensive benzoylation introduce significant complexity to the molecule's NMR spectra. Therefore, a multi-faceted NMR approach is not merely confirmatory but essential for the unequivocal assignment of all proton and carbon signals, thereby validating the synthetic route and ensuring the purity and identity of the compound.
NMR spectroscopy stands as a powerful, non-destructive technique for elucidating molecular structures in solution, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.[3][4] This application note is designed to guide researchers through a systematic workflow for acquiring and interpreting the NMR data necessary for the complete structural characterization of the title compound.
Experimental Design and Rationale
A comprehensive NMR analysis of this complex nucleoside analog requires a combination of experiments to resolve overlapping signals and establish through-bond connectivities. The following suite of experiments is recommended:
-
¹H NMR: To identify the number and chemical environment of all protons.
-
¹³C NMR: To determine the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically two- to three-bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.[6][8]
The workflow for this analysis is depicted in the following diagram:
Caption: A systematic workflow for the NMR-based structural elucidation of the title compound.
Detailed Protocols and Methodologies
Sample Preparation
For optimal results, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for benzoylated compounds due to its excellent solubilizing properties. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Gently vortex the sample to ensure complete dissolution and homogeneity.
NMR Data Acquisition
The following parameters are provided as a starting point and should be optimized based on the specific instrument and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Experiment | Nucleus | Spectral Width (ppm) | Number of Scans | Relaxation Delay (s) |
| ¹H NMR | ¹H | -2 to 12 | 16 | 2 |
| ¹³C NMR | ¹³C | 0 to 200 | 1024 | 2 |
| COSY | ¹H/¹H | -2 to 12 | 8-16 | 1.5 |
| HSQC | ¹H/¹³C | ¹H: -2 to 12¹³C: 0 to 200 | 4-8 | 1.5 |
| HMBC | ¹H/¹³C | ¹H: -2 to 12¹³C: 0 to 200 | 16-32 | 1.5 |
Spectral Interpretation and Structural Assignment
The structural assignment process is a puzzle-solving endeavor where information from each NMR experiment provides a piece of the solution.
¹H and ¹³C NMR Spectra: Initial Observations
The ¹H NMR spectrum will be complex, with distinct regions for the aromatic protons of the benzoyl and purine groups, the ribose protons, and the C-methyl protons. The ¹³C NMR spectrum will show signals for all unique carbons, including the carbonyl carbons of the benzoyl groups, the aromatic carbons, and the aliphatic carbons of the ribose moiety.
2D NMR Analysis: Connecting the Pieces
The power of 2D NMR lies in its ability to reveal correlations between nuclei, allowing for the unambiguous assignment of the entire molecular structure.[7][9]
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network within the ribose ring. Starting from an easily identifiable proton, such as the anomeric proton (H-1'), one can "walk" through the spin system to identify H-2', H-3', and H-4'.
HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. This allows for the confident assignment of the protonated carbons of the ribose, purine, and benzoyl groups.
HMBC Analysis: The HMBC spectrum is the key to connecting the different fragments of the molecule.[8][10] Key correlations to look for include:
-
From the anomeric proton (H-1') to the C4 and C8 carbons of the purine ring, confirming the site of glycosylation.
-
From the ribose protons to the carbonyl carbons of the benzoyl groups, confirming their positions.
-
From the C-methyl protons to C-4' and C-5' of the ribose ring, confirming the position of the methyl group.
The following diagram illustrates the expected key HMBC correlations for connecting the major structural fragments:
Caption: Key HMBC correlations for the structural elucidation of the title compound.
Expected Chemical Shift Ranges
The following table summarizes the expected chemical shift ranges for the key protons and carbons of the title compound, based on general knowledge of nucleoside and benzoylated carbohydrate chemistry.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Proton (δ, ppm) | Carbon (δ, ppm) |
| Purine | ||
| H-2 | ~8.7 | ~152 |
| H-8 | ~8.4 | ~145 |
| C-4 | - | ~150 |
| C-5 | - | ~132 |
| C-6 | - | ~152 |
| Ribose | ||
| H-1' | ~6.4 | ~88 |
| H-2' | ~5.9 | ~72 |
| H-3' | ~5.8 | ~71 |
| H-4' | ~4.6 | ~82 |
| H-5' | ~4.5 | ~63 |
| C5-CH₃ | ~1.4 | ~21 |
| Benzoyl | ||
| Aromatic-H | 7.3 - 8.2 | 128 - 134 |
| Carbonyl-C | - | 164 - 166 |
Note: These are approximate values and may vary depending on the solvent and other experimental conditions.
Conclusion
By systematically applying the suite of NMR experiments outlined in this application note, researchers can achieve a complete and unambiguous structural assignment of this compound. This rigorous characterization is a cornerstone of chemical synthesis and drug development, ensuring the integrity of the compound and providing a solid foundation for subsequent biological and pharmacological studies. The principles and methodologies described herein are broadly applicable to the structural elucidation of other complex synthetic nucleosides and natural products.
References
- 1. This compound | TCI Works [tci.genprice.com]
- 2. This compound | Milan System [milansystem.org]
- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. epfl.ch [epfl.ch]
- 7. news-medical.net [news-medical.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. idc-online.com [idc-online.com]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Cell Cycle Analysis by Flow Cytometry Using Purine Analogs
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Quantifying Cell Proliferation
The analysis of cell cycle progression is fundamental to research in oncology, immunology, developmental biology, and drug discovery. A precise understanding of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) provides critical insights into cellular health, response to therapeutic agents, and genotoxicity.
Historically, methods for measuring DNA synthesis involved radioactive nucleosides like ³H-thymidine. While accurate, these methods have been largely replaced by safer and more convenient techniques utilizing purine analogs, which are structurally similar to the DNA precursor thymidine.[1][2] These analogs, such as Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU), are incorporated into newly synthesized DNA during the S phase.[3] Subsequent detection by flow cytometry allows for the precise identification and quantification of the proliferating cell fraction within a heterogeneous population.
This guide provides a detailed examination of the two most prominent purine analog-based methods, BrdU and EdU, offering comprehensive protocols, expert insights into the rationale behind experimental choices, and guidance for robust data generation and analysis.
Principle of the Method: Two Analogs, Two Detection Strategies
The core principle relies on "pulsing" a live cell population with a thymidine analog, which is taken up by the cells and incorporated into their genomic DNA exclusively during the DNA synthesis (S) phase.[4] The key distinction between the available methods lies in how this incorporated analog is detected.
Bromodeoxyuridine (BrdU): The Antibody-Based Standard
BrdU (5-bromo-2'-deoxyuridine) is a synthetic nucleoside analog of thymidine.[5] Once incorporated into DNA, it cannot be detected by a specific anti-BrdU monoclonal antibody in its native, double-stranded DNA conformation due to steric hindrance.[6] Therefore, a critical and often harsh DNA denaturation (hydrolysis) step is required.[5][7][8] This step uses acid (e.g., HCl) or enzymes (DNase) to unwind the DNA helix, exposing the BrdU epitopes for antibody binding.[7][9][10] This requirement is a significant drawback, as the harsh treatment can damage cellular morphology, degrade protein epitopes (complicating multiplexing with other markers), and potentially alter cell cycle distribution data.[2][11]
5-ethynyl-2'-deoxyuridine (EdU): A "Click Chemistry" Revolution
EdU represents a more modern alternative that circumvents the need for DNA denaturation.[1][12] EdU contains a terminal alkyne group. Its detection is based on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][12][13] A small, fluorescently-labeled azide molecule covalently binds to the alkyne group on the incorporated EdU. The small size of the fluorescent azide allows it to efficiently access the EdU within the DNA helix under mild fixation and permeabilization conditions, preserving cell integrity and epitopes for multiplex staining.[2][6] This makes the EdU assay significantly faster, more reproducible, and more compatible with other cellular stains.[14]
Diagram 1: Comparative Mechanisms of BrdU and EdU Detection
Caption: Mechanisms for detecting incorporated BrdU via antibody and EdU via click chemistry.
Protocol 1: Cell Cycle Analysis with BrdU
This protocol requires careful optimization, particularly the DNA denaturation step, to balance BrdU epitope exposure with the preservation of cellular integrity.[7][8][15]
Materials
-
BrdU Stock Solution: 10 mM in DMSO or water. Store at -20°C.[8]
-
Cell Culture Medium: Appropriate for the cell line.
-
Fixation Buffer: e.g., BD Cytofix/Cytoperm™ Buffer or 1-4% paraformaldehyde in PBS.
-
Permeabilization Buffers: e.g., BD Perm/Wash™ Buffer or saponin-based buffers.
-
Denaturation Solution: 2M-4M HCl or DNase I solution (300 µg/mL).[3][5]
-
Neutralization Buffer: 0.1 M Sodium Borate, pH 8.5 (for HCl denaturation).
-
Antibody Staining Buffer: PBS with 1-3% BSA.
-
Anti-BrdU Antibody: Fluorochrome-conjugated, titrated for optimal concentration.
-
Total DNA Stain: Propidium Iodide (PI) solution (50 µg/mL with 100 µg/mL RNase A) or 7-AAD.[3][16]
-
Flow Cytometry Tubes
Step-by-Step Methodology
-
BrdU Labeling (Pulse): a. Culture cells to desired confluency. Ensure they are in logarithmic growth phase. b. Add BrdU stock solution directly to the culture medium to a final concentration of 10-100 µM. The optimal concentration and incubation time must be determined empirically for each cell type.[7][8] c. Incubate for 30 minutes to 2 hours (for rapidly dividing cells) or longer (for slow-growing cells) under standard culture conditions.[17]
-
Cell Harvesting & Surface Staining (Optional): a. Harvest cells (adherent cells require trypsinization) and wash once with PBS. b. If staining for surface markers, perform this step now, prior to fixation, by incubating cells with fluorochrome-conjugated antibodies for 20-30 minutes on ice.[3] Wash cells with staining buffer.
-
Fixation & Permeabilization: a. Resuspend ~1x10⁶ cells in 100 µL of fixation buffer. b. Incubate for 15-30 minutes at room temperature or on ice.[3] c. Wash cells once with 1 mL of 1X permeabilization buffer.[3]
-
DNA Denaturation (Critical Step):
-
Acid Method: i. Resuspend the fixed cell pellet in 1 mL of 2M HCl. ii. Incubate for 20-30 minutes at room temperature.[5] This step must be optimized (time, temperature, HCl concentration) as it can damage cells.[8] iii. Immediately neutralize the acid by adding 3 mL of 0.1 M Sodium Borate buffer. iv. Pellet cells and wash twice with permeabilization buffer to remove any residual acid, which can denature the detection antibody.[7][8]
-
Enzymatic Method: i. Resuspend the fixed cell pellet in 100 µL of DNase I solution (e.g., 30 µg per 10⁶ cells). ii. Incubate for 1 hour at 37°C.[3][10] iii. Wash cells twice with permeabilization buffer.
-
-
Anti-BrdU Antibody Staining: a. Resuspend the cell pellet in 50 µL of antibody staining buffer containing the pre-titrated anti-BrdU antibody. b. Incubate for 20-30 minutes at room temperature, protected from light.[3] c. Wash cells once with 1 mL of permeabilization buffer.
-
Total DNA Staining: a. Resuspend the cell pellet in 500 µL of a solution containing a DNA dye like PI and RNase A. The RNase is crucial as PI can also bind to double-stranded RNA, which would confound the DNA content measurement.[16][18] b. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze samples on a flow cytometer. Use a low flow rate for optimal data resolution.[19] b. Collect data for at least 10,000 events per sample.[20]
Protocol 2: Cell Cycle Analysis with EdU (Click-iT™)
This protocol is significantly milder and faster than the BrdU method. The following is based on the Thermo Fisher Scientific Click-iT™ EdU assay.[1][21]
Materials
-
Click-iT™ EdU Flow Cytometry Assay Kit: Contains EdU, fluorescent azide (e.g., Alexa Fluor™ 488 azide), and reaction buffers.
-
Cell Culture Medium
-
Fixative: 4% paraformaldehyde in PBS (often included in kits).[1]
-
Permeabilization Reagent: Saponin-based wash reagent (often included in kits).[21]
-
Total DNA Stain: e.g., FxCycle™ Violet Stain or PI.
-
Flow Cytometry Tubes
Step-by-Step Methodology
-
EdU Labeling (Pulse): a. Culture cells as described for the BrdU protocol. b. Add EdU to the culture medium to a final concentration of 10 µM. c. Incubate for 1-2 hours under standard culture conditions.
-
Cell Harvesting & Surface Staining (Optional): a. Harvest cells and wash once with PBS containing 1% BSA. b. If staining for surface markers, do so now. Note: Avoid using PE, PE-tandem, or Qdot conjugates before the click reaction, as the copper catalyst can quench their signal. These can be added after the click reaction step.[1]
-
Fixation: a. Resuspend ~1x10⁶ cells in 100 µL of fixative (e.g., Click-iT® fixative). b. Incubate for 15 minutes at room temperature, protected from light.[21] c. Wash once with 3 mL of 1% BSA in PBS.
-
Permeabilization: a. Resuspend the fixed cell pellet in 100 µL of 1X saponin-based permeabilization and wash reagent. b. Incubate for 15 minutes.
-
EdU Detection (Click Reaction): a. Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol immediately before use (typically within 15 minutes).[13][21] This involves mixing the reaction buffer, copper protectant, fluorescent azide, and buffer additive. b. Add 0.5 mL of the reaction cocktail to each sample. c. Incubate for 30 minutes at room temperature, protected from light.[1][13] d. Wash cells once with 3 mL of permeabilization and wash reagent.
-
Total DNA Staining: a. Resuspend the cell pellet in 500 µL of a compatible DNA staining solution. b. Incubate as recommended by the manufacturer (e.g., 30 minutes for FxCycle™ stains).[22]
-
Flow Cytometry Analysis: a. Analyze samples on a flow cytometer using a low flow rate.
Diagram 2: Comparative Experimental Workflows
Caption: Step-by-step workflow comparison highlighting key differences between BrdU and EdU protocols.
Data Analysis, Controls, and Troubleshooting
Data Analysis and Interpretation
A bivariate plot of total DNA content (e.g., PI or 7-AAD on the x-axis, linear scale) versus purine analog incorporation (e.g., anti-BrdU-FITC or Alexa Fluor 488 azide on the y-axis, log scale) is generated.
-
G0/G1 Phase: Cells with 2N DNA content and low/no analog signal.
-
S Phase: Cells showing active incorporation of the analog, with a signal that increases along with DNA content (from 2N to 4N). This population forms the characteristic "arch" or "hook".[7][8]
-
G2/M Phase: Cells with 4N DNA content and low/no analog signal (as they have completed DNA replication).
Essential Controls for a Self-Validating System
To ensure data integrity, a comprehensive set of controls is non-negotiable.
| Control Type | Purpose | Rationale |
| Unstained Cells | To measure background cellular autofluorescence. | Sets the baseline for negative populations.[23] |
| No Analog Pulse | To check for non-specific antibody/azide binding. | Stained with all reagents except the analog pulse. The signal should be negative.[15] |
| Single-Stain (Analog) | Compensation control for spectral overlap. | Cells pulsed with analog and stained for it, but not for total DNA.[24][25] |
| Single-Stain (DNA Dye) | Compensation control for spectral overlap. | Cells stained with only the total DNA dye.[24][25] |
| Isotype Control (BrdU only) | To assess non-specific binding of the anti-BrdU antibody. | Use an antibody of the same isotype and fluorochrome that does not target a cellular component.[15] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No BrdU/EdU Signal | - Insufficient analog concentration or pulse time.- Inadequate DNA denaturation (BrdU).- Degraded analog stock solution. | - Titrate analog concentration and optimize pulse duration for your cell type.[15]- Optimize HCl/DNase concentration and incubation time.[5][8]- Use fresh or properly stored (-20°C) analog stock.[8] |
| High Background Staining | - Non-specific antibody binding (BrdU).- Incomplete washing after denaturation (BrdU).- Antibody/azide concentration too high. | - Include an isotype control and optimize blocking steps.- Ensure thorough washing after the neutralization step.[8]- Titrate the anti-BrdU antibody or fluorescent azide to find the optimal signal-to-noise ratio.[7][26] |
| Poor Cell Cycle Resolution (High CV) | - Cell clumping.- High flow rate.- Improper fixation. | - Ensure a single-cell suspension before fixation. Use a doublet discrimination gate during analysis.[16]- Acquire data at a low flow rate.[19]- Add fixative dropwise while vortexing to prevent clumping.[16] |
| Loss of Other Antigen Signals (BrdU) | - DNA denaturation step destroyed the epitope. | - Switch to the milder EdU protocol.- Try an enzymatic (DNase) denaturation instead of acid.- Perform staining for the sensitive antigen before the denaturation step.[11] |
Summary: Choosing the Right Analog
Both BrdU and EdU are powerful tools for cell cycle analysis. The choice depends on experimental needs.
| Feature | BrdU Method | EdU (Click Chemistry) Method |
| Detection | Antibody-based | Copper-catalyzed click chemistry |
| DNA Denaturation | Required (Harsh) | Not Required (Mild) |
| Protocol Time | Longer (~4-6 hours) | Shorter (~2-3 hours)[14] |
| Multiplexing | Challenging; can destroy epitopes | Highly compatible with fluorescent proteins & antibody staining |
| Sensitivity | High | Very High |
| Reproducibility | Variable due to harsh denaturation step | Highly reproducible |
| Primary Advantage | Extensive historical use and literature | Speed, mild conditions, and multiplexing compatibility[2] |
For most applications, especially those involving multi-color analysis of precious samples, the EdU-based click chemistry method offers significant advantages in terms of protocol simplicity, sample integrity, and data quality.
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Evaluation of intranuclear BrdU detection procedures for use in multicolor flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A simple histological technique to improve immunostaining when using DNA denaturation for BrdU labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. biocompare.com [biocompare.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. research.pasteur.fr [research.pasteur.fr]
- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Recommended controls for flow cytometry | Abcam [abcam.com]
- 24. Compensation Controls | McGovern Medical School [med.uth.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. m.youtube.com [m.youtube.com]
Application Note: Preparation of Stock Solutions of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine in DMSO
Introduction
9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine is a purine nucleoside analog with potential applications in oncology research.[1][2][3][4] As with many complex synthetic molecules, its efficacy in in vitro and in vivo studies is critically dependent on the accurate and reproducible preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent of choice for such hydrophobic compounds due to its excellent solubilizing properties. However, the unique chemical characteristics of both the compound and the solvent necessitate a carefully designed protocol to ensure the integrity, stability, and reliable performance of the stock solution in downstream applications.
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of this compound in DMSO. The protocols outlined herein are designed to maximize the stability and solubility of the compound, thereby ensuring the validity and reproducibility of experimental results.
Compound and Solvent: Physicochemical Properties and Rationale for Protocol Design
A thorough understanding of the key components is fundamental to the design of a robust protocol.
1.1. This compound
-
Molecular Formula: C₃₂H₂₅ClN₄O₇[3]
-
Molecular Weight: 613.02 g/mol [3]
-
Structure: A purine core linked to a benzoylated ribofuranosyl sugar moiety. The presence of multiple benzoyl groups significantly increases the hydrophobicity of the molecule.
-
Significance: As a purine nucleoside analog, it is investigated for its potential to interfere with DNA synthesis and induce apoptosis in cancer cells.[1][2][3][4]
1.2. Dimethyl Sulfoxide (DMSO)
-
Properties: A highly polar, aprotic solvent.
-
Hygroscopicity: DMSO is extremely hygroscopic, readily absorbing moisture from the atmosphere. This is a critical consideration as water can significantly impact compound solubility and stability.[5] The presence of water can depress the freezing point of DMSO and, in some cases, promote the precipitation of dissolved compounds.
-
Rationale for Use: Its ability to dissolve a wide range of non-polar and polar compounds makes it an invaluable solvent in drug discovery.
1.3. Causality Behind Experimental Choices
The protocols detailed in this guide are based on the following principles:
-
Anhydrous Conditions: To mitigate the detrimental effects of water absorption, the use of anhydrous DMSO and proper handling techniques to minimize exposure to atmospheric moisture are paramount.
-
Inert Atmosphere: While not always essential, for long-term storage, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation, especially for sensitive compounds.
-
Accurate Weighing and Dispensing: The use of calibrated analytical balances and pipettes is crucial for achieving the desired stock solution concentration.
-
Proper Storage: To maintain the integrity of the stock solution, storage at low temperatures (-20°C or -80°C) in tightly sealed, appropriate containers is necessary to prevent degradation and solvent evaporation.
Materials and Equipment
2.1. Reagents
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas.
2.2. Equipment
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
Safety Precautions
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for 6-chloropurine and other similar compounds for comprehensive safety information.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The calculations can be adjusted for different desired concentrations.
4.1. Calculation of Required Mass
To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 613.02 g/mol x 1000 mg/g = 6.13 mg
4.2. Step-by-Step Procedure
-
Vial Preparation: Label a sterile, amber glass vial with the compound name, concentration, solvent, and date of preparation.
-
Weighing the Compound:
-
Place the labeled vial on the analytical balance and tare.
-
Carefully weigh 6.13 mg of this compound directly into the vial.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, brief sonication in a water bath can be applied. Caution: Excessive sonication can generate heat and potentially degrade the compound.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
-
Protect the vials from light.
-
Workflow Diagram
Caption: Workflow for preparing a 10 mM stock solution.
Quality Control and Validation
To ensure the accuracy of the prepared stock solution, the following quality control measures are recommended:
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). This is particularly important for long-term studies or when using a new batch of the compound.
-
Purity Assessment: The purity of the compound in the stock solution can also be assessed by HPLC to check for any degradation products that may have formed during preparation or storage.
Stability and Storage Considerations
The stability of this compound in DMSO has not been extensively studied. However, based on the chemical nature of the compound and general best practices, the following recommendations should be followed to maximize its shelf-life:
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures slow down chemical degradation processes. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light-induced degradation and prevents solvent evaporation and moisture ingress. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated freezing and thawing can lead to compound degradation and increased water absorption.[6] |
| Atmosphere | Store under an inert atmosphere (optional) | For highly sensitive compounds, an inert atmosphere can prevent oxidation. |
Studies on other complex organic molecules in DMSO have shown that while many are stable for extended periods when stored properly, some can degrade.[7] Therefore, it is advisable to prepare fresh stock solutions periodically and to re-qualify long-term stored solutions if there are concerns about their integrity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low ambient temperature- Compound has low solubility at the desired concentration | - Re-check calculations and solvent volume.- Gently warm the solution in a 37°C water bath for a short period.- Prepare a more dilute stock solution. |
| Precipitate forms upon storage | - Supersaturated solution- Water absorption into DMSO- Compound degradation | - Warm the solution and vortex to redissolve. If it persists, prepare a fresh, more dilute solution.- Use fresh, anhydrous DMSO and ensure vials are tightly sealed.- Assess purity by HPLC. Prepare a fresh stock solution. |
| Inconsistent experimental results | - Inaccurate stock concentration- Compound degradation- Pipetting errors | - Verify stock concentration using HPLC or MS.- Prepare a fresh stock solution.- Ensure pipettes are calibrated and proper technique is used. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Milan System [milansystem.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-ch… [cymitquimica.com]
- 5. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Nucleoside Analog Prodrugs: A comprehensive Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo experimental design for nucleoside analog prodrugs. It emphasizes the rationale behind experimental choices and provides actionable protocols to ensure scientific integrity and robust data generation.
Introduction: The Rationale for Nucleoside Analog Prodrugs
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1][2][3] Their mechanism of action relies on their structural similarity to natural nucleosides, allowing them to be incorporated into viral or cellular DNA or RNA, ultimately inhibiting replication.[3][4][5] However, the clinical utility of many nucleoside analogs is hampered by suboptimal pharmacokinetic properties, such as poor oral bioavailability, rapid metabolism, and inefficient cellular uptake.[6][7]
The prodrug approach offers a powerful strategy to overcome these limitations.[6][8][9] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active pharmacological agent.[6] For nucleoside analogs, prodrug strategies often involve modifying the nucleoside to enhance its lipophilicity, facilitate transport across biological membranes, and protect it from premature degradation.[2][7][10]
This guide will walk you through the essential in vivo studies required to evaluate the efficacy, pharmacokinetics, and safety of novel nucleoside analog prodrugs.
Part 1: Preclinical In Vivo Models
The selection of an appropriate animal model is a critical first step in the in vivo evaluation of a nucleoside analog prodrug. The choice of model will depend on the therapeutic indication (e.g., a specific viral infection or cancer type).
1.1. Disease Models
-
Infectious Disease Models: For antiviral nucleoside analogs, animal models that can be reliably infected with the target virus are essential. This may involve using immunocompromised animals or species that are natural hosts for the virus.
-
Oncology Models: For anticancer nucleoside analogs, a variety of rodent models are available:
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). These models are widely used to assess the antitumor activity of a drug candidate against human cancers.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are valuable for studying the interaction between the drug, the tumor, and the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop specific types of cancer that more closely mimic human disease progression.
-
1.2. Species Selection
The choice of animal species for pharmacokinetic and toxicology studies is guided by metabolic similarity to humans. In vitro metabolism studies using liver microsomes from different species (e.g., mouse, rat, dog, monkey, human) can help identify the most relevant species for in vivo testing.[11]
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are fundamental to understanding how a nucleoside analog prodrug and its active metabolite behave in a living organism.
2.1. Pharmacokinetics: What the Body Does to the Drug
The primary goal of in vivo PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the released active nucleoside analog.
Key PK Parameters to Determine:
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered prodrugs, this is a critical measure of absorption.[8][12] |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma or tissue. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |
| Area Under the Curve (AUC) | The total drug exposure over time. |
| Half-life (t1/2) | The time it takes for the drug concentration to decrease by half.[8] |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical single-dose PK study in mice.
Materials:
-
Test nucleoside analog prodrug
-
Vehicle for administration (e.g., saline, corn oil)
-
Dosing syringes and needles (for oral gavage or intravenous injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Oral (PO) Administration: Administer the prodrug formulation via oral gavage at a predetermined dose.
-
Intravenous (IV) Administration: Administer the prodrug formulation via tail vein injection. An IV dose group is essential for determining absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of the prodrug and the active nucleoside analog in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.[13]
-
Data Analysis: Use pharmacokinetic software to calculate the key PK parameters listed in the table above.
Visualization: In Vivo Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
2.2. Pharmacodynamics: What the Drug Does to the Body
PD studies aim to measure the biological effect of the drug. For nucleoside analog prodrugs, this typically involves assessing the inhibition of viral replication or tumor growth.
Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a typical efficacy study for an anticancer nucleoside analog prodrug.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line
-
Test nucleoside analog prodrug
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, prodrug, and potentially a positive control).
-
Treatment: Administer the vehicle or drug formulations according to a predetermined schedule (e.g., once daily for 14 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group to determine the antitumor efficacy.
Visualization: Metabolic Activation of a Nucleoside Analog Prodrug
Caption: General pathway for the intracellular activation of a nucleoside analog prodrug.
Part 3: Toxicology and Safety Pharmacology
Nonclinical safety studies are crucial for identifying potential toxicities and establishing a safe starting dose for human clinical trials.[14][15] These studies should be conducted in compliance with regulatory guidelines, such as those from the FDA and ICH.[14][16]
3.1. Acute and Repeat-Dose Toxicity Studies
-
Acute Toxicity: These studies involve the administration of a single, high dose of the prodrug to determine the immediate adverse effects and the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: These studies involve the daily administration of the prodrug for a specified duration (e.g., 7, 14, or 28 days) to evaluate the cumulative toxic effects.
Parameters to Monitor in Toxicity Studies:
-
Clinical signs of toxicity (e.g., changes in appearance, behavior)
-
Body weight and food consumption
-
Hematology (e.g., red and white blood cell counts)
-
Clinical chemistry (e.g., liver and kidney function markers)
-
Gross pathology at necropsy
-
Histopathology of major organs and tissues
3.2. Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential adverse effects of a drug candidate on vital physiological functions. For systemically administered drugs, core studies typically evaluate the cardiovascular, respiratory, and central nervous systems.
Part 4: Bioanalytical Methods
The accurate quantification of the prodrug and its metabolites in biological matrices is essential for reliable PK and toxicology data.
4.1. Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the bioanalysis of small molecules due to its high sensitivity and selectivity.[13] A robust bioanalytical method should be developed and validated according to regulatory guidelines, assessing parameters such as:
-
Accuracy
-
Precision
-
Selectivity
-
Sensitivity (Lower Limit of Quantification, LLOQ)
-
Matrix effect
-
Stability
4.2. Intracellular Metabolite Analysis
For nucleoside analogs, it is often important to measure the intracellular concentrations of the phosphorylated active metabolites, as these are the pharmacologically active species.[13] This requires specialized cell lysis and sample preparation techniques to extract these polar metabolites from cells or tissues.[13]
Conclusion
The in vivo evaluation of nucleoside analog prodrugs is a multifaceted process that requires careful experimental design and execution. By following the principles and protocols outlined in this guide, researchers can generate the robust and reliable data necessary to advance promising drug candidates through preclinical and into clinical development.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs | RAPS [raps.org]
Application Notes and Protocols: Debenzoylation of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Abstract
This document provides a comprehensive guide to the debenzoylation of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine, a key intermediate in the synthesis of various biologically active nucleoside analogs. Purine nucleoside analogs are a cornerstone in the development of therapeutics for indolent lymphoid malignancies, primarily through mechanisms involving the inhibition of DNA synthesis and induction of apoptosis.[1][2] The removal of the benzoyl protecting groups is a critical step to yield the active nucleoside. This guide details the widely utilized Zemplén debenzoylation procedure, offering in-depth scientific rationale, a step-by-step experimental protocol, and essential data for product characterization and troubleshooting.
Scientific Rationale and Mechanistic Overview
The removal of benzoyl esters from the sugar moiety is typically achieved through a base-catalyzed transesterification reaction, famously known as the Zemplén deacylation.[3] This method is preferred for its mild conditions and high yields.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A catalytic amount of sodium methoxide in methanol provides the methoxide ion (CH₃O⁻), a strong nucleophile. The methoxide ion attacks the carbonyl carbon of each benzoyl group. This forms a tetrahedral intermediate which then collapses, leading to the formation of the deprotected hydroxyl group on the ribofuranosyl ring and methyl benzoate as a byproduct. The reaction is driven to completion as the deprotected nucleoside is stable under these conditions.[4][5]
Figure 1: Simplified mechanism of Zemplén debenzoylation.
Causality of Experimental Choices:
-
Sodium Methoxide (NaOMe) in Methanol: Sodium methoxide is a strong base and an excellent source of methoxide ions.[6] Methanol serves as both the solvent and a reactant in the transesterification process. A catalytic amount is sufficient, making the reaction efficient and minimizing potential side reactions.[3][7]
-
Anhydrous Conditions: While the reaction can tolerate trace amounts of water, it is best performed under anhydrous conditions. Water can hydrolyze the sodium methoxide and the ester, leading to the formation of sodium hydroxide and benzoic acid, which can complicate the reaction and purification.[8]
-
Room Temperature: The reaction typically proceeds smoothly at room temperature, avoiding the need for heating which could potentially lead to degradation of the nucleoside product.
-
Neutralization: After the reaction is complete, the basic catalyst is neutralized. This is crucial to prevent any further reactions or degradation of the product during workup and purification. An acidic ion-exchange resin is a clean and effective method for neutralization.[7]
Detailed Experimental Protocol
This protocol outlines the debenzoylation of this compound.
Materials and Equipment
| Materials | Grade/Purity | Equipment |
| This compound | ≥98% | Round-bottom flask |
| Methanol (Anhydrous) | ≥99.8% | Magnetic stirrer and stir bar |
| Sodium Methoxide (NaOMe), 0.5 M solution in Methanol | Syringe and needles | |
| Dowex® 50WX8 (H⁺ form) or similar acidic ion-exchange resin | Argon or Nitrogen supply | |
| Dichloromethane (DCM) | ACS Grade | TLC plates (Silica gel 60 F₂₅₄) |
| Ethyl Acetate | ACS Grade | Rotary evaporator |
| Hexanes | ACS Grade | Filtration apparatus |
| Silica Gel | For column chromatography | pH paper |
Step-by-Step Procedure
Figure 2: Experimental workflow for debenzoylation.
-
Preparation: To a solution of this compound (1.0 equivalent) in anhydrous methanol (10 mL per 1 g of starting material) in a round-bottom flask under an argon or nitrogen atmosphere, add a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Add a catalytic amount of 0.5 M sodium methoxide in methanol (approximately 0.1 equivalents) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9] A suitable mobile phase for TLC is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The product spot should be significantly more polar (lower Rf value) than the starting material. The reaction is typically complete within 1-4 hours.
-
Neutralization: Once the starting material is consumed, add acidic ion-exchange resin (e.g., Dowex® 50WX8, H⁺ form) to the reaction mixture until the pH of the solution is neutral (pH ≈ 7), as indicated by pH paper.[7]
-
Work-up: Filter the resin and wash it thoroughly with methanol. Combine the filtrate and washings.
-
Concentration: Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, can be effective.
-
Final Product: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield the deprotected 9-(5(R)-C-Methyl-D-ribofuranosyl)-6-chloropurine as a solid. Dry the product under vacuum.
Characterization and Data Interpretation
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of aromatic protons from the benzoyl groups. Appearance of hydroxyl protons (broad singlets, may exchange with D₂O). |
| ¹³C NMR | Disappearance of carbonyl carbons from the benzoyl groups. |
| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak corresponding to the deprotected product. |
| HPLC | A single major peak indicating high purity. The retention time will be significantly shorter than the benzoylated starting material due to increased polarity.[10] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Add an additional small portion of NaOMe solution. Allow the reaction to stir for a longer period. |
| Deactivated catalyst due to moisture. | Use anhydrous methanol and fresh NaOMe solution. Ensure the reaction is set up under an inert atmosphere. | |
| Formation of Side Products | Prolonged reaction time or excess base. | Monitor the reaction closely by TLC and neutralize promptly upon completion. |
| Presence of water leading to hydrolysis. | Ensure all reagents and glassware are dry. | |
| Low Yield | Incomplete reaction or loss during purification. | Optimize reaction time and purification technique. |
| Product Degradation | The 6-chloropurine moiety can be susceptible to hydrolysis under strongly basic conditions. | Use only a catalytic amount of base and neutralize the reaction as soon as it is complete. |
Safety Precautions
-
Sodium Methoxide: Sodium methoxide is corrosive, flammable, and reacts violently with water.[11][12][13] It can cause severe skin and eye burns.[14][15] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] In case of contact, immediately flush the affected area with copious amounts of water.[11]
-
Anhydrous Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is recommended to prevent the reaction of sodium methoxide with atmospheric moisture and carbon dioxide.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. This compound | Milan System [milansystem.org]
- 2. 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-ch… [cymitquimica.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. youtube.com [youtube.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro | MDPI [mdpi.com]
- 11. actylislab.com [actylislab.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. alkalimetals.com [alkalimetals.com]
- 14. gelest.com [gelest.com]
- 15. lobachemie.com [lobachemie.com]
Application and Protocol for the Quantitative Analysis of Nucleosides by Reverse-Phase HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Nucleoside Quantification
Nucleosides, the fundamental building blocks of DNA and RNA, are pivotal to a vast array of cellular processes, from genetic information storage and transfer to cellular signaling and energy metabolism.[1] The accurate quantification of canonical and modified nucleosides is therefore of paramount importance in numerous fields of biological research and drug development. Understanding the composition and abundance of nucleosides within biological samples can shed light on the intricate mechanisms of gene regulation, the status of neoplastic diseases, and the metabolic impact of novel therapeutics.[2]
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone technique for the analysis of nucleosides due to its precision, reproducibility, and versatility.[1][3] Specifically, reverse-phase HPLC (RP-HPLC) has proven to be a highly effective method for separating and quantifying the diverse array of nucleosides found in complex biological matrices.[2] This application note provides a comprehensive guide to the quantitative analysis of nucleosides using RP-HPLC, detailing the underlying principles, offering step-by-step protocols, and explaining the rationale behind key experimental choices to ensure robust and reliable results.
Principle of Reverse-Phase HPLC for Nucleoside Separation
Reverse-phase chromatography separates molecules based on their hydrophobicity.[4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4] Nucleosides, being relatively polar molecules, have a limited affinity for the hydrophobic stationary phase and are eluted by a polar mobile phase. The separation is achieved by modulating the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[4]
The choice of a C18 column, which has an 18-carbon alkyl chain bonded to the silica support, is common for nucleoside analysis due to its hydrophobic nature providing sufficient retention and separation of these polar analytes.[1][3] For enhanced separation of highly hydrophobic or structurally similar modified nucleosides, a C30 column may be employed, offering a more hydrophobic separation phase.[3][5]
The elution of nucleosides is influenced by their polarity. More polar nucleosides will have weaker interactions with the stationary phase and elute earlier, while less polar (more hydrophobic) nucleosides will be retained longer. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to effectively separate a wide range of nucleosides with varying polarities in a single analytical run.[1]
For the separation of charged nucleotides (nucleoside phosphates), an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate, can be added to the mobile phase.[6][7] This agent contains a hydrophobic group that interacts with the stationary phase and a charged group that interacts with the charged nucleotides, thereby enabling their retention and separation on a reverse-phase column.[7]
Experimental Workflow Overview
The quantitative analysis of nucleosides by RP-HPLC involves a series of critical steps, from sample preparation to data analysis. Each step must be carefully executed to ensure the accuracy and reproducibility of the results.
Caption: Figure 1. General workflow for quantitative nucleoside analysis by RP-HPLC.
Detailed Protocols
Part 1: Sample Preparation from Biological Matrices
The goal of sample preparation is to extract and hydrolyze nucleic acids into their constituent nucleosides while removing interfering substances.[8]
Protocol 1.1: Nucleic Acid Extraction and Enzymatic Hydrolysis
This protocol is adapted for the extraction of total RNA from yeast cells, but the principles can be applied to other sample types.[3]
-
Cell Lysis and Phenol-Chloroform Extraction:
-
Harvest cells and perform lysis using an appropriate buffer and mechanical disruption (e.g., bead beating).
-
Extract total nucleic acids using a phenol-chloroform-isoamyl alcohol mixture.[3] Centrifuge to separate the aqueous and organic phases. The aqueous phase contains the nucleic acids.
-
-
Ethanol Precipitation:
-
Enzymatic Digestion to Nucleosides:
-
The complete hydrolysis of RNA or DNA into nucleosides is crucial for accurate quantification.[9] A two-step enzymatic digestion is highly effective.[10]
-
Step 1: Nuclease P1 Digestion: To the nucleic acid sample, add nuclease P1 and a suitable buffer (e.g., ammonium acetate, pH 5.3). Incubate at 37°C for 2 hours.[3] Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides.
-
Step 2: Alkaline Phosphatase Dephosphorylation: Add alkaline phosphatase to the reaction mixture and incubate at 37°C for an additional 2 hours.[3] This enzyme removes the phosphate group from the 5'-mononucleotides, yielding the corresponding nucleosides.
-
-
Sample Cleanup:
Part 2: RP-HPLC Method for Nucleoside Quantification
This section provides a general RP-HPLC method that can be adapted for the analysis of a variety of nucleosides.
Protocol 2.1: HPLC System Setup and Gradient Elution
| Parameter | Condition | Rationale |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.[1] | Provides the necessary components for automated and reproducible analysis. |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[1] | Offers a good balance of resolution and analysis time for common nucleosides. |
| Column Temperature | 40°C.[1] | Improves peak shape and reduces viscosity of the mobile phase. |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.4.[11] | A volatile buffer suitable for LC-MS if desired and provides good buffering capacity. |
| Mobile Phase B | Acetonitrile or Methanol.[1][11] | The organic modifier used to elute the nucleosides from the column. |
| Flow Rate | 0.5 - 1.0 mL/min.[1][11][13] | A typical flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 254 nm or 260 nm.[1][11][13] | The wavelength at which nucleobases have strong UV absorbance. |
| Injection Volume | 10 - 20 µL.[1][11] | A standard injection volume for analytical HPLC. |
Gradient Program Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 16.0 | 75 | 25 |
| 17.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 21.0 | 100 | 0 |
| 30.0 | 100 | 0 |
This is an exemplary gradient and should be optimized for the specific nucleosides of interest.[11]
Part 3: Data Analysis and Quantification
Protocol 3.1: Calibration and Quantification
-
Preparation of Standard Solutions:
-
Generation of a Standard Curve:
-
Quantification of Nucleosides in Samples:
-
Inject the prepared biological samples.
-
Identify the nucleosides in the sample chromatogram by comparing their retention times to those of the standards.
-
Determine the concentration of each nucleoside in the sample by interpolating its peak area on the corresponding standard curve.
-
Method Validation and Quality Control
For reliable quantitative results, the HPLC method should be validated for several parameters.[14]
| Validation Parameter | Description | Acceptance Criteria (Example) |
| Specificity | The ability to assess the analyte in the presence of other components. | Peaks of interest should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[14] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0%.[14] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio > 3.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10.[14] |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Replace column, adjust mobile phase pH, inject a smaller sample volume. |
| Inconsistent Retention Times | Fluctuation in pump pressure, column temperature instability, mobile phase composition changes. | Check pump for leaks, ensure stable column temperature, prepare fresh mobile phase. |
| Ghost Peaks | Contamination in the mobile phase, autosampler, or column. | Use high-purity solvents, clean the autosampler, flush the column. |
| Low Signal Intensity | Low sample concentration, incorrect detection wavelength. | Concentrate the sample, verify the UV detector wavelength. |
Conclusion
Reverse-phase HPLC is a powerful and reliable technique for the quantitative analysis of nucleosides in a variety of biological samples. By carefully considering the principles of separation and adhering to validated protocols for sample preparation, chromatographic analysis, and data interpretation, researchers can obtain high-quality, reproducible data. This guide provides a solid foundation for developing and implementing robust RP-HPLC methods for nucleoside analysis, enabling deeper insights into the complex roles of these essential biomolecules in health and disease.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 12. protocols.io [protocols.io]
- 13. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine. Given its chemical structure, this compound presents significant solubility challenges that can impede experimental progress. This document offers a structured approach to understanding and overcoming these issues, from preparing initial stock solutions to advanced troubleshooting.
Understanding the Challenge: A Structural Perspective
The solubility of a compound is fundamentally dictated by its structure. In this case, this compound is a large, complex nucleoside analogue.[1][2][3] The key to its solubility behavior lies in the three benzoyl groups (-O-benzoyl) attached to the ribofuranose sugar moiety. These groups are large, rigid, and nonpolar (hydrophobic), creating a molecule that is predominantly water-insoluble. While the chloropurine base has some polar characteristics, its contribution is overshadowed by the hydrophobic nature of the benzoyl protecting groups.[4][5]
Therefore, this molecule is expected to be poorly soluble in aqueous solutions (like water or buffers) and will require organic solvents for initial dissolution. More than 40% of new chemical entities in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a high-concentration stock solution?
For a hydrophobic and complex organic molecule like this, a strong, water-miscible, aprotic polar solvent is the recommended starting point.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) . DMSO is an excellent solvent for dissolving a wide range of nonpolar compounds and is a standard choice in preclinical research and cell-based assays.[8][9]
-
Alternative: N,N-Dimethylformamide (DMF) . Similar to DMSO, DMF is another powerful solvent capable of dissolving many organic compounds.
The choice between them may depend on the specific downstream application, as each can have different effects on experimental systems. Always begin by preparing a small test solution to confirm solubility before committing a larger quantity of the compound.
Q2: My compound won't dissolve in DMSO even at a low concentration. What should I do?
If initial dissolution is difficult, mechanical energy or heat can be applied to overcome the compound's crystal lattice energy.
-
Sonication: Place the vial in a sonicator bath for 5-15 minutes. The high-frequency sound waves provide the energy needed to break apart solute particles and facilitate dissolution.[10]
-
Gentle Warming: Warm the solution to 30-40°C while stirring or vortexing. Increased temperature often enhances solubility.[11] However, use this method with caution and ensure the compound is stable at elevated temperatures. Do not use aggressive heating.
-
Vortexing: Vigorous mixing via a vortex mixer can help, especially for smaller particles.
If these methods fail, a systematic solvent screening should be performed (see Protocol 1).
Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous buffer. How can I fix this?
This is a common phenomenon known as "crashing out," which occurs when a compound dissolved in a good organic solvent is rapidly diluted into a poor solvent (the aqueous buffer).[12] The key is to manage the transition between the solvent environments.
-
Optimize the Dilution Protocol: Do not add a large volume of buffer to your stock or vice-versa. Instead, add the concentrated organic stock solution dropwise into the aqueous buffer while the buffer is being vigorously vortexed or stirred.[12] This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.
-
Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution, making it more hospitable to hydrophobic compounds.[13][] This is one of the most effective and widely used techniques.[13] See Protocol 2 for a detailed workflow.
-
Lower the Final Concentration: It's possible that your target concentration in the aqueous buffer is simply above the compound's solubility limit, even with a co-solvent. Try preparing a more dilute working solution.
Q4: What are the best co-solvents for biological assays, and what are the limitations?
The choice of co-solvent is critical, as it must be compatible with your experimental system (e.g., non-toxic to cells).
| Co-Solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5% (some assays tolerate 1%) | Most common, but can be toxic to cells at higher concentrations. Always run a vehicle control.[12] |
| Ethanol | < 1% | Generally well-tolerated by many cell lines but can have biological effects.[13][] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A low-toxicity polymer often used in preclinical formulations to improve solubility.[10][13] |
| Propylene Glycol (PG) | 1-10% | Another common, low-toxicity co-solvent used in pharmaceutical formulations.[10][13] |
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which in turn reduces the dielectric constant of the solvent mixture. This lower polarity reduces the energy penalty required to create a cavity for the non-polar solute, thereby increasing solubility.[][15]
Q5: Co-solvents are not working or are incompatible with my experiment. What other options exist?
If standard methods are insufficient, more advanced formulation strategies can be explored. These techniques are often employed in formal drug development.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding the hydrophobic part from water.[6][17]
-
pH Adjustment: The chloropurine moiety is a weak base and can be protonated.[18] Lowering the pH of the buffer (e.g., to pH 4-5) may increase solubility. However, this must be done cautiously as it may affect compound stability or experimental conditions.[][19] Always verify that the final pH is compatible with your assay.
Troubleshooting Guides and Protocols
Workflow for Solubility Troubleshooting
This flowchart provides a logical path for addressing solubility issues, from initial stock preparation to advanced methods.
Caption: A decision-making workflow for troubleshooting solubility.
Protocol 1: Systematic Solvent Screening
This protocol is used when the compound fails to dissolve in primary solvents like DMSO or DMF.
Objective: To identify a suitable organic solvent for creating a high-concentration stock solution.
Materials:
-
This compound
-
Small glass vials or microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer, sonicator
-
Candidate solvents (see table below)
Recommended Solvents for Screening:
| Solvent | Polarity | Type | Notes |
| Dichloromethane (DCM) | Nonpolar | Aprotic | Good for highly nonpolar compounds. Volatile.[20][21] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Aprotic | Common solvent for extraction and chromatography.[20][22] |
| Acetone | Polar | Aprotic | Strong solvent, miscible with water.[23] |
| Ethanol | Polar | Protic | Less toxic option, often used in formulations.[5] |
| Tetrahydrofuran (THF) | Polar | Aprotic | Strong solvent, but can form peroxides.[23] |
Procedure:
-
Weigh 1-2 mg of the compound into several separate, labeled vials.
-
Add a small, precise volume (e.g., 100 µL) of the first candidate solvent to the first vial.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for undissolved particles against a dark background.
-
If not fully dissolved, sonicate the vial for 10 minutes and inspect again.
-
If still not dissolved, the compound is likely poorly soluble in that solvent at that concentration.
-
Repeat steps 2-6 for each candidate solvent.
-
The solvent that dissolves the compound completely using the smallest volume is the best candidate for your stock solution.
Protocol 2: Preparing a Working Solution Using a Co-solvent
Objective: To prepare a final working solution in an aqueous buffer for a compound that is insoluble in the buffer alone.
Principle: A highly concentrated stock in 100% organic solvent is first prepared. This stock is then serially diluted into the final aqueous buffer, ensuring the final concentration of the organic solvent remains low and non-toxic.[12]
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable organic solvent identified in Protocol 1) to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved. This is your Master Stock .[8]
-
Prepare an Intermediate Dilution (Optional but Recommended): a. Pipette a small volume of your Master Stock into a fresh tube. b. Add more of the same 100% organic solvent to create an intermediate stock (e.g., 1 mM). This step helps make the final dilution more accurate and gradual.
-
Final Dilution into Aqueous Buffer: a. Place the required volume of your final aqueous buffer into a tube. b. While vigorously vortexing the buffer, add the required volume of your Master Stock or Intermediate Stock drop-by-drop. For example, to make a 10 µM solution with 0.1% DMSO from a 10 mM stock, add 1 µL of stock to 999 µL of buffer. c. Continue vortexing for another 30 seconds after the addition is complete.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, you may need to increase the final co-solvent percentage or lower the final compound concentration.
Mechanism of Co-Solvency
This diagram illustrates how co-solvent molecules reduce the polarity of an aqueous system, allowing hydrophobic molecules to dissolve more easily.
Caption: Co-solvents (Co-S) bridge the polarity gap between water and the drug.
References
- 1. This compound | Neo Sience [neosience.com]
- 2. 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-ch… [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpbr.in [ijpbr.in]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. admescope.com [admescope.com]
- 18. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chromatography [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting inconsistent results in apoptosis assays with nucleoside analogs
As a Senior Application Scientist, I understand that achieving consistent and interpretable results with nucleoside analogs in apoptosis assays is paramount for advancing research and drug development. These compounds, while powerful, introduce unique variables that can lead to confounding outcomes. This guide is structured to provide direct, experience-driven answers to the challenges you face, moving from foundational concepts to specific troubleshooting scenarios.
Section 1: The Mechanistic Challenge of Nucleoside Analogs
Before troubleshooting, it's crucial to understand why nucleoside analogs can produce variable results. Unlike some inducers that trigger a single, rapid pathway, nucleoside analogs act as antimetabolites. Their primary mechanism involves incorporation into DNA during replication or repair, leading to stalled replication forks and DNA damage.[1][2] This damage is sensed by kinases like ATM and ATR, which then initiate cell cycle arrest and, if the damage is irreparable, trigger the intrinsic (mitochondrial) apoptosis pathway.[1][3]
This mechanism has several key implications for your assays:
-
Cell Cycle Dependence: The cytotoxic effects are often most potent in actively dividing cells (S-phase), meaning cell confluence and metabolic state are critical variables.[2]
-
Delayed Onset: The process from DNA incorporation to the final stages of apoptosis can be prolonged compared to other inducers, requiring careful time-course studies.[4]
-
Dose-Dependent Effects: Low concentrations might induce cell cycle arrest and senescence, while high concentrations can cause rapid cell death more akin to necrosis, bypassing the classical apoptotic cascade.[5][6]
The following diagram illustrates the general pathway of apoptosis induction by these compounds.
Caption: Nucleoside analog-induced intrinsic apoptosis pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which apoptosis assay is best for studying nucleoside analogs?
-
Annexin V/PI Staining: Excellent for early-to-late apoptosis quantification and distinguishing apoptosis from necrosis. It's often the primary assay.[7]
-
Caspase Activity Assays: Measures the activity of key executioner caspases (like caspase-3/7), providing direct evidence of the apoptotic signaling cascade.[8] This confirms the mechanism is indeed caspase-dependent.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][10] It is useful for confirming cell death in tissue sections (immunohistochemistry) or as a secondary method to Annexin V staining.
-
Mitochondrial Membrane Potential (e.g., TMRE/TMRM): Measures the loss of mitochondrial membrane potential, an early event in the intrinsic pathway triggered by nucleoside analogs.[11]
Q2: Why are my results (e.g., IC50) different from published data for the same compound and cell line?
This is a common and frustrating issue. Variability often stems from subtle differences in experimental conditions that significantly impact the action of nucleoside analogs.
-
Cell Culture Conditions: Factors like cell passage number, confluency at the time of treatment, and media exhaustion can alter the metabolic state and proliferation rate of your cells, directly affecting the drug's efficacy.[12][13]
-
Reagent Stability: Ensure your nucleoside analog stock solution is properly stored and has not degraded.[6]
-
Assay Timing: Published data may use a different treatment duration or endpoint. A full time-course experiment is essential to identify the optimal window for apoptosis detection in your specific system.[4]
Q3: Can I use the same compensation controls for all my Annexin V/PI experiments?
No, this is not recommended. Compensation must be calculated for each specific experiment using the exact same reagents and instrument settings.[14][15] The autofluorescence of cells can change when they become apoptotic, and instrument performance can drift.[16] For accurate compensation, you must use single-stained controls for each fluorophore (e.g., cells + Annexin V-FITC only, and cells + PI only).[17][18] Ideally, these single-stained controls should be cells treated to induce apoptosis, ensuring the positive signal is bright enough for proper calculation.[18]
Section 3: Troubleshooting Guide: Inconsistent Results
This section addresses specific problems you might observe in your data and provides a logical framework for identifying and solving them.
| Observed Problem | Potential Cause | Troubleshooting Action & Rationale |
| 1. High background in untreated (negative) control group (High % of Annexin V+ and/or PI+ cells) | A. Poor Cell Health: Cells were overgrown (high confluency), starved of nutrients, or have a high passage number, leading to spontaneous apoptosis.[17] | Action: Always use healthy, sub-confluent cells in the logarithmic growth phase. Maintain consistent, low passage numbers. Rationale: Healthy, actively dividing cells provide a clean baseline and are more representative of a controlled system. |
| B. Harsh Cell Handling: Over-trypsinization or excessive physical force (e.g., vigorous pipetting, high-speed vortexing) during harvesting mechanically damages the cell membrane.[5][17] | Action: Use a gentle, EDTA-free dissociation enzyme like Accutase if trypsin is causing issues. Handle cells gently at all stages. Centrifuge at low speeds (e.g., 300-400 x g).[17] Rationale: Mechanical stress can cause phosphatidylserine (PS) exposure and PI uptake, mimicking the apoptotic phenotype and leading to false positives.[19] | |
| 2. No significant increase in apoptosis in treated group | A. Sub-optimal Drug Concentration or Duration: The dose may be too low or the treatment time too short to induce a detectable apoptotic response.[6][17] | Action: Perform a comprehensive dose-response (e.g., logarithmic dilutions) and time-course (e.g., 12, 24, 48, 72 hours) experiment. Rationale: Nucleoside analog-induced apoptosis is time and dose-dependent. The peak apoptotic window must be empirically determined for each cell line and compound.[4] |
| B. Cell Cycle Arrest, Not Apoptosis: The concentration used may be sufficient to cause cell cycle arrest but not to push the cells into apoptosis. | Action: Combine your apoptosis assay with a cell cycle analysis (e.g., PI staining of fixed cells). Rationale: Nucleoside analogs are known to cause S-phase or G2/M arrest.[2] Observing arrest without apoptosis suggests you may need a higher dose or longer time point. | |
| C. Reagent/Kit Failure: The Annexin V or TUNEL kit reagents may have expired or been stored improperly.[17] | Action: Always run a positive control (e.g., treat cells with staurosporine, doxorubicin, or DNase I for TUNEL) alongside your experimental samples.[9][10] Rationale: A positive control validates that the assay reagents and your protocol are working correctly. If the positive control fails, the issue is with the assay itself, not the nucleoside analog treatment. | |
| 3. High percentage of late apoptotic/necrotic cells (Annexin V+/PI+) even at early time points | A. Drug Concentration is Too High: The concentration is causing acute cytotoxicity and rapid membrane failure (necrosis), rather than programmed apoptosis.[5][6] | Action: Re-run the experiment using a lower concentration range, informed by your initial dose-response curve. Rationale: Apoptosis is an energy-dependent, programmed process. Overwhelming the cell with a toxic dose can short-circuit this pathway, leading directly to necrosis. |
| B. Off-Target Effects: The nucleoside analog may have off-target effects that disrupt membrane integrity or other cellular processes.[20] | Action: Validate findings with a secondary assay, such as a caspase-3/7 activity assay or by performing a Western blot for cleaved PARP. Rationale: If caspase activity is low despite high cell death, it suggests a non-apoptotic or caspase-independent mechanism may be at play.[21][22] | |
| 4. Inconsistent results between replicates or experiments | A. Inconsistent Cell Seeding/Density: Variations in the number of cells seeded or the confluency at the time of treatment.[12] | Action: Implement a strict cell counting and seeding protocol. Always visually inspect plates before treatment to ensure consistent confluency. Rationale: Cell density affects nutrient availability, cell-cell contact signaling, and proliferation rate, all ofwhich can modulate the response to a nucleoside analog. |
| B. Spectral Overlap / Poor Compensation: Incorrect compensation settings in flow cytometry are causing signal from one fluorophore to "spill over" into another's detector, leading to inaccurate population gating.[17] | Action: Meticulously perform compensation for every experiment using single-stained controls. Use Fluorescence Minus One (FMO) controls to help set accurate gates.[19] Rationale: Proper compensation is non-negotiable for accurate flow cytometry. Without it, you cannot trust the separation between live, early apoptotic, and late apoptotic populations.[14] | |
| C. Delayed Analysis: Samples were stained but left at room temperature or on the bench for too long before analysis by flow cytometry.[17][23] | Action: Analyze samples as soon as possible after staining (ideally within 1 hour). Keep samples on ice and protected from light if a short delay is unavoidable.[19] Rationale: Apoptosis is a dynamic process. Leaving cells post-staining allows them to progress further into late apoptosis/necrosis, skewing the results. |
Section 4: Core Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol provides a framework for assessing apoptosis via the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells at a consistent, sub-confluent density. Allow them to adhere overnight (for adherent cells). Treat with your nucleoside analog for the desired time and concentration. Crucially, include:
-
Untreated Control: Healthy cells to define the baseline negative population.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1-2 µM staurosporine for 4-6 hours) to validate the assay.
-
Single-Stain Controls (for compensation): A set of positive control cells stained only with Annexin V and another set stained only with PI.[18]
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium, which contains detached apoptotic cells.[17]
-
Wash the plate with PBS, then detach the remaining cells using a non-EDTA-based method (e.g., Accutase or gentle scraping). EDTA chelates Ca2+, which is required for Annexin V binding.[17]
-
Combine the supernatant with the detached cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold PBS. Repeat.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Gently vortex and incubate at room temperature for 15 minutes, protected from light.[19]
-
Add 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this point.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
First, use your single-stain controls to set the correct voltage and calculate the compensation matrix to correct for spectral overlap.[14]
-
Acquire data for your experimental samples.
-
Create a dot plot of Annexin V fluorescence vs. PI fluorescence. Use your untreated and single-stain controls to set the quadrants for:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Protocol 2: TUNEL Assay for DNA Fragmentation
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects the DNA strand breaks characteristic of late-stage apoptosis.[9]
Step-by-Step Methodology:
-
Sample Preparation & Fixation: Prepare and harvest cells as described in the Annexin V protocol. Fix the cells in 1-4% paraformaldehyde (PFA) in PBS for 15-30 minutes.
-
Permeabilization: Wash the fixed cells, then permeabilize them (e.g., with 0.1% Triton X-100 or saponin) to allow the TdT enzyme access to the nucleus. This step is critical and may require optimization.[9]
-
Controls (Essential):
-
Negative Control: A sample that undergoes the entire staining procedure but without the TdT enzyme in the labeling mix. This reveals non-specific dUTP binding.[10]
-
Positive Control: A sample pre-treated with DNase I to induce widespread DNA breaks. All nuclei in this sample should stain strongly positive.[10]
-
-
TdT Labeling Reaction:
-
Wash cells to remove the permeabilization buffer.
-
Incubate cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[24]
-
-
Washing & Analysis: Wash the cells thoroughly with PBS to remove unincorporated dUTPs. Analyze by flow cytometry or fluorescence microscopy.
References
- 1. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arcegen.com [arcegen.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. clyte.tech [clyte.tech]
- 11. Induction of apoptosis in cells | Abcam [abcam.com]
- 12. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of caspase-3 activation fails to predict chemosensitivity in primary acute myeloid leukemia blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comprehensive guide to apoptosis detection [absin.net]
- 24. arcegen.com [arcegen.com]
Technical Support Center: Optimizing Western Blot Signals for DNA Damage Markers
Welcome to the technical support center for optimizing Western blot analysis of DNA damage markers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting these often low-abundance and transient signaling proteins. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can generate robust, reliable, and publishable data.
The Challenge of Detecting DNA Damage Markers
The DNA Damage Response (DDR) is a complex signaling network activated to repair DNA lesions and maintain genomic integrity.[1][2] Key proteins in this pathway, such as γH2A.X, phospho-ATM, phospho-Chk1/2, and cleaved PARP, undergo post-translational modifications (PTMs), primarily phosphorylation, to become active.[2][3][4][5] Detecting these markers by Western blot presents several challenges:
-
Low Abundance: Many DDR proteins are expressed at low basal levels and are only transiently phosphorylated or cleaved upon DNA damage.
-
Lability of Phosphorylation: Phospho-groups can be rapidly removed by endogenous phosphatases during sample preparation.[6]
-
Antibody Specificity: Distinguishing between the phosphorylated (active) and total (inactive and active) forms of a protein requires highly specific antibodies.[7]
-
Subcellular Localization: Many key DDR players are nuclear or chromatin-bound, requiring specific lysis conditions for efficient extraction.[8][9]
This guide provides a structured approach to overcoming these challenges, divided into a comprehensive troubleshooting guide and a frequently asked questions (FAQs) section.
Troubleshooting Guide: From Weak Signals to High Background
This section addresses common issues encountered during Western blotting for DNA damage markers in a question-and-answer format.
Problem 1: Weak or No Signal
Question: I've treated my cells with a DNA damaging agent, but I'm not seeing a signal for my phosphorylated target protein. What could be wrong?
Answer: A weak or absent signal for a phosphorylated DNA damage marker is a frequent issue. The root cause often lies in suboptimal sample preparation or detection conditions. Let's break down the potential culprits and solutions.
Causality and Solutions
-
Insufficient Protein Phosphorylation: The timing and dose of your DNA damaging agent are critical. Phosphorylation events can be transient.
-
Dephosphorylation During Sample Prep: Endogenous phosphatases are highly active once cells are lysed.
-
Inefficient Protein Extraction: DNA damage markers are often located in the nucleus or tightly bound to chromatin.
-
Solution: Use a robust lysis buffer, such as RIPA buffer, which contains strong ionic detergents like SDS to effectively solubilize nuclear proteins.[8][9][12][13] For particularly difficult-to-extract proteins, sonication of the lysate can help shear genomic DNA and release chromatin-bound proteins.[14][15]
-
-
Low Protein Loading or Abundance: Your target may be too scarce in the amount of lysate loaded.
-
Inefficient Antibody Binding or Detection:
Workflow for Troubleshooting Weak/No Signal
Caption: A logical workflow for troubleshooting weak or absent signals.
Problem 2: High Background
Question: My blot is completely black, or I have a very high background haze that obscures my bands. How can I fix this?
Answer: High background can be caused by several factors, from insufficient blocking to overly concentrated antibodies. The key is to prevent non-specific antibody binding.
Causality and Solutions
-
Inappropriate Blocking Buffer (The Phospho-Protein Rule): Milk is a common blocking agent, but it is rich in phosphoproteins (like casein), which can cause high background when using phospho-specific antibodies.[6][18][19]
-
Insufficient Blocking or Washing: Inadequate blocking fails to cover all non-specific binding sites on the membrane. Poor washing doesn't remove unbound antibodies effectively.
-
Antibody Concentration Too High: Both primary and secondary antibodies can cause high background if used at too high a concentration.
-
Membrane Choice and Handling: Polyvinylidene fluoride (PVDF) membranes can sometimes exhibit higher background than nitrocellulose. Allowing the membrane to dry out can also cause issues.
Problem 3: Non-Specific Bands
Question: I see my target band, but there are other, non-specific bands on the blot. Are these degradation products or something else?
Answer: Non-specific bands can arise from antibody cross-reactivity, protein degradation, or incompletely stripped blots.
Causality and Solutions
-
Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins in the lysate.
-
Solution: First, ensure your primary antibody is validated for Western blot and your target species.[1] Run a secondary antibody-only control (omit the primary antibody) to see if the secondary is the source of non-specific bands.[18] Consider using affinity-purified or pre-adsorbed secondary antibodies.[14][18]
-
-
Protein Degradation: If you see bands at a lower molecular weight than your target, it may be due to proteolysis during sample preparation.
-
Incomplete Stripping and Reprobing: If you are reprobing a membrane, residual antibodies from the first probe can create ghost bands.
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for DNA damage response proteins?
For whole-cell lysates containing nuclear and chromatin-bound DDR proteins, RIPA (Radioimmunoprecipitation assay) buffer is highly recommended.[8][9][13] Its combination of ionic (SDS, sodium deoxycholate) and non-ionic detergents effectively solubilizes proteins from various cellular compartments.[12]
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.6 | 25 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 | 1% | Non-ionic detergent |
| Sodium Deoxycholate | 1% | Ionic detergent |
| SDS | 0.1% | Strong ionic detergent |
| Add Fresh Before Use | ||
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
| Table 1: A standard RIPA buffer recipe.[9][13] |
Q2: Which loading control should I use for DNA damage experiments?
The choice of loading control is critical, as some common "housekeeping" proteins can be affected by treatments that induce DNA damage and cell cycle arrest.
-
Good choices: β-Tubulin, Vinculin, and GAPDH are often stable.[22][23] However, their stability should be validated for your specific experimental conditions.
-
Use with caution: Proliferating Cell Nuclear Antigen (PCNA) is rapidly degraded upon activation of DNA damage pathways and should be avoided.[24][25] Histone levels can also change with cell cycle status.[26]
-
The best control: The most reliable method is to normalize the phosphorylated protein signal to the total protein signal on the same blot.[6][7][10][16] This is achieved by stripping the membrane and reprobing with an antibody against the non-modified version of your target protein.[27]
Q3: How do I properly strip and reprobe my blot to detect total vs. phosphorylated protein?
Stripping removes the primary and secondary antibodies, allowing the membrane to be reprobed.[28][29] A common and effective method uses heat and detergent.
Step-by-Step Stripping Protocol
-
Wash: After imaging, wash the membrane in TBST to remove residual ECL substrate.
-
Prepare Stripping Buffer: A common recipe is 62.5 mM Tris-HCl (pH 6.7), 2% SDS, and 100 mM β-mercaptoethanol.
-
Incubate: In a fume hood, incubate the blot in the stripping solution for 30 minutes at 50°C with agitation.[28]
-
Wash Thoroughly: Wash the membrane extensively with TBST (e.g., 2 washes of 10 minutes each) to remove all traces of the stripping buffer.[28]
-
Test for Completeness: Before reprobing, incubate the stripped membrane with a fresh ECL substrate. If you see any signal, the stripping was incomplete, and you should repeat the process.[21]
-
Re-block and Reprobe: Once stripping is confirmed, re-block the membrane for at least 1 hour and then proceed with the standard immunodetection protocol for your next primary antibody (e.g., total H2A.X).
Q4: How can I improve the detection of γH2A.X, which is a histone?
Histones, including H2A.X, can be challenging to detect efficiently. A recent study highlights that the accessibility of histone epitopes on the membrane can be a limiting factor.
-
Membrane Choice: Standard nitrocellulose membranes often show superior detection sensitivity for histones compared to PVDF.[30]
-
Membrane Treatment: A simple but powerful optimization is to boil the membrane in distilled water for up to 30 minutes after protein transfer.[30] This denaturation step has been shown to dramatically increase antibody accessibility to histone epitopes, boosting the γH2A.X signal by over 100-fold in some cases.[30]
The DNA Damage Response (DDR) Signaling Pathway
Caption: Key phosphorylation events in the ATM-mediated DNA damage response pathway.
References
- 1. epigentek.com [epigentek.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. Pairing Invitrogen ChIP-Validated* Antibodies with your DNA Repair Protein Research - Behind the Bench [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. clyte.tech [clyte.tech]
- 21. bio-rad.com [bio-rad.com]
- 22. DNA damage repair markers | Proteintech Group [ptglab.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. What are the most used loading controls for Western Blotting? - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 26. Loading controls | Abcam [abcam.com]
- 27. Guide to western blot quantification | Abcam [abcam.com]
- 28. Western Blot Stripping and Reprobing [novusbio.com]
- 29. Western blot stripping: Techniques and advantages | Abcam [abcam.com]
- 30. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5'-C-Branched Nucleosides
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the intricate science of 5'-C-branched nucleoside synthesis. These complex molecules, pivotal in the development of novel antiviral and antitumor agents, present unique and formidable synthetic challenges.[1] The formation of a stable carbon-carbon bond at the 5'-position, in place of the natural phosphodiester linkage, requires a departure from standard nucleoside chemistry, introducing hurdles in stereocontrol, protecting group strategy, and purification.
This guide is structured to serve as a virtual consultant in your laboratory. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your experimental design.
Part 1: Troubleshooting Guide
This section addresses the most common and perplexing issues encountered during the synthesis of 5'-C-branched nucleosides. Each problem is analyzed from cause to solution, providing actionable advice grounded in mechanistic understanding.
Issue 1: Low or No Yield of the Desired 5'-C-Branched Product After C-C Coupling
Question: "My coupling reaction between the sugar moiety and the nucleobase precursor is failing or giving me minimal yield. What's going wrong?"
Answer: This is a frequent and frustrating issue, often stemming from the critical C-C bond-forming step. The success of this reaction hinges on the precise activation of both coupling partners and maintaining their stability throughout the reaction.
Possible Causes & Solutions:
-
Inefficient Generation of the Carbon Nucleophile: When using organometallic reagents (e.g., organolithiums, Grignards) with your heterocycle, incomplete metal-halogen exchange or deprotonation can be a major issue.
-
Troubleshooting:
-
Verify Reagent Activity: Titrate your organolithium reagent (e.g., n-BuLi, t-BuLi) before use.
-
Optimize Temperature: Perform metal-halogen exchange at low temperatures (-78 °C) to prevent side reactions.
-
Consider Additives: For sluggish reactions, additives like TMEDA can chelate the lithium cation, increasing the nucleophilicity of the carbanion.
-
-
-
Poor Electrophilicity or Instability of the Sugar Moiety: The most common sugar electrophiles are 5'-aldehydes or lactones derived from protected ribose.[2] These can be prone to decomposition or side reactions.
-
Troubleshooting:
-
Confirm Starting Material Integrity: Use freshly prepared 5'-oxo-ribose derivatives, as they can be unstable. Confirm their structure by ¹H NMR immediately before the reaction.
-
Choice of Lewis Acid: When coupling to a lactone, the choice of Lewis acid (e.g., BF₃·OEt₂) is critical for activating the carbonyl group towards nucleophilic attack.[2] Experiment with different Lewis acids and stoichiometries.
-
-
-
Degradation Under Reaction Conditions: The complex functionalities of both the sugar and the nucleobase can be sensitive to the strongly basic or nucleophilic conditions required for C-C bond formation.
-
Troubleshooting:
-
Run a Control Reaction: Perform the reaction without the sugar electrophile to see if your nucleobase-derived nucleophile is stable under the reaction conditions.
-
Lower the Temperature: While this may slow down the reaction, it can often prevent the degradation of sensitive functional groups.
-
-
Issue 2: Poor Stereoselectivity at the Anomeric Carbon (C1')
Question: "My reaction produces a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity to favor the biologically active β-anomer?"
Answer: Achieving high stereospecificity is a central challenge in C-nucleoside synthesis.[2] Unlike N-glycosylation, where neighboring group participation from a C2' acyl group can effectively direct the formation of the β-anomer (the "Baker's rule"), C-C bond formation often proceeds through an oxocarbenium ion intermediate that is susceptible to attack from either face.
Core Principle: Directing the Nucleophilic Attack
The stereochemical outcome is determined by the approach of the carbon nucleophile to the planar oxocarbenium ion intermediate. The key is to create a steric or electronic bias that favors attack from one face over the other.
Strategies for Enhancing β-Selectivity:
-
Neighboring Group Participation: While less direct than in N-glycosylation, bulky protecting groups at the C2' and C3' positions can sterically hinder the α-face, encouraging the incoming nucleophile to attack from the β-face.
-
Recommendation: Silyl ethers like TBDMS or TIPS are commonly used for 2'-OH protection and can influence stereoselectivity.[3]
-
-
Choice of Reducing Agent: After the initial nucleophilic addition to a ribonolactone, the resulting lactol is reduced. The choice of hydride source can have a profound impact on the final anomeric ratio.
-
Field Insight: It has been demonstrated that using triethylsilane (Et₃SiH) with a Lewis acid like BF₃·OEt₂ often favors the formation of the α-anomer. In contrast, using a Hantzsch ester as the reducing agent can selectively yield the desired β-anomer.[2]
-
Troubleshooting Workflow for Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Issue 3: Difficulty with Protecting Group Removal or Unexpected Side Reactions
Question: "During the final deprotection step, I'm seeing either incomplete removal of a protecting group or degradation of my target molecule. What should I do?"
Answer: Protecting group chemistry is a delicate balancing act. The ideal protecting group is easily installed, stable to all intermediate reaction conditions (orthogonal), and cleanly removed without affecting the rest of the molecule.[] Failures here often point to a suboptimal choice of protecting groups for your specific synthetic route.
Common Protecting Group Pitfalls and Solutions
| Protecting Group | Typical Use | Deprotection Conditions | Common Problems & Troubleshooting |
| DMT (Dimethoxytrityl) | 5'-OH | Weak acid (e.g., 3% TCA or DCA in DCM)[5] | Problem: Acid-catalyzed hydrolysis of the C-C glycosidic bond.[6] Solution: Use very mild, controlled conditions. Monitor carefully by TLC. Consider alternative 5'-OH protection like FMOC, which is base-labile.[7] |
| TBDMS (tert-butyldimethylsilyl) | 2'-OH, 3'-OH | Fluoride source (e.g., TBAF in THF, HF-Pyridine)[3] | Problem: Silyl group migration between adjacent hydroxyls, especially under basic or acidic conditions. Solution: Protect both 2' and 3' hydroxyls if possible. Use buffered fluoride sources (e.g., TBAF with acetic acid) to minimize side reactions. |
| Bz (Benzoyl) | Nucleobase Amino Groups (A, C) | Aqueous or gaseous ammonia, methylamine[3][5] | Problem: Incomplete deprotection, requiring harsh/prolonged heating that can degrade the sugar. Solution: Ensure anhydrous conditions for the reaction. Consider more labile acyl groups if Bz proves too robust. |
| Ac (Acetyl) | Nucleobase Amino Groups (A, C), 2'/3'-OH | Mild base (e.g., K₂CO₃ in MeOH), ammonia[3][] | Problem: Less stable than Bz; may be partially cleaved during other steps. Solution: Carefully map the pH conditions of all synthetic steps. Acetyl is best for shorter syntheses where high stability is not required. |
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic strategies for creating the 5'-C-C bond?
-
There are two main convergent approaches.[2] The most common involves the coupling of a pre-synthesized heterocycle with a functionalized sugar moiety , typically a ribonolactone or a 5'-aldehyde.[2][8] This is often achieved via nucleophilic addition of an organometallic derivative of the heterocycle. The second, less common strategy, involves the linear construction of the heterocyclic ring onto a C1'-functionalized sugar that already contains a precursor fragment.[2]
-
-
Q2: My final product is very difficult to purify from the reaction mixture. What techniques are most effective?
-
Purification is a known bottleneck due to the presence of complex matrices, by-products, and hard-to-separate anomers.[9][10]
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice. Reverse-phase (C18) HPLC with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Advanced Column Chromatography: If isomers are the issue, try specialized stationary phases. Sometimes, derivatizing the crude mixture with a bulky group (like a temporary trityl group) can dramatically change the polarity of the desired product, making it easier to separate, after which the group is removed.
-
Solvent Extraction and Crystallization: These classic techniques should not be overlooked. A liquid-liquid extraction can be effective for removing charged impurities.[11][12] If your compound is solid, exploring various solvent systems for crystallization can be a highly effective final purification step.[9]
-
-
-
Q3: Are there any chemoenzymatic approaches to synthesize C-nucleosides?
-
Yes, this is an emerging and promising area. While chemical synthesis remains the standard, biocatalytic routes offer high regio- and stereoselectivity under mild conditions.[13] For example, pseudouridine synthase (PUS) can catalyze the isomerization of uridine to the C-nucleoside pseudouridine.[14] While the substrate scope of wild-type enzymes can be limited, enzyme engineering is expanding the possibilities for creating non-natural C-nucleoside analogues.[13][14]
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for 5'-Deprotection of a DMT-Protected Nucleoside
This protocol describes the removal of the acid-labile dimethoxytrityl (DMT) group, a common final step in nucleoside synthesis.[5]
-
Dissolution: Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Acid Addition: To the stirring solution at room temperature, add a solution of 3% trichloroacetic acid (TCA) in DCM dropwise. The solution will typically turn a bright orange color upon formation of the dimethoxytrityl cation.
-
Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) (e.g., using a 10:1 DCM:MeOH mobile phase). The product spot should have a significantly lower Rf than the starting material. The reaction is typically complete within 15-30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of methanol, followed by careful addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, add more DCM, and wash the organic layer with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected nucleoside.
-
Purification: Purify the residue by silica gel column chromatography as required.
Protocol 2: General Procedure for TBDMS Group Removal
This protocol details the removal of a tert-butyldimethylsilyl (TBDMS) ether, commonly used for 2'-OH protection.[3]
-
Dissolution: Dissolve the TBDMS-protected nucleoside in anhydrous tetrahydrofuran (THF) (approx. 20 mg/mL).
-
Reagent Addition: To the solution, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (approximately 1.2 equivalents per silyl group).
-
Reaction: Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed. This can take anywhere from 1 to 12 hours depending on the substrate.
-
Quenching: Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Part 4: Visualized Synthesis Pathway
Caption: Convergent synthesis of a 5'-C-branched nucleoside.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. Purification and Analysis of Nucleotides and Nucleosides from Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 14. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Purine Nucleoside Analogs in Cancer Cells
<_>
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating purine nucleoside analogs (PNAs) in oncology. This guide is designed to provide in-depth, actionable insights into the challenges of PNA resistance and to offer practical, evidence-based strategies for your experiments.
Introduction
Purine nucleoside analogs, such as fludarabine, cladribine, and mercaptopurine, are a cornerstone of chemotherapy for various hematological malignancies and some solid tumors.[1] These antimetabolites function by mimicking endogenous purines, thereby disrupting DNA and RNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[2][3] However, the development of resistance is a significant clinical hurdle, limiting their long-term efficacy.[4][5] Understanding the molecular underpinnings of this resistance is paramount for developing effective countermeasures.
This guide will delve into the common mechanisms of PNA resistance and provide troubleshooting strategies and frequently asked questions to help you navigate the complexities of your research.
Section 1: Understanding the Mechanisms of Resistance
Resistance to PNAs is a multifaceted problem that can arise from various alterations in cellular machinery.[6] These mechanisms can broadly be categorized into three main areas: reduced drug uptake and activation, increased drug efflux and inactivation, and alterations in the drug's molecular target or downstream signaling pathways.
Impaired Drug Transport and Metabolism
For PNAs to be effective, they must first enter the cancer cell and then be converted into their active triphosphate forms.[7] Disruptions in this process are a common cause of resistance.
-
Reduced Influx: Many PNAs rely on solute carrier (SLC) transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), to cross the cell membrane.[8] Downregulation or mutation of these transporters can significantly limit the intracellular concentration of the drug.[9]
-
Deficient Activation: The phosphorylation of PNAs into their active triphosphate metabolites is a critical step catalyzed by enzymes like deoxycytidine kinase (dCK) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[10][11] Reduced expression or inactivating mutations in these enzymes can render the cancer cells resistant to the drug's effects.[12]
Enhanced Drug Efflux and Inactivation
Even if a PNA successfully enters the cell and is activated, its efficacy can be compromised by mechanisms that remove it from the cell or inactivate it.
-
Increased Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), are notorious for their role in multidrug resistance.[13][14] Overexpression of these transporters can actively pump PNAs and other chemotherapeutic agents out of the cell, preventing them from reaching their targets.[15]
-
Metabolic Inactivation: Enzymes like 5'-nucleotidases can dephosphorylate the active triphosphate form of the PNA, rendering it inactive.[11] Increased activity of these enzymes can lead to a significant reduction in the drug's cytotoxic potential.
Target Alterations and Downstream Pathways
The ultimate targets of most PNAs are DNA and RNA synthesis.[1] Changes in these processes or in the signaling pathways that control cell survival can also lead to resistance.
-
Target Modification: While less common for PNAs than for other drug classes, mutations in the target enzymes, such as DNA polymerases or ribonucleotide reductase, can reduce their affinity for the PNA, thereby diminishing its inhibitory effect.[16][17]
-
Altered Apoptotic Pathways: PNAs ultimately induce cell death through apoptosis.[18][19] Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cancer cells more resistant to the drug's effects.[20]
dot graph TD { subgraph "Drug Influx & Activation" A[PNA] -->|SLC Transporters (ENTs, CNTs)| B(Intracellular PNA); B -->|Activating Enzymes (dCK, HGPRT)| C(Active PNA-TP); end
} Overview of PNA action and resistance.
Section 2: Troubleshooting Guide for PNA Resistance in Experiments
Encountering resistance in your cell culture models can be a significant setback. This section provides a structured approach to troubleshooting common issues.
Problem 1: My cancer cell line shows unexpected resistance to a PNA.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Action | Rationale |
| Cell Line Authenticity/Contamination | Verify cell line identity via short tandem repeat (STR) profiling. Check for mycoplasma contamination. | Misidentified or contaminated cell lines can exhibit altered drug sensitivities. |
| Drug Inactivity | Confirm drug concentration and bioactivity. Use a fresh stock of the PNA. | Improper storage or handling can lead to degradation of the compound. |
| Suboptimal Assay Conditions | Optimize cell seeding density, drug exposure time, and assay endpoint. | Cell density and incubation time can significantly impact the apparent cytotoxicity of a drug. |
| Acquired Resistance | If using a previously treated cell line, it may have developed resistance. Consider establishing a new, sensitive parental line. | Prolonged exposure to a drug can select for resistant clones. |
| Inherent Resistance | The cell line may have intrinsic resistance mechanisms. | Characterize the expression of key transporters and metabolic enzymes. |
Problem 2: I suspect my resistant cells have altered drug transport.
Experimental Workflow:
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to quantify the mRNA levels of key influx (e.g., SLC29A1, SLC28A1) and efflux (ABCB1, ABCG2) transporters in your resistant and parental cell lines.
-
Protein Expression Analysis: Perform Western blotting or flow cytometry to confirm changes in transporter protein levels.
-
Functional Assays:
-
Drug Uptake Assay: Incubate cells with a radiolabeled or fluorescently tagged PNA for various time points and measure intracellular accumulation.
-
Efflux Assay: Pre-load cells with a fluorescent substrate of the suspected ABC transporter (e.g., rhodamine 123 for P-gp) and monitor its efflux over time in the presence and absence of a known inhibitor.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Workflow for investigating altered drug transport.
Problem 3: How can I overcome PNA resistance in my experiments?
Strategies to Re-sensitize Resistant Cells:
| Strategy | Approach | Example |
| Combination Therapy | Co-administer the PNA with an agent that targets the resistance mechanism. | Use a P-gp inhibitor (e.g., verapamil, tariquidar) to block drug efflux.[15] |
| Metabolic Modulation | Inhibit enzymes that inactivate the PNA or enhance those that activate it. | Use an adenosine deaminase inhibitor (e.g., pentostatin) to increase the intracellular concentration of active PNA metabolites.[21] |
| Targeting Downstream Pathways | Use inhibitors of pro-survival signaling pathways to lower the threshold for apoptosis. | Combine the PNA with a Bcl-2 inhibitor (e.g., venetoclax) to promote cell death.[22] |
| Novel Formulations | Utilize drug delivery systems that can bypass resistance mechanisms. | Encapsulate the PNA in nanoparticles to facilitate entry into the cell, bypassing influx transporter dependency. |
| Alternative PNAs | Use a different PNA that may not be susceptible to the same resistance mechanisms. | If resistance is due to dCK deficiency, consider a PNA that is activated by a different kinase. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best cell line models to study PNA resistance?
A1: The ideal model depends on your research question. You can either use established, commercially available resistant cell lines or develop your own by chronically exposing a sensitive parental cell line to increasing concentrations of the PNA. The latter approach allows for a more controlled study of the acquired resistance mechanisms.
Q2: How do I perform a cell viability assay to determine the IC50 of a PNA?
A2: The MTT or CellTiter-Glo® assays are commonly used. Here is a general protocol for the MTT assay:[23]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of your PNA for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Q3: Are there any known drug-drug interactions to be aware of when working with PNAs?
A3: Yes, certain drugs can interfere with the metabolism and efficacy of PNAs. For example, allopurinol, a xanthine oxidase inhibitor used to treat gout, can increase the toxicity of mercaptopurine by preventing its breakdown.[3] Additionally, some nucleoside reverse transcriptase inhibitors (NRTIs) used in antiviral therapy can compete with PNAs for activation by the same kinases, potentially reducing their anticancer effect.[24]
Q4: What is the clinical relevance of studying PNA resistance?
A4: Understanding the mechanisms of PNA resistance in the lab is crucial for developing new therapeutic strategies to improve patient outcomes. This research can lead to the identification of biomarkers to predict which patients are likely to respond to PNA therapy, the development of novel drug combinations to overcome resistance, and the design of new PNAs that are less susceptible to known resistance mechanisms.[25][26]
Q5: Can epigenetic changes contribute to PNA resistance?
A5: Yes, epigenetic modifications, such as DNA methylation and histone acetylation, can play a significant role in regulating the expression of genes involved in PNA resistance, including drug transporters and metabolic enzymes.[27] Investigating the epigenetic landscape of your resistant cell lines may reveal novel targets for therapeutic intervention.[6]
Conclusion
Overcoming resistance to purine nucleoside analogs is a complex but critical challenge in cancer research. By systematically investigating the underlying mechanisms and employing rational experimental strategies, we can develop more effective treatments for patients. This guide provides a framework for your research, but remember that each experimental system is unique. Meticulous planning, careful execution, and a thorough understanding of the underlying biology are the keys to success.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of analog resistance and purine metabolism of adult rat-liver epithelial cell 8-azaguanine-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. What do drug transporters really do? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New purines and purine analogs as modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to antibiotics mediated by target alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetic resistance to purine nucleoside phosphorylase inhibition in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ashpublications.org [ashpublications.org]
- 25. researchgate.net [researchgate.net]
- 26. A novel approach to overcome drug resistance in acute myeloid leukemia | Haematologica [haematologica.org]
- 27. Frontiers | Antimicrobial resistance and mechanisms of epigenetic regulation [frontiersin.org]
Technical Support Center: Stability of Benzoylated Nucleosides in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical and practical insights into the stability of benzoylated nucleosides when used in cell culture experiments. Understanding and controlling the stability of these compounds is paramount for generating reproducible and reliable data.
Section 1: Foundational Knowledge - Why Stability Matters
Benzoylated nucleosides are frequently used as prodrugs to enhance the cellular uptake of nucleoside analogs. The lipophilic benzoyl group facilitates passage across the cell membrane. Once inside the cell, the benzoyl group is cleaved by intracellular esterases to release the active nucleoside analog. However, premature cleavage of the benzoyl group in the cell culture medium can lead to inconsistent experimental results.
This guide will address the common challenges associated with the stability of benzoylated nucleosides in vitro and provide troubleshooting strategies to ensure the integrity of your experiments.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of benzoylated nucleosides in cell culture media.
Q1: What are the primary pathways for the degradation of benzoylated nucleosides in cell culture media?
A1: The primary degradation pathway for benzoylated nucleosides in cell culture media is the hydrolysis of the benzoate ester bond, releasing benzoic acid and the parent nucleoside. This hydrolysis can be either chemical or enzymatic.
-
Chemical Hydrolysis: This is primarily dependent on the pH of the cell culture medium.[1][2] The ester bond is susceptible to hydrolysis under both acidic and alkaline conditions, though the rate is generally faster at higher pH.[3] Standard cell culture media is typically buffered to a physiological pH of around 7.4, where some degree of spontaneous hydrolysis can occur.
-
Enzymatic Hydrolysis: This is often the more significant contributor to degradation in media supplemented with serum.[1] Serum contains various esterases, such as carboxylesterases and cholinesterases, that can efficiently cleave the benzoate ester.[4][5]
Q2: My experimental results with a benzoylated nucleoside are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a hallmark of compound instability. If the concentration of your active compound is decreasing over the course of your experiment, you may observe high variability between replicates and across different experimental runs.[1] It is crucial to determine the stability of your compound in the specific cell culture medium and conditions you are using.
Q3: How does the composition of the cell culture medium affect the stability of my compound?
A3: Several components of cell culture media can influence the stability of benzoylated nucleosides:
-
Serum: As mentioned, serum is a major source of esterases that can degrade your compound.[1][4] The type and concentration of serum can impact the rate of hydrolysis.
-
pH: The pH of the medium can directly influence the rate of chemical hydrolysis of the ester bond.[1][2]
-
Other components: While less common for benzoylated nucleosides, other media components like certain amino acids or metal ions have been shown to affect the stability of other drugs.[6][7]
Q4: How can I assess the stability of my benzoylated nucleoside in my specific cell culture medium?
A4: The most direct way to assess stability is to incubate the compound in your complete cell culture medium (including serum) at 37°C and 5% CO2 for the duration of your planned experiment. You would then collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the concentration of the parent benzoylated nucleoside using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A decrease in concentration over time indicates instability.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the stability of benzoylated nucleosides.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in biological assay results. | Compound degradation in the culture medium. | 1. Perform a stability study of the compound in your specific cell culture medium (see Protocol 1). 2. If unstable, consider reducing the incubation time or replenishing the compound at regular intervals. |
| Lower than expected potency of the compound. | Premature cleavage of the benzoyl group in the medium, reducing the amount of compound that can enter the cells. | 1. Minimize the time the compound is in the serum-containing medium before interacting with the cells. 2. Consider using a serum-free medium if your cell line can tolerate it. |
| Inconsistent results between different batches of serum. | Variation in esterase activity between serum lots. | 1. Test each new lot of serum for its effect on your compound's stability. 2. Purchase a larger single lot of serum to ensure consistency across a series of experiments. |
| Precipitation of the compound in the medium. | Poor solubility of the benzoylated nucleoside at the working concentration. | 1. Visually inspect the medium for any precipitate after adding the compound. 2. If precipitation is observed, lower the final concentration or use a different solvent for the stock solution (ensure solvent toxicity is evaluated). |
Section 4: Experimental Protocols
Here are detailed protocols for key experiments to assess and manage the stability of your benzoylated nucleosides.
Protocol 1: Assessing the Stability of a Benzoylated Nucleoside in Cell Culture Medium
This protocol outlines a method to determine the rate of degradation of a benzoylated nucleoside in your specific experimental conditions.
Materials:
-
Benzoylated nucleoside of interest
-
Complete cell culture medium (including serum and any other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of your benzoylated nucleoside in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Warm your complete cell culture medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with your compound to the final working concentration you use in your experiments.
-
Aliquot the medium containing the compound into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Immediately take a sample for the time point 0 (T=0). Store this sample at -80°C until analysis.
-
Incubate the remaining samples at 37°C and 5% CO2.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, immediately store the collected sample at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw all samples.
-
Analyze the concentration of the parent benzoylated nucleoside in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of the benzoylated nucleoside as a function of time.
-
Calculate the half-life (t1/2) of the compound in the medium.
-
Visualizing the Workflow
Caption: Workflow for assessing compound stability in cell culture media.
Section 5: Understanding Degradation Pathways
A deeper understanding of the degradation mechanisms can inform better experimental design.
Chemical and Enzymatic Hydrolysis of Benzoylated Nucleosides
The primary point of vulnerability for a benzoylated nucleoside is the ester linkage. The diagram below illustrates the two main hydrolysis pathways in a typical cell culture environment.
Caption: Degradation pathways of benzoylated nucleosides in cell culture.
This visualization highlights that both chemical and enzymatic processes lead to the same degradation products: the active parent nucleoside and benzoic acid. The key difference is the rate at which these processes occur, with enzymatic hydrolysis often being significantly faster in the presence of serum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Prepared by a Senior Application Scientist
Welcome to the technical support center for 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects during your experiments. As a purine nucleoside analog, this compound holds potential for broad antitumor activity by targeting pathways involved in DNA synthesis and apoptosis.[1][2] However, ensuring that the observed cellular phenotypes are a direct result of on-target activity is paramount for the integrity of your research and the progression of any therapeutic development.
This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise when working with small molecule inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to help you design robust experiments that are self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the likely causes?
Inconsistent results are a common hurdle in preclinical research. The sources of this variability can typically be traced back to three main areas: the compound itself, the experimental system, or the assay methodology.[3]
Troubleshooting Inconsistent Results:
| Potential Cause | Recommended Action | Scientific Rationale |
| Compound Integrity | Source & Purity: Always use a compound from a reputable supplier with documented purity (e.g., HPLC, NMR).[4] Storage: Adhere strictly to the manufacturer's storage recommendations (temperature, light, and moisture protection). Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4][5] | Chemical degradation due to improper storage or impurities can lead to a loss of potency and the introduction of confounding variables.[5] |
| Compound Solubility | Visual Inspection: Check for precipitates in stock and working solutions.[3] Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic and consistent across experiments (typically <0.5%).[3][4] | Poor aqueous solubility is a frequent cause of inactivity or variability. If the compound precipitates, its effective concentration is unknown and will not be reproducible.[4] |
| Cell Culture Conditions | Passage Number: Use cells within a defined, low-passage number range. Cell Density: Ensure consistent cell seeding density for all experiments.[3] | Continuous passaging can lead to genetic drift, altering cellular responses and sensitivity to inhibitors.[3] Cell density can impact growth rates and the activation state of signaling pathways. |
| Assay Execution | Incubation Times: Standardize all incubation times with the inhibitor and any stimulating agents.[3] Reagent Preparation: Prepare fresh reagents and dilutions for each experiment to ensure consistency. | The effects of inhibitors can be time-dependent, and the activation state of a pathway can influence an inhibitor's efficacy.[3] |
Q2: How can I confirm that the observed cellular phenotype is due to on-target activity and not an off-target effect?
This is a critical question in drug discovery. A multi-pronged approach is necessary to build a strong case for on-target activity.
Strategies for On-Target Validation:
-
Dose-Response Relationship: A clear correlation between the inhibitor concentration and the biological effect, consistent with the compound's known IC50, is a primary indicator of on-target activity.[3]
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor targeting the same protein but with a different chemical scaffold produces the same phenotype, it significantly strengthens the evidence for an on-target effect.[3]
-
Rescue Experiments: Where feasible, overexpressing a resistant mutant of the target protein should abrogate the phenotype induced by the inhibitor.[3]
-
Direct Target Engagement Assays: Directly measuring the interaction between the compound and its intended target within the cell is the most definitive way to confirm engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8]
Featured Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The principle behind CETSA is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[6][7][8] By heating cells treated with your compound to various temperatures and quantifying the amount of soluble target protein remaining, you can observe a "thermal shift," indicating direct binding.[9][10]
Experimental Workflow for CETSA:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Nucleoside Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleoside prodrugs. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions related to the common challenge of poor oral bioavailability. Drawing from established scientific principles and field-proven insights, this resource aims to help you navigate the complexities of your experiments and achieve more reliable and predictive results.
Section 1: Troubleshooting Guide for Suboptimal Oral Bioavailability
Researchers often face perplexing results when evaluating the oral bioavailability of novel nucleoside prodrugs. This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My nucleoside prodrug shows high stability in buffer but disappears rapidly in intestinal homogenates, leading to low parent drug absorption.
Question: I've observed excellent chemical stability of my lead prodrug candidate at various pH values mimicking the gastrointestinal tract. However, upon incubation with intestinal homogenates, the prodrug is rapidly degraded, and I see minimal absorption of the parent nucleoside in my Caco-2 permeability assays. What could be the underlying cause, and how can I troubleshoot this?
Answer:
This discrepancy strongly suggests that your prodrug is susceptible to enzymatic degradation in the intestine, a common challenge for ester-based prodrugs.[1][2] The gut lumen and intestinal wall are rich in various esterases, such as carboxylesterases, which can prematurely cleave the promoiety, converting the more lipophilic prodrug back into the polar, poorly permeable parent nucleoside before it can be absorbed.[3][4]
-
Prepare Homogenates: Prepare fresh intestinal homogenates (e.g., from rat or human sources) and a heat-inactivated control (incubate at 95°C for 10 minutes).[5]
-
Inhibitor Preparation: Prepare stock solutions of broad-spectrum esterase inhibitors, such as bis(p-nitrophenyl) phosphate (BNPP), a carboxylesterase inhibitor.
-
Incubation:
-
Set up reactions containing the prodrug at a known concentration in:
-
Active intestinal homogenate.
-
Active intestinal homogenate pre-incubated with the esterase inhibitor.
-
Heat-inactivated intestinal homogenate.
-
-
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the reaction (e.g., with acetonitrile) and analyze the samples by LC-MS/MS to quantify the remaining prodrug and the appearance of the parent nucleoside.
Interpretation of Results:
| Condition | Expected Outcome if Esterase-Mediated |
| Active Homogenate | Rapid disappearance of prodrug. |
| Active Homogenate + Inhibitor | Significantly slower prodrug degradation compared to active homogenate alone. |
| Heat-Inactivated Homogenate | Minimal to no prodrug degradation. |
If this experiment confirms enzymatic instability, consider redesigning the promoiety to be more sterically hindered or exploring different prodrug chemistries that are less susceptible to intestinal enzymes.[6]
Issue 2: My prodrug is stable in the gut and shows good permeability, but the systemic exposure of the parent drug is still very low.
Question: My in vitro data is promising. The prodrug is stable against enzymatic degradation in intestinal homogenates and shows high permeability in Caco-2 assays. However, in vivo pharmacokinetic studies in rodents show disappointingly low oral bioavailability of the active nucleoside. Where is my drug going?
Answer:
This scenario points towards significant first-pass metabolism , a phenomenon where the drug is extensively metabolized in the liver after absorption from the gut and before it reaches systemic circulation.[7] The portal vein carries absorbed drugs directly to the liver, which is the primary site of drug metabolism in the body.[8] Even if your prodrug is absorbed intact, it may be rapidly cleaved and/or the parent drug further metabolized by hepatic enzymes (e.g., cytochrome P450s, esterases).
-
Hepatic Stability Assays:
-
Protocol: Incubate your prodrug and the parent nucleoside separately with liver microsomes or primary hepatocytes.[5] These systems contain the key metabolic enzymes found in the liver.
-
Analysis: Measure the rate of disappearance of the parent compound over time. A short half-life in these systems is indicative of high hepatic clearance.
-
-
Comparative In Vivo Dosing:
-
Protocol: Administer the prodrug to two groups of animals: one via oral gavage and the other via intravenous (IV) injection.
-
Analysis: Collect blood samples over time and measure the plasma concentration of the parent nucleoside for both groups. The Area Under the Curve (AUC) from the oral dose (AUC_oral) is compared to the AUC from the IV dose (AUC_IV) to calculate the absolute bioavailability (F%).
-
Formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Interpretation: A low F% (<30%) despite good absorption strongly suggests a high first-pass effect.
-
Potential Solutions:
-
Prodrug Design: Design a prodrug that is a poor substrate for hepatic enzymes but is still efficiently converted to the active drug in the target tissue.
-
Co-administration with Inhibitors: In some cases, co-administration with an inhibitor of the specific metabolizing enzyme can increase bioavailability, though this can lead to drug-drug interaction concerns.[9]
-
Alternative Delivery Routes: For drugs with very high first-pass metabolism, non-oral routes that bypass the liver, such as transdermal or parenteral, may be necessary.
Issue 3: My prodrug has low permeability despite being significantly more lipophilic than the parent nucleoside.
Question: I successfully masked the polar hydroxyl groups of my nucleoside, and the resulting prodrug has a much higher LogP value. However, my Caco-2 permeability assay still shows low apparent permeability (Papp), and I'm also observing a high efflux ratio. What's happening?
Answer:
While increasing lipophilicity is a common strategy to enhance passive diffusion, it can also inadvertently turn your molecule into a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11] These transporters are highly expressed in the apical membrane of intestinal enterocytes and act as "gatekeepers," actively pumping substrates back into the gut lumen, thereby limiting their absorption.[12]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.[13]
-
Permeability Assay:
-
Perform the permeability assay in both directions:
-
Apical to Basolateral (A-to-B): Measures absorption. Add the prodrug to the apical (upper) chamber and sample from the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-to-A): Measures efflux. Add the prodrug to the basolateral chamber and sample from the apical chamber.
-
-
Run parallel experiments in the presence of a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Ko143).
-
-
Analysis and Calculation:
-
Quantify the prodrug concentration in the receiver compartment at each time point using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .
-
Interpretation of Results:
| Condition | Observation | Conclusion |
| No Inhibitor | ER > 2 | The prodrug is likely a substrate for an efflux transporter. |
| With Inhibitor | ER approaches 1, and/or Papp (A-to-B) increases significantly. | Confirms the involvement of the specific efflux transporter being inhibited. |
Strategies to Overcome Efflux:
-
Structural Modification: Modify the prodrug structure to reduce its affinity for efflux transporters.
-
Targeting Uptake Transporters: A more advanced strategy is to design the promoiety to be recognized by an intestinal uptake transporter, such as the peptide transporter 1 (PEPT1).[11][14] Valacyclovir, an L-valyl ester prodrug of acyclovir, is a classic example of this successful approach, which significantly enhances absorption.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal balance between lipophilicity and aqueous solubility for a nucleoside prodrug? A balanced profile is crucial. While increased lipophilicity is needed to cross the intestinal membrane, the prodrug must still have sufficient aqueous solubility to dissolve in the gastrointestinal fluids.[15][16] A prodrug that is too lipophilic may have poor dissolution, leading to low bioavailability, a phenomenon known as being "brick dust." The optimal LogP value is often considered to be in the range of 1-3, but this is highly dependent on the specific molecule and formulation.[17]
Q2: How can I bypass the rate-limiting first phosphorylation step of a nucleoside analog? This is a key challenge that can be addressed with nucleotide prodrugs, such as phosphoramidate prodrugs (e.g., ProTides).[6][18] These prodrugs deliver the nucleoside monophosphate directly into the cell, bypassing the often inefficient initial phosphorylation by cellular kinases.[6] Sofosbuvir is a clinically successful example of this approach.[3]
Q3: Are there in silico models that can predict the oral bioavailability of my prodrug candidates early in development? Yes, various computational and Quantitative Structure-Activity Relationship (QSAR) models exist to predict ADME properties, including oral bioavailability.[19][20][21] These models use molecular descriptors to estimate properties like solubility, permeability, and metabolism.[22] While they are valuable for screening large numbers of virtual compounds and prioritizing candidates for synthesis, they are predictive tools and must be validated with experimental data.
Q4: My prodrug is an amino acid ester. What specific transporters should I be aware of? Amino acid ester prodrugs, particularly those using L-amino acids like valine or isoleucine, are often designed to be substrates for the human oligopeptide transporter 1 (hPEPT1).[11][14] This is a high-capacity uptake transporter in the intestine that can significantly improve absorption. Valganciclovir is an L-valine ester prodrug of ganciclovir that leverages this pathway.[4]
Q5: What role does formulation play in improving the bioavailability of a challenging nucleoside prodrug? Formulation can be critical. Strategies such as creating amorphous solid dispersions, using lipid-based formulations, or developing nanoparticles can improve the dissolution and solubility of poorly soluble prodrugs.[9][23][24] For prodrugs that are unstable in the acidic environment of the stomach, enteric coatings can be used to ensure the drug is released in the more neutral pH of the small intestine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osf.io [osf.io]
- 9. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. researchgate.net [researchgate.net]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. johronline.com [johronline.com]
- 17. jms.ump.edu.pl [jms.ump.edu.pl]
- 18. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 19. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Advances in Computationally Modeling Human Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benthamscience.com [benthamscience.com]
- 24. benthamdirect.com [benthamdirect.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Purine Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of purine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak asymmetry, specifically peak tailing, during the chromatographic analysis of purines such as guanine, adenine, hypoxanthine, and their respective nucleosides and nucleotides.[1][2]
This resource provides in-depth, experience-driven insights and systematic troubleshooting strategies to diagnose and resolve these common chromatographic issues.
Understanding the "Why": The Root Causes of Peak Tailing in Purine Analysis
Peak tailing in HPLC is a frustrating issue that can compromise the accuracy and reproducibility of your results.[3][4] For purine compounds, this phenomenon is often more pronounced due to their unique chemical properties. Understanding the underlying causes is the first step toward an effective solution.
There are two primary categories of problems that lead to peak tailing: physical issues within the HPLC system and chemical interactions between your analytes and the stationary phase.[5]
Chemical Culprits: The Dominant Cause for Purine Tailing
For purine analysis, chemical interactions are the most frequent source of peak tailing. These arise from:
-
Secondary Silanol Interactions: The most common stationary phases for reversed-phase HPLC are silica-based. Even with advanced end-capping techniques, residual silanol groups (Si-OH) remain on the silica surface.[6][7][8] Purine compounds, which are basic, can interact with these acidic silanol groups through strong ionic or hydrogen bonding.[3][7][9] This secondary interaction mechanism delays the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.[1][7]
-
Metal Chelation: Purine molecules possess electron-donating groups that can chelate with trace metal ions present in the sample, mobile phase, or even on the surface of the stainless-steel components of the HPLC system (e.g., frits, tubing).[9][10] This can lead to the formation of metal-analyte complexes that exhibit different chromatographic behavior than the free analyte, contributing to peak distortion.[10][11]
-
Inappropriate Mobile Phase pH: The ionization state of purine compounds is highly dependent on the pH of the mobile phase.[12][13] If the mobile phase pH is close to the pKa of a purine analyte, the compound will exist in both its ionized and non-ionized forms.[14][15] These two forms will have different retention characteristics, leading to broadened or split peaks that can manifest as severe tailing.[3]
Physical Problems: Less Common but Still Important
While less frequent for analyte-specific tailing, physical issues in the HPLC system can cause tailing for all peaks in a chromatogram and should not be overlooked:
-
Column Voids and Degradation: Over time, the packed bed of an HPLC column can settle, creating a void at the column inlet.[5] This void acts as a mixing chamber, causing band broadening and peak tailing.[5] Similarly, a contaminated or degraded column can exhibit poor peak shape.[16]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase the volume outside of the column where the sample can disperse, leading to peak broadening and tailing.[3]
Frequently Asked Questions (FAQs)
Here are direct answers to some of the most common questions we receive regarding peak tailing with purine compounds.
Q1: My purine peaks are tailing, but other compounds in my analysis look fine. What's the most likely cause?
A1: This is a classic sign of a chemical interaction problem, specifically secondary interactions between your purine analytes and the HPLC column's stationary phase.[5] The basic nature of purines makes them prone to strong interactions with residual acidic silanol groups on silica-based columns.[1][3] This is the most probable cause when only specific basic compounds exhibit tailing.
Q2: I'm using a C18 column. Is this the right choice for purine analysis?
A2: While C18 columns are the workhorses of reversed-phase chromatography, they may not always be the optimal choice for highly polar and basic purines, which can have limited retention and be susceptible to silanol interactions.[1][17] For better peak shape and retention, consider using a column with a polar-embedded phase or a charged surface hybrid (CSH) column.[1][4] These stationary phases are designed to minimize silanol interactions and provide better retention for polar compounds.
Q3: How does adjusting the mobile phase pH help with peak tailing?
A3: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your purine analytes and the residual silanols on the column.[18]
-
Low pH (2.5-3.5): At a low pH, the acidic silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated basic purine analytes through ion-exchange. This is often the most effective strategy for improving the peak shape of basic compounds.[4][18]
-
High pH (around 8): At a higher pH, the basic purine analytes are in their neutral form, which can reduce interactions with the now deprotonated silanol groups (SiO-). However, high pH can be detrimental to the longevity of silica-based columns.[14]
It is crucial to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionization state and prevent peak splitting.[14][15]
Q4: What are mobile phase additives, and how can they improve my peak shape?
A4: Mobile phase additives can be used to mask the effects of silanol interactions or to enhance retention.
-
Buffers: Buffers like phosphate or acetate are essential for maintaining a stable pH, which is critical for reproducible chromatography of ionizable compounds like purines.[19][20] A buffer concentration of 10-50 mM is typically recommended.[4]
-
Ion-Pairing Reagents: For highly polar purines that have poor retention, ion-pairing reagents like sodium heptane sulfonate can be added to the mobile phase.[1] These reagents form a neutral complex with the charged purine analytes, increasing their hydrophobicity and retention on a reversed-phase column.[1]
Q5: Could my sample solvent be the cause of the peak tailing?
A5: Yes, this is known as solvent mismatch. If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion, including tailing.[9] As a best practice, always try to dissolve your sample in the initial mobile phase composition.[1]
Systematic Troubleshooting Workflow
When faced with peak tailing, a systematic approach is more effective than random adjustments. The following workflow will guide you from initial diagnosis to resolution.
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. quora.com [quora.com]
- 16. Blogs | Restek [discover.restek.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaguru.co [pharmaguru.co]
Technical Support Center: Interpreting Complex NMR Spectra of Modified Ribofuranosyl Rings
Welcome to the technical support center for the analysis of modified ribofuranosyl rings by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting complex NMR spectra of these vital molecular components. Here, we will dissect common issues and provide in-depth, actionable solutions in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How can I confidently distinguish between α and β anomers of my modified ribofuranose using ¹H NMR?
A1: Distinguishing between α and β anomers is a fundamental yet critical step. The key lies in the coupling constant between the anomeric proton (H1') and the adjacent proton (H2'), denoted as ³J(H1',H2').
-
For β-anomers: In the common C2'-endo or C3'-endo conformations, H1' and H2' are typically in a cis relationship. This results in a smaller coupling constant, generally in the range of 0–2 Hz .[1]
-
For α-anomers: H1' and H2' are usually in a trans relationship, leading to a larger coupling constant, typically around 3–5 Hz .[1]
Causality: The magnitude of the ³J coupling constant is dictated by the Karplus relationship, which correlates the dihedral angle between the coupled protons to the J-value. A smaller dihedral angle (as in the cis arrangement) results in a smaller coupling constant, and a larger dihedral angle (trans) yields a larger one.
Pro-Tip: While ³J(H1',H2') is a reliable indicator, also consider the chemical shift of the anomeric proton (H1'). The chemical shifts of anomeric protons of 1,2-cis anomers (α-furanoses) are usually shifted downfield relative to those of the 1,2-trans anomers (β-furanoses).[1] However, this can be influenced by the nature and orientation of substituents, so it should be used as a secondary confirmation.
Q2: My ribose proton signals are heavily overlapped. What is the most effective strategy to achieve full assignment?
A2: Overlapping signals in the 3-6 ppm region of the ¹H NMR spectrum are a common challenge with carbohydrates.[2] A multi-pronged approach using 2D NMR techniques is the most robust solution.
Recommended Workflow:
-
COSY (Correlation Spectroscopy): This is your starting point. It reveals proton-proton couplings within the same spin system. Begin with the well-resolved anomeric proton (H1') and "walk" your way around the ribose ring by identifying correlations from H1' to H2', H2' to H3', and so on.
-
TOCSY (Total Correlation Spectroscopy): This experiment is invaluable when COSY correlations are ambiguous due to small coupling constants or overlap. TOCSY shows correlations between all protons within a spin system, not just adjacent ones. Irradiating the H1' resonance will ideally show cross-peaks to H2', H3', and H4', providing a complete picture of the ribose spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It is essential for assigning the carbon resonances of the ribofuranose ring and helps to resolve proton overlap by spreading the signals into a second (carbon) dimension.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for confirming assignments and for identifying connections to modifications on the ribose ring or to the attached nucleobase.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are directly coupled. This is crucial for determining the stereochemistry and conformation of the ribose ring.[4] For instance, in a β-ribonucleoside, you would expect to see a NOE between the anomeric proton (H1') and the H4' proton.
Troubleshooting Common Spectral Issues
Q3: I'm observing unexpected chemical shifts for my ribose protons. What could be the cause?
A3: Deviations from expected chemical shift ranges can be highly informative. Here are the primary factors to consider:
-
Ring Pucker (Conformation): The ribofuranose ring is flexible and typically exists in an equilibrium between different puckered conformations, most commonly the C2'-endo (South) and C3'-endo (North) forms.[5] The chemical shifts of the ribose protons, particularly H1', H2', and H3', are sensitive to the dominant conformation.[6] A shift in this equilibrium due to a modification will alter the observed chemical shifts.
-
Electronic Effects of Substituents: Electron-withdrawing groups (e.g., fluorine) will deshield nearby protons, causing them to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups will cause an upfield shift. The position and stereochemistry of the substituent are critical.
-
Solvent Effects and Hydrogen Bonding: The solvent can influence chemical shifts through hydrogen bonding interactions with the hydroxyl groups of the ribose. Changing the solvent (e.g., from D₂O to DMSO-d₆) can help to identify and assign hydroxyl proton signals and may resolve overlapping resonances.[7]
-
pH: If your molecule has ionizable groups, changes in pH can alter the protonation state and, consequently, the electronic environment and chemical shifts.
Troubleshooting Steps:
-
Re-evaluate your expected chemical shifts: Compare your data to closely related, well-characterized analogs in the literature.
-
Acquire spectra in a different solvent: This can help to differentiate between electronic and solvent-induced effects.
-
Perform a temperature study: Changes in temperature can shift the conformational equilibrium of the ribose ring, leading to changes in chemical shifts. This can provide evidence for conformational flexibility.
Q4: The coupling constants in my ribose ring are difficult to measure accurately due to complex multiplet patterns. How can I obtain reliable values?
A4: Accurate measurement of J-coupling constants is essential for conformational analysis. When direct measurement from a 1D ¹H spectrum is challenging, consider the following:
-
Spectral Simulation: Use NMR software to simulate the observed multiplets. By iteratively adjusting the chemical shifts and coupling constants in the simulation, you can achieve a close match to your experimental spectrum and extract accurate coupling parameters.
-
J-Resolved Spectroscopy: This 2D NMR experiment separates chemical shifts and coupling constants into different dimensions, simplifying complex multiplets into easily interpretable patterns from which J-values can be directly measured.
-
Selective 1D Experiments: Techniques like 1D-TOCSY can be used to selectively excite a specific proton and observe the correlations within its spin system with higher resolution than in the full 1D spectrum.
Advanced Spectral Interpretation: A Step-by-Step Guide
Q5: How do I determine the ribose ring pucker (conformation) from my NMR data?
A5: Determining the preferred conformation of the furanose ring is a key aspect of structural analysis. The Altona and Sundaralingam two-state model, which describes the ring as being in a dynamic equilibrium between North (C3'-endo) and South (C2'-endo) conformations, is a widely used framework.[5] The primary tool for this analysis is the measurement of vicinal proton-proton coupling constants (³JHH).
Experimental Protocol: Determining Ribose Pucker
-
Acquire a high-resolution 1D ¹H NMR spectrum: Ensure good signal-to-noise and digital resolution to accurately measure coupling constants.
-
Assign all ribose protons: Use the 2D NMR techniques described in Q2.
-
Measure the following key coupling constants:
-
³J(H1',H2')
-
³J(H2',H3')
-
³J(H3',H4')
-
-
Analyze the coupling constants:
| Coupling Constant | Typical Value for C3'-endo (North) | Typical Value for C2'-endo (South) |
| ³J(H1',H2') | Small (~1-2 Hz) | Large (~5-8 Hz) |
| ³J(H2',H3') | Moderate (~4-5 Hz) | Moderate (~5-7 Hz) |
| ³J(H3',H4') | Large (~8-10 Hz) | Small (~2-4 Hz) |
Causality: These correlations arise from the different dihedral angles between the coupled protons in each conformation. For example, in a C3'-endo pucker, the H1' and H2' protons have a dihedral angle approaching 90°, resulting in a small coupling constant. In a C2'-endo pucker, this angle is larger, leading to a larger J-value.
Data Visualization:
The pseudorotational cycle is a useful concept for visualizing the conformational landscape of the ribofuranose ring.
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
Technical Support Center: A Guide to the Storage and Handling of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
Introduction
Welcome to the technical support guide for 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine. This complex, protected nucleoside analog is a critical intermediate in the synthesis of novel therapeutics and advanced biochemical probes. The integrity of your starting material is paramount to the success, reproducibility, and interpretation of your experimental results. Due to its specific chemical structure, this molecule possesses three primary points of vulnerability that can lead to degradation if not handled and stored with precision:
-
O-Benzoyl Ester Groups: Highly susceptible to hydrolysis, particularly under basic or mildly acidic conditions in the presence of nucleophiles like water or alcohols.[1][2]
-
6-chloro Substituent: The chlorine atom on the purine ring is a leaving group, prone to nucleophilic substitution by water or other agents.[3][4]
-
N-Glycosidic Bond: The bond linking the purine to the ribose sugar is stable at neutral pH but can be hydrolyzed under acidic conditions.[5][6][7][8]
This guide provides field-proven advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for long-term storage of the compound?
For maximum stability and shelf-life, the compound should be stored as a solid or lyophilized powder. Optimal conditions are outlined below.
| Parameter | Recommendation | Rationale |
| Form | Solid / Lyophilized Powder | Minimizes mobility of reactants and excludes solvents that can participate in degradation. |
| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation reactions. Studies on similar modified nucleosides confirm that storage at -20°C or below provides the longest shelf life.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Amber glass vial with a tightly sealed cap | Protects from light to prevent potential photolytic degradation and minimizes moisture ingress. |
| Desiccation | Store with a desiccant (e.g., silica gel) | Actively removes trace moisture from the storage environment. |
Q2: Can I store the compound in solution? If so, what are the best practices?
While storage in solid form is strongly preferred for the long term, short-term storage of stock solutions is often necessary.[11][12]
-
Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the best choices. Ensure the solvent grade is high-purity and anhydrous.
-
Solvents to Avoid: Protic solvents like methanol, ethanol, or water should be strictly avoided for storage as they can act as nucleophiles, leading to the hydrolysis of the benzoyl esters (de-protection) or substitution of the 6-chloro group.
-
Storage Conditions: If you must store in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C under an inert atmosphere.[12] Even under these conditions, stability should be considered limited, and purity should be verified before use if stored for an extended period.
Q3: What are the common signs of degradation?
While visual inspection is not a substitute for analytical chemistry, some signs may indicate a compromised sample:
-
Physical Changes: A change from a white/off-white crystalline solid to a gummy, oily, or discolored substance.
-
Solubility Issues: Difficulty dissolving the compound in a solvent in which it was previously soluble.
Crucially, significant degradation can occur without any visible changes. The only reliable method to assess purity is through analytical techniques like HPLC or LC-MS.
Q4: How can I definitively check the purity of my compound before starting an experiment?
Purity verification is essential. We recommend using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
Method: A reverse-phase HPLC (RP-HPLC) method is typically effective.[13][14] The benzoyl groups make the parent compound quite hydrophobic. Degradation products, such as those where benzoyl groups have been hydrolyzed, will be significantly more polar and thus have shorter retention times.
-
Confirmation: For unambiguous identification of the parent compound and its degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, as it provides both retention time and mass-to-charge ratio data.[15]
Troubleshooting Guide: Investigating Sample Degradation
This section provides a logical workflow for diagnosing issues related to compound stability. If you encounter poor results in your experiments (e.g., low yield, failed reaction, unexpected biological data), systematically evaluate the integrity of your starting material.
Diagram: Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for diagnosing and resolving compound degradation issues.
Understanding the Primary Degradation Pathways
An authoritative understanding of why degradation occurs is key to preventing it. The primary mechanisms are hydrolytic, involving the attack of a nucleophile (typically water) on the molecule's vulnerable sites.
-
Ester Hydrolysis (Saponification): This is the most common pathway. Under neutral, acidic, or basic conditions, water can attack the carbonyl carbon of the benzoyl esters. This process is significantly accelerated by base (saponification).[1] The result is the sequential loss of the benzoyl protecting groups, leading to mono-, di-, and fully deprotected, more polar impurities.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the purine ring system makes the C6 position, bonded to chlorine, electrophilic. Water can act as a nucleophile, attacking this carbon and displacing the chloride ion to form the corresponding hypoxanthine derivative (6-hydroxypurine).[16]
-
Acid-Catalyzed N-Glycosidic Bond Cleavage: In the presence of acid, the purine ring can become protonated.[17] This protonation makes the purine a much better leaving group, facilitating the cleavage of the bond to the ribose sugar.[5][6][7] This is a significant concern if the compound is exposed to acidic conditions (e.g., acidic water, certain chromatography mobile phases).
Diagram: Major Hydrolytic Degradation Pathways
Caption: The three primary hydrolytic degradation pathways for the title compound.
Experimental Protocols
Protocol 1: Recommended Handling and Stock Solution Preparation
This protocol minimizes exposure to atmospheric moisture and contaminants.
-
Equilibration: Before opening, allow the vial of the solid compound to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all weighing and solvent additions in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Solvent Addition: Use a syringe to add anhydrous, aprotic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10-50 mM).
-
Dissolution: Gently vortex or sonicate the vial until all solid material is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in cryovials.
-
Storage: Tightly cap the aliquots, backfill with inert gas if possible, and store at -80°C in the dark.
Protocol 2: Standard Purity Assessment by RP-HPLC
This protocol provides a baseline for assessing the purity of your sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Note: While effective for chromatography, prolonged exposure to acidic mobile phases on the instrument can contribute to slow hydrolysis. Analyze samples promptly after placing them in the autosampler.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Gradient: Start at a composition that retains the main compound (e.g., 50% B), then run a linear gradient to a high organic percentage (e.g., 95-100% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the purine ring absorbs strongly (e.g., 260-270 nm).
-
Analysis: The parent compound will be a late-eluting, sharp peak. Any significant peaks eluting earlier are likely more polar degradation products. Integrate all peaks to determine the relative purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 6. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. idtdna.com [idtdna.com]
- 11. Stability and Storage of Oligonucleotides [biosyn.com]
- 12. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 13. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Cladribine and its Novel Analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of anticancer and immunosuppressive agents, purine nucleoside analogs represent a cornerstone of therapeutic strategies. Cladribine, a well-established compound, has demonstrated significant efficacy in treating various hematological malignancies and relapsing forms of multiple sclerosis.[1][2] Its mechanism of action and cytotoxic profile have been extensively characterized. In contrast, novel analogs such as 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine are emerging with theoretical potential, yet a comprehensive understanding of their cytotoxic capabilities remains to be fully elucidated.
This guide provides a detailed comparison of the known cytotoxic properties of Cladribine with a theoretical and structural analysis of this compound. While extensive experimental data for the latter is not yet publicly available, this document aims to equip researchers with a foundational understanding of both molecules and a practical framework for their comparative evaluation.
Cladribine: A Clinically Proven Cytotoxic Agent
Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is a synthetic purine nucleoside analog that selectively targets lymphocytes.[3] Its efficacy stems from its resistance to adenosine deaminase and its subsequent accumulation in target cells.[4]
Mechanism of Action
Once inside the cell, Cladribine is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[4] This active metabolite interferes with DNA synthesis and repair, leading to DNA strand breaks and ultimately, apoptosis.[3] The high dCK to 5'-nucleotidase ratio in lymphocytes contributes to the selective accumulation of Cd-ATP and the targeted depletion of these cells.[3]
References
synergistic effects of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine with PARP inhibitors
A Senior Application Scientist's Perspective on a Novel Therapeutic Strategy
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, the exploration of novel combination therapies holds the key to overcoming drug resistance and enhancing therapeutic efficacy. This guide delves into the prospective synergistic effects of a novel purine nucleoside analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine, when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct preclinical or clinical data on this specific combination is not yet prevalent in published literature, this document serves as a forward-looking guide, postulating a strong scientific rationale for this therapeutic strategy. We will explore the mechanisms of action of each agent, the theoretical underpinnings of their synergy, and provide a comprehensive framework of experimental protocols to validate this hypothesis.
Mechanistic Overview: Two Distinct Approaches to Targeting Cancer Cell Viability
This compound: A Disruptor of DNA Synthesis
This compound is a purine nucleoside analog with demonstrated antitumor activity, particularly in lymphoid malignancies.[1][2][3] Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] As a nucleoside analog, it is incorporated into the DNA of replicating cells, leading to chain termination and cell cycle arrest. This disruption of DNA replication induces cellular stress and ultimately triggers the apoptotic cascade.
PARP Inhibitors: Exploiting Deficiencies in DNA Damage Repair
PARP inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those with BRCA1/2 mutations.[4][5] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs).[5][6] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[5] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (a state known as "BRCAness"), the accumulation of DSBs leads to genomic instability and cell death through a concept known as synthetic lethality.[5][6]
The Scientific Rationale for Synergy: A Two-Pronged Assault on Cancer Cell DNA
The combination of this compound and PARP inhibitors is predicated on a compelling mechanistic rationale. By disrupting DNA synthesis, the purine analog is expected to induce a state of "BRCAness" in cancer cells, regardless of their intrinsic BRCA mutation status. This induced deficiency in DNA repair would then render the cells exquisitely sensitive to the effects of PARP inhibition. This proposed synergistic interaction is visualized in the signaling pathway diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Milan System [milansystem.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Efficacy of 5'-C-Methylated Nucleosides
For researchers, scientists, and drug development professionals, the strategic modification of nucleoside analogs is a cornerstone of creating more effective and safer therapeutics. Among the various chemical modifications, 5'-C-methylation of the ribose or deoxyribose sugar moiety presents a compelling strategy to enhance the pharmacokinetic profile of these vital compounds. This guide provides an in-depth technical comparison of 5'-C-methylated and non-methylated nucleosides, grounded in experimental data and established protocols, to empower you in your research and development endeavors.
The Rationale Behind 5'-C-Methylation: A Shield Against Metabolic Degradation
Nucleoside analogs must undergo intracellular phosphorylation to their triphosphate form to exert their therapeutic effect, be it antiviral or anticancer. This multi-step activation is a critical part of their mechanism of action. However, the initial phosphorylation at the 5'-hydroxyl group is a reversible process, and the monophosphate can be cleaved by cellular 5'-nucleotidases, returning the analog to its inactive nucleoside form.[1] This metabolic vulnerability can significantly limit the intracellular concentration of the active triphosphate, thereby reducing the compound's efficacy.
The introduction of a methyl group at the 5'-carbon of the sugar ring is a rational design strategy to overcome this limitation. It is hypothesized that the steric bulk of the methyl group will hinder the binding of 5'-nucleotidases, thus protecting the 5'-phosphate from cleavage and increasing the metabolic stability of the monophosphate.[1] This, in turn, should lead to a higher intracellular concentration of the active triphosphate metabolite and, consequently, enhanced therapeutic activity.
The Double-Edged Sword: Steric Hindrance and Kinase Activity
While 5'-C-methylation offers a potential advantage in metabolic stability, it also introduces a possible complication. The successful phosphorylation of a nucleoside analog is dependent on the precise fit of the molecule within the active site of cellular kinases. The addition of a methyl group at the 5'-position could introduce steric clashes within the kinase active site, potentially impairing the efficiency of the phosphorylation cascade.[1] This highlights the delicate balance that must be achieved in nucleoside analog design: enhancing metabolic stability without compromising the essential activation steps.
Comparative Efficacy: A Head-to-Head Analysis
To objectively assess the impact of 5'-C-methylation, we will now delve into a comparative analysis based on published experimental data. For this purpose, we will examine a study that synthesized and evaluated 5'-C-methylated uridine prodrugs against the Hepatitis C Virus (HCV) and compared them to their unmethylated counterpart.[1]
Antiviral Activity: The HCV Replicon Assay
The anti-HCV activity of the compounds was evaluated using a replicon assay in Huh-7 cells. This assay measures the ability of a compound to inhibit viral RNA replication. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below.[1]
| Compound | 5'-C-Methylation | IC50 (µM) |
| Unmethylated Prodrug | No | 1.5 ± 0.2 |
| 5'(R)-C-Methyl Prodrug | Yes | 3.8 ± 0.5 |
| 5'(S)-C-Methyl Prodrug | Yes | 7.9 ± 1.1 |
| Data sourced from El-Kattan et al. (2020).[1] |
The data reveals that in this specific study, the 5'-C-methylated prodrugs exhibited poorer anti-HCV potency (higher IC50 values) compared to the unmethylated version.[1] The 5'(R)-epimer was more potent than the 5'(S)-epimer, suggesting that the stereochemistry of the methyl group plays a crucial role in the interaction with cellular machinery. The authors of the study suggest that the reduced potency may be due to unfavorable steric interactions of the 5'-C-methyl group in the active sites of the kinases responsible for phosphorylation.[1]
Experimental Protocols for Comparative Validation
To empower you to conduct your own comparative studies, we provide detailed, step-by-step methodologies for the key experiments discussed.
Experimental Workflow for Evaluating Nucleoside Analogs
The following diagram illustrates a typical workflow for the comprehensive evaluation of nucleoside analogs.
Caption: A generalized workflow for the comparative evaluation of nucleoside analogs.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the antiviral efficacy of a compound.
Objective: To determine the concentration of the test compound that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (5'-C-methylated and non-methylated nucleosides)
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compounds to the wells. Include a "no drug" control.
-
Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: Remove the overlay medium and stain the cells with crystal violet solution. The viable cells will be stained, while the areas of cell death due to viral infection (plaques) will remain unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability.
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC50).
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a predetermined optimal density.
-
Compound Addition: After 24 hours, add serial dilutions of the test compounds to the wells. Include a "no compound" control.
-
Incubation: Incubate the plates for a period that is relevant to the efficacy assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "no compound" control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound to the incubation mixture.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life can be calculated using the formula: t1/2 = 0.693 / k. The intrinsic clearance can be calculated using the formula: CLint = (k / microsomal protein concentration).
Cellular Uptake Assay
This assay measures the extent and rate at which a compound enters cells.
Objective: To characterize the cellular uptake kinetics of the nucleoside analogs.
Materials:
-
Cell line of interest
-
24-well or 96-well cell culture plates
-
Radiolabeled test compounds (e.g., with ³H or ¹⁴C) or a sensitive LC-MS/MS method for unlabeled compounds
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Stop solution (ice-cold buffer)
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled or unlabeled test compound at a specific concentration.
-
Time-course Sampling: At various time points (e.g., 1, 5, 15, 30, 60 minutes), stop the uptake by rapidly washing the cells with ice-cold stop solution.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in the cell lysate using a scintillation counter.
-
For unlabeled compounds, quantify the compound concentration in the lysate using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the intracellular concentration of the compound over time to determine the uptake rate. To determine kinetic parameters like Km and Vmax, the experiment should be repeated with varying concentrations of the test compound.
Visualizing the Mechanism: The Nucleoside Activation Pathway
The following diagram illustrates the intracellular activation of a nucleoside analog and highlights the potential points of influence for 5'-C-methylation.
Caption: Intracellular metabolic activation pathway of nucleoside analogs.
Conclusion and Future Directions
The modification of nucleoside analogs through 5'-C-methylation is a theoretically sound strategy to enhance metabolic stability and, potentially, therapeutic efficacy. By sterically hindering the action of 5'-nucleotidases, this modification aims to increase the intracellular concentration of the active triphosphate form of the drug.
However, the available experimental data suggests that the outcome of 5'-C-methylation is not always straightforward. As demonstrated in the anti-HCV example, the introduction of a methyl group at the 5'-position can lead to a decrease in potency, likely due to steric clashes with the active sites of kinases involved in the crucial phosphorylation steps.[1] This underscores the importance of a comprehensive and comparative evaluation of any new 5'-C-methylated nucleoside analog.
The field of nucleoside analog design is continually evolving, and 5'-C-methylation remains a promising, albeit complex, avenue for exploration. By employing a rigorous and systematic approach to their evaluation, researchers can unlock the full potential of these modified nucleosides in the development of next-generation therapeutics.
References
A Comparative Guide to the Cross-Resistance Profile of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the purine nucleoside analog 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine . The focus is a critical evaluation of its potential cross-resistance profile against other established nucleoside analogs. By synthesizing data from structurally related compounds and outlining a robust experimental framework, this document serves as a technical resource for researchers investigating novel anticancer therapeutics.
Introduction: The Therapeutic Potential and Resistance Challenge of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis.[1][2] The compound this compound is a purine nucleoside analog with demonstrated antitumor potential.[1][2] Like other drugs in its class, its efficacy is ultimately determined by a delicate balance between intracellular activation and the emergence of resistance.
A significant hurdle in the clinical application of nucleoside analogs is the development of drug resistance, which can manifest as either intrinsic insensitivity or acquired resistance following initial treatment. Furthermore, cross-resistance, where resistance to one nucleoside analog confers resistance to others, poses a substantial challenge to sequential or combination therapies. Understanding the cross-resistance profile of a novel compound is therefore paramount for its strategic development and clinical positioning.
This guide will comparatively analyze the anticipated cross-resistance profile of this compound against two well-characterized purine nucleoside analogs: Cladribine and Fludarabine . The selection of these comparators is based on their established clinical use and well-documented mechanisms of resistance.
Postulated Mechanism of Action and Resistance
The cytotoxic activity of most nucleoside analogs, including the 6-chloropurine scaffold, is dependent on intracellular phosphorylation to their active triphosphate forms. This process is initiated by deoxycytidine kinase (dCK). The resulting triphosphates can then be incorporated into DNA, leading to chain termination and apoptosis.[3]
Based on established literature for similar nucleoside analogs, the primary mechanisms of resistance are anticipated to involve:
-
Decreased activity of deoxycytidine kinase (dCK): As the rate-limiting enzyme for activation, reduced dCK expression or function is a common mechanism of resistance to numerous nucleoside analogs.[3][4]
-
Increased activity of 5'-nucleotidases (5'-NT): These enzymes can dephosphorylate the monophosphate form of the nucleoside analog, preventing its conversion to the active triphosphate.[3][5]
-
Altered nucleoside transport: Changes in the expression or function of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), can limit the intracellular accumulation of the drug.[6][7]
-
Defects in the apoptotic machinery: Alterations in proteins involved in the apoptotic cascade, such as p53, can also contribute to drug resistance.[8]
Experimental Workflow for Determining Cross-Resistance
To empirically determine the cross-resistance profile of this compound, a systematic experimental approach is required. The following workflow provides a comprehensive strategy for generating resistant cell lines and characterizing their molecular and phenotypic properties.
Figure 1: Experimental workflow for determining the cross-resistance profile.
Detailed Experimental Protocols
1. Generation of Drug-Resistant Cell Lines [9][10][11][12][13][14]
-
Cell Culture: Begin with a well-characterized cancer cell line known to be sensitive to nucleoside analogs (e.g., CCRF-CEM, a human T-cell acute lymphoblastic leukemia line, or HL-60, a human promyelocytic leukemia line).
-
IC50 Determination: Initially, determine the half-maximal inhibitory concentration (IC50) of Cladribine and Fludarabine in the parental cell line using a standard cytotoxicity assay such as the Sulforhodamine B (SRB) or MTT assay.[15][16][17][18][19][20][21]
-
Stepwise Selection: Culture the parental cells in the continuous presence of Cladribine or Fludarabine, starting at a concentration equal to the IC50.
-
Dose Escalation: Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume proliferation. This process may take several months.
-
Isolation and Characterization: Once a cell population demonstrates significant resistance (e.g., a >10-fold increase in IC50 compared to the parental line), isolate and expand these resistant clones.
2. Cytotoxicity and Cross-Resistance Assays
-
Cell Plating: Seed the parental, Cladribine-resistant (CR), and Fludarabine-resistant (FR) cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, Cladribine, and Fludarabine.
-
SRB/MTT Assay: After a 72-hour incubation period, perform an SRB or MTT assay to determine cell viability.
-
Data Analysis: Calculate the IC50 values for each drug in each cell line. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.
3. Mechanistic Analysis
-
Western Blotting: [22][23][24][25][26]
-
Prepare protein lysates from parental, CR, and FR cells.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for dCK, 5'-NT, and hENT1.
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Quantify band intensities to compare protein expression levels.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from parental, CR, and FR cells.
-
Synthesize cDNA.
-
Perform qPCR using primers specific for the genes encoding dCK, 5'-NT, and hENT1.
-
Normalize the expression data to a housekeeping gene to determine relative mRNA levels.
-
Comparative Data and Interpretation
The following tables present hypothetical yet plausible data based on known resistance patterns of nucleoside analogs, which can be used as a framework for interpreting experimental results.
Table 1: Comparative IC50 Values (nM) and Resistance Indices (RI)
| Compound | Parental Cell Line (IC50) | Cladribine-Resistant (CR) Cell Line (IC50) | CR Resistance Index (RI) | Fludarabine-Resistant (FR) Cell Line (IC50) | FR Resistance Index (RI) |
| 9-(5(R)-C-Methyl...)-6-chloropurine | 50 | 750 | 15 | 600 | 12 |
| Cladribine | 20 | 400 | 20 | 180 | 9 |
| Fludarabine | 35 | 140 | 4 | 700 | 20 |
Table 2: Mechanistic Analysis of Resistant Cell Lines
| Protein/Gene | Parental Cell Line (Relative Expression) | Cladribine-Resistant (CR) Cell Line (Relative Expression) | Fludarabine-Resistant (FR) Cell Line (Relative Expression) |
| dCK (Protein) | 1.0 | 0.2 | 0.3 |
| 5'-NT (Protein) | 1.0 | 3.5 | 3.0 |
| hENT1 (mRNA) | 1.0 | 0.9 | 1.1 |
Interpretation of Hypothetical Data:
-
Cross-Resistance: The hypothetical data in Table 1 suggests significant cross-resistance. The Cladribine-resistant cell line shows high resistance to both Cladribine and the topic compound, and moderate cross-resistance to Fludarabine. Similarly, the Fludarabine-resistant line is highly resistant to Fludarabine and the topic compound, with moderate cross-resistance to Cladribine.
-
Underlying Mechanisms: The data in Table 2 points to a common resistance mechanism. The marked decrease in dCK protein expression and the significant increase in 5'-NT expression in both resistant cell lines are likely the primary drivers of resistance to all three compounds. The lack of significant change in hENT1 mRNA levels suggests that altered drug transport may not be a major contributing factor in this hypothetical scenario.
Signaling Pathways in Nucleoside Analog Resistance
The development of resistance to nucleoside analogs is a multifactorial process involving alterations in key cellular pathways. The following diagram illustrates the central role of drug metabolism and transport in mediating resistance.
Figure 2: Key pathways in nucleoside analog action and resistance.
Conclusion
The purine nucleoside analog this compound holds promise as an anticancer agent. However, its therapeutic potential will be significantly influenced by its cross-resistance profile with existing nucleoside analogs. The experimental framework detailed in this guide provides a robust methodology for elucidating this profile. Based on the known mechanisms of resistance to structurally similar compounds like Cladribine and Fludarabine, it is highly probable that resistance to the topic compound will be multifactorial, with alterations in dCK and 5'-NT activities playing a central role. A thorough understanding of these resistance mechanisms is critical for the rational design of future clinical trials, including patient selection and the development of effective combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Resistance to Gemcitabine | Encyclopedia MDPI [encyclopedia.pub]
- 3. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scilit.com [scilit.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. kinesisdx.com [kinesisdx.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. cusabio.com [cusabio.com]
A Head-to-Head Comparison of Benzoylated vs. Acetylated Nucleoside Analogs: A Guide for Researchers and Drug Developers
In the landscape of drug development, particularly in the realm of antiviral and anticancer therapies, nucleoside analogs remain a cornerstone. However, their inherent hydrophilicity often leads to poor oral bioavailability and limited cell permeability, necessitating prodrug strategies to enhance their therapeutic potential. Among these strategies, acylation of the sugar moiety is a well-established approach. This guide provides an in-depth, head-to-head comparison of two common acylation modifications: benzoylation and acetylation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Acylation in Nucleoside Analog Prodrugs
Nucleoside analogs exert their therapeutic effects by mimicking natural nucleosides and interfering with nucleic acid synthesis in rapidly replicating cells, such as cancer cells or virus-infected cells. Their efficacy is often hampered by poor pharmacokinetic properties, including low membrane permeability and rapid metabolism[1][2]. To overcome these limitations, prodrugs are designed to mask the polar hydroxyl groups of the nucleoside's sugar moiety, thereby increasing lipophilicity. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich cell membranes[3]. Once inside the cell, the acyl groups are cleaved by intracellular esterases, releasing the active nucleoside analog to be phosphorylated and exert its cytotoxic or antiviral effect[3].
Benzoyl and acetyl esters are two of the most frequently employed acyl groups in this prodrug strategy. The choice between these two moieties is not arbitrary and can significantly impact the prodrug's stability, permeability, and overall therapeutic window. This guide will dissect the nuances of these two approaches, supported by experimental data and established protocols.
Physicochemical Properties: A Tale of Two Esters
The fundamental difference between a benzoyl and an acetyl group lies in their structure: the benzoyl group contains a bulky, aromatic phenyl ring, while the acetyl group is a small, aliphatic methyl group. This structural distinction has profound implications for the physicochemical properties of the resulting nucleoside analog prodrug.
| Property | Benzoylated Nucleoside Analog | Acetylated Nucleoside Analog | Rationale |
| Lipophilicity (LogP) | Generally Higher | Generally Lower | The aromatic ring of the benzoyl group significantly increases the nonpolar surface area, leading to greater partitioning into a nonpolar solvent like octanol. |
| Steric Hindrance | High | Low | The bulky benzoyl group provides more steric hindrance around the ester linkage compared to the smaller acetyl group. |
| Electronic Effects | Electron-withdrawing (inductive and resonance) | Electron-donating (inductive) | The phenyl ring of the benzoyl group can withdraw electron density from the carbonyl carbon of the ester, influencing its susceptibility to nucleophilic attack. |
Performance Comparison: Stability, Permeability, and Metabolism
The differences in physicochemical properties translate directly into variations in the performance of benzoylated and acetylated nucleoside analogs as prodrugs.
Enzymatic and Chemical Stability
The stability of the ester bond is a critical parameter. A prodrug must be stable enough to reach its target but labile enough to be cleaved and release the active drug.
-
Benzoylated analogs generally exhibit greater stability towards chemical and enzymatic hydrolysis compared to their acetylated counterparts. The steric bulk of the benzoyl group can hinder the approach of water molecules and esterase enzymes to the carbonyl center of the ester linkage. This increased stability can lead to a longer plasma half-life and a more sustained release of the active drug.
-
Acetylated analogs , with their smaller acetyl group, are more susceptible to hydrolysis by plasma and intracellular esterases[3]. This can result in a more rapid release of the parent drug, which may be advantageous in certain therapeutic contexts but can also lead to premature degradation in the bloodstream before reaching the target cells. For instance, a study on zidovudine (AZT) ester prodrugs showed that the acetate ester resulted in a rapid decrease in plasma concentration, similar to the administration of the parent drug itself.
Cell Permeability and Cellular Uptake
The primary goal of acylation is to enhance cell permeability. Both benzoylation and acetylation achieve this by increasing lipophilicity.
-
Benzoylated analogs , due to their higher lipophilicity, are expected to have a greater capacity for passive diffusion across cell membranes. However, excessive lipophilicity can sometimes lead to poor aqueous solubility and entrapment within the lipid bilayer, hindering effective intracellular delivery.
-
Acetylated analogs also demonstrate enhanced cellular uptake compared to the parent nucleoside. While their lipophilicity is lower than that of benzoylated analogs, it is often sufficient to significantly improve membrane transport[4]. The optimal degree of lipophilicity for maximal cell permeability often represents a balance between membrane partitioning and aqueous solubility.
The following diagram illustrates the general metabolic activation pathway for both types of prodrugs.
Caption: Metabolic activation of acylated nucleoside analogs.
Experimental Protocols for Comparative Evaluation
To rigorously compare benzoylated and acetylated nucleoside analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing plasma stability and intestinal permeability.
In Vitro Plasma Stability Assay
This assay determines the stability of a prodrug in the presence of plasma esterases.
Materials:
-
Test compounds (benzoylated and acetylated nucleoside analogs)
-
Control compound (e.g., a known labile ester)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile containing an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test or control compound to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Caco-2 Cell Permeability Assay
This assay is the gold standard for in vitro prediction of human intestinal absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compounds
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS) to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Determine the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.
The following diagram illustrates the experimental workflow for the comparative evaluation.
Caption: Workflow for comparing benzoylated and acetylated analogs.
Conclusion: Selecting the Optimal Acyl Prodrug Strategy
The choice between benzoylation and acetylation for a nucleoside analog prodrug is a nuanced decision that depends on the specific therapeutic goals.
-
Benzoylation is generally preferred when a more stable prodrug with a longer plasma half-life and sustained release of the active drug is desired. The increased lipophilicity can also significantly enhance membrane permeability. However, the potential for reduced aqueous solubility and slower enzymatic cleavage must be considered.
-
Acetylation offers a strategy for a more rapid release of the parent nucleoside analog. While providing a more modest increase in lipophilicity compared to benzoylation, it is often sufficient to improve oral absorption and cellular uptake. The faster cleavage rate can be beneficial for drugs that require rapid activation at the target site.
Ultimately, the optimal choice requires a comprehensive evaluation of both benzoylated and acetylated derivatives of the target nucleoside analog using the standardized in vitro assays described in this guide. This empirical approach, guided by the principles outlined herein, will enable the rational design of nucleoside prodrugs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
References
Confirming On-Target Activity of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine In Vivo: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the in vivo on-target activity of the novel purine nucleoside analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine. By integrating established methodologies with insights into the compound's putative mechanism, this document outlines a robust, self-validating experimental strategy. Furthermore, it offers a comparative analysis with established purine analogs, Fludarabine and Cladribine, to contextualize experimental outcomes and guide decision-making in preclinical development.
Introduction: Unveiling the Mechanism of a Novel Purine Analog
This compound is a purine nucleoside analog with potential as an anti-cancer agent, particularly for indolent lymphoid malignancies.[1] Its chemical structure suggests a prodrug design, where the benzoyl groups enhance oral bioavailability and are likely cleaved in vivo to release the active nucleoside. The 6-chloropurine core is a key feature, and like other purine analogs, its therapeutic effect is anticipated to be mediated through the inhibition of DNA synthesis and induction of apoptosis in rapidly proliferating cells.[1][2]
The central hypothesis for its mechanism of action is as follows:
-
Intracellular Activation: Following administration and cellular uptake, the benzoylated prodrug is metabolized, likely by intracellular esterases, to its active nucleoside form. This nucleoside is then sequentially phosphorylated by cellular kinases to its triphosphate metabolite.
-
Inhibition of DNA Synthesis: The active triphosphate form acts as a competitive inhibitor of key enzymes in the DNA synthesis pathway. The primary putative targets are DNA polymerases and ribonucleotide reductase (RNR) .
-
Induction of Apoptosis: By disrupting DNA replication and repair, the compound is expected to induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells.
This guide will focus on experimental strategies to validate these key mechanistic steps in vivo.
Experimental Strategy for In Vivo On-Target Confirmation
A multi-pronged approach is essential to confidently confirm the on-target activity of this compound. This involves selecting an appropriate animal model, establishing a robust pharmacodynamic (PD) biomarker plan, and directly assessing target engagement.
Recommended In Vivo Model: Patient-Derived Xenografts (PDX) of B-Cell Lymphoma
For a compound targeting indolent lymphoid malignancies, patient-derived xenograft (PDX) models of B-cell lymphoma are the gold standard.[3][4] These models, where patient tumor tissue is implanted into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human cancers compared to traditional cell line-derived xenografts.[4]
Workflow for Establishing and Utilizing B-Cell Lymphoma PDX Models:
Caption: Workflow for B-cell lymphoma PDX model generation and use.
Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers are crucial for demonstrating that the drug is exerting its expected biological effect in the target tissue. For a DNA synthesis inhibitor, the following PD readouts are recommended:
-
Quantification of dNTP Pools: As a direct measure of ribonucleotide reductase (RNR) inhibition, the quantification of deoxyribonucleoside triphosphate (dNTP) pools in tumor tissue is a key on-target engagement marker. A decrease in dNTP levels following treatment would strongly indicate RNR inhibition.
-
Assessment of DNA Damage: Inhibition of DNA synthesis and repair leads to an accumulation of DNA strand breaks. This can be quantified using the following assays on cells isolated from the tumor:
-
Comet Assay (Single-Cell Gel Electrophoresis): This method provides a direct visualization and quantification of DNA fragmentation in individual cells.[1][5]
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (γH2AX) is an early marker of DNA double-strand breaks. Immunohistochemistry or flow cytometry for γH2AX in tumor cells can provide a quantitative measure of DNA damage.[1][5]
-
-
Apoptosis Induction: The ultimate desired outcome of on-target activity is tumor cell death. Apoptosis can be measured in tumor tissue via:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cleaved Caspase-3 Staining: Immunohistochemistry for cleaved caspase-3, a key executioner caspase in the apoptotic cascade, provides a measure of cells undergoing apoptosis.
-
Direct Target Engagement Assays
While challenging in vivo, direct measurement of target enzyme inhibition provides the most definitive evidence of on-target activity.
-
Ex Vivo DNA Polymerase Activity Assay: Tumor lysates from treated and control animals can be used in an ex vivo assay to measure the activity of DNA polymerases. A reduction in polymerase activity in the treated group would indicate direct target engagement.
-
Ex Vivo Ribonucleotide Reductase (RNR) Activity Assay: Similar to the DNA polymerase assay, RNR activity can be measured in tumor lysates. This assay typically involves the use of radiolabeled substrates and measurement of the conversion of ribonucleotides to deoxyribonucleotides.
Comparative Analysis: Benchmarking Against Fludarabine and Cladribine
To interpret the significance of the findings for this compound, a direct comparison with the well-characterized purine analogs, Fludarabine and Cladribine, is essential.
| Parameter | This compound | Fludarabine | Cladribine |
| Primary Putative Targets | DNA Polymerases, Ribonucleotide Reductase | DNA Polymerases, Ribonucleotide Reductase, DNA Ligase, DNA Primase[6] | DNA Polymerase, Ribonucleotide Reductase[7] |
| Active Form | 6-chloro-9-(5-(R)-C-methyl-D-ribofuranosyl)purine triphosphate (anticipated) | F-ara-ATP[6] | 2-CdA-TP |
| In Vivo Model | B-Cell Lymphoma PDX | B-Cell Lymphoma Xenografts, Multiple Myeloma Xenografts[8] | Mouse models of autoimmune encephalomyelitis, Alzheimer's disease[9][10] |
| Key In Vivo On-Target Readouts | - Reduced intratumoral dNTP pools- Increased γH2AX foci in tumor cells- Increased TUNEL-positive cells in tumors- Inhibition of ex vivo DNA polymerase and RNR activity in tumor lysates | - Inhibition of DNA synthesis[11]- Induction of apoptosis[11]- Altered gene expression profiles related to p53 signaling and DNA damage response[12] | - Lymphocyte apoptosis[7]- Inhibition of DNA synthesis and repair[7] |
Experimental Protocols
In Vivo Efficacy and PD Study in B-Cell Lymphoma PDX Model
-
Model Establishment: Implant tumor fragments from a validated B-cell lymphoma PDX line subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound (at various dose levels)
-
Fludarabine (positive control)
-
Cladribine (positive control) Administer compounds via the appropriate route (e.g., oral gavage for the test compound, intraperitoneal injection for comparators) according to a defined schedule.
-
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Tissue Harvesting: At specified time points post-treatment, euthanize cohorts of mice and harvest tumors and other relevant tissues. Process tissues for the various downstream analyses.
Quantification of Intratumoral dNTP Pools
-
Tissue Homogenization: Immediately snap-freeze harvested tumor tissue in liquid nitrogen. Homogenize the frozen tissue in a suitable extraction buffer (e.g., methanol-based).[13]
-
Nucleotide Extraction: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the nucleotides.
-
Quantification by LC-MS/MS or Enzyme-Based Assay:
-
LC-MS/MS: Use a validated liquid chromatography-tandem mass spectrometry method for the most accurate and sensitive quantification of individual dNTPs.
-
Enzyme-Based Assay: Alternatively, use a DNA polymerase-based assay where the incorporation of a labeled or fluorescent dNTP into a synthetic template is proportional to the amount of that dNTP in the sample.[14][15][16]
-
γH2AX Immunohistochemistry
-
Tissue Fixation and Processing: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Incubate with a labeled secondary antibody.
-
Develop with a suitable chromogen and counterstain.
-
-
Imaging and Analysis: Acquire images using a microscope and quantify the percentage of γH2AX-positive nuclei within the tumor sections.
Data Interpretation and Go/No-Go Decisions
The collective data from these experiments will provide a comprehensive picture of the in vivo on-target activity of this compound.
A successful on-target profile would be characterized by:
-
Significant tumor growth inhibition in the PDX model.
-
A dose-dependent decrease in intratumoral dNTP pools.
-
A significant increase in DNA damage markers (Comet assay tail moment, γH2AX foci).
-
A corresponding increase in apoptosis markers (TUNEL, cleaved caspase-3).
-
Inhibition of ex vivo DNA polymerase and/or RNR activity in lysates from treated tumors.
A comparison of the magnitude and dose-response of these effects with those of Fludarabine and Cladribine will be critical for assessing the relative potency and potential therapeutic window of the novel compound.
Logical Flow for Decision Making:
Caption: Decision-making flowchart based on experimental outcomes.
Conclusion
Confirming the in vivo on-target activity of a novel compound like this compound is a critical step in its preclinical development. The integrated approach outlined in this guide, combining a relevant animal model with a suite of pharmacodynamic and target engagement assays, provides a rigorous framework for this validation. By benchmarking against established drugs such as Fludarabine and Cladribine, researchers can gain valuable insights into the compound's potency and mechanism, enabling informed decisions for its continued development as a potential anti-cancer therapeutic.
References
- 1. championsoncology.com [championsoncology.com]
- 2. Purine analogs in the treatment of low-grade lymphomas and chronic lymphocytic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical application of purine nucleosides as biomarkers of tissue Ischemia and hypoxia in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic cladribine administration increases amyloid beta peptide generation and plaque burden in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Determination of genes and microRNAs involved in the resistance to fludarabine in vivo in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 16. biotium.com [biotium.com]
A Strategic Guide to Assessing the Cancer Cell Selectivity of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
For researchers and drug development professionals, the ultimate goal in oncology is to develop therapeutics that are lethal to cancer cells while leaving healthy tissue unharmed. This concept, known as selectivity, defines the therapeutic window of a potential drug. This guide provides a comprehensive, multi-phase experimental framework for rigorously assessing the cancer cell selectivity of a novel purine nucleoside analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine .
As a purine analog, its presumed mechanism involves interfering with DNA synthesis and inducing programmed cell death (apoptosis).[1][2][3] Our approach is not merely a series of protocols; it is a logical, self-validating workflow designed to move from broad cytotoxicity screening to a deep mechanistic understanding, providing a robust data package for go/no-go decisions in a drug discovery pipeline.
Phase 1: Foundational Cytotoxicity Profiling and Selectivity Index Determination
Expertise & Rationale
The initial step is to establish the compound's fundamental cytotoxic activity across a diverse panel of cells. This is not just about finding the most sensitive cancer cell line; it's about creating a "cytotoxicity fingerprint." By simultaneously testing against cancer cells from various tissues (e.g., breast, lung, colon, leukemia) and, crucially, non-malignant cells (e.g., normal human fibroblasts, epithelial cells), we can calculate the Selectivity Index (SI) . The SI is a critical metric that quantifies the differential activity of a compound.[4] It is calculated as the ratio of the IC50 (or LC50) in a normal cell line to the IC50 in a cancer cell line.[5][6][7][8] A higher SI value indicates greater selectivity for cancer cells, with a value greater than 3 often considered a benchmark for significant selectivity.[5][7]
We will compare three common cell viability assays to justify our primary choice. While assays like MTT measure metabolic activity, this can be a confounding factor, as some compounds can alter mitochondrial function without killing the cell.[9] Therefore, we recommend the Sulforhodamine B (SRB) assay . The SRB assay is based on the stoichiometric binding of the dye to total cellular protein, which is a more direct measure of cell mass and is less susceptible to metabolic interference.[10][11][12] This is the same robust assay employed by the National Cancer Institute (NCI) for its drug screening programs.[9]
Comparative Overview of Cytotoxicity Assays
| Parameter | Sulforhodamine B (SRB) Assay | Tetrazolium (MTT) Assay | Luminescent (ATP-based) Assays |
| Principle | Stains total cellular protein, measuring cell mass.[10][11] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells. | Quantifies ATP, an indicator of metabolically active cells.[13] |
| Endpoint | Colorimetric (absorbance at ~510 nm).[7] | Colorimetric (absorbance at ~570 nm) after solubilization of formazan crystals.[12] | Luminescence.[13] |
| Advantages | Robust, inexpensive, less interference from compounds affecting metabolism, endpoint is stable.[11][12] | Well-established, simple procedure. | High sensitivity, fast, suitable for high-throughput screening. |
| Disadvantages | Multiple washing steps can be cumbersome for high-throughput screening.[11] | Requires a solubilization step; can be influenced by the metabolic state of cells and test compounds.[12] | More expensive reagents, signal can be short-lived. |
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for determining cytotoxicity and selectivity index.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Seed cells in 96-well microtiter plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add serial dilutions of this compound to the plates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a further 48-72 hours.
-
Cell Fixation: Gently discard the medium. Adherent cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.[7]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]
Phase 2: Mechanistic Elucidation
Expertise & Rationale
A compelling selectivity index is only part of the story. A trustworthy drug candidate profile requires understanding why it is selective. Based on the compound's identity as a nucleoside analog, we hypothesize two primary mechanisms: induction of apoptosis and disruption of the cell cycle .[1][2][3] This phase uses orthogonal assays to confirm these mechanisms, adding a layer of self-validation to our findings. If the compound reduces cell viability (Phase 1) and concurrently shows markers of apoptosis and cell cycle arrest, the data becomes significantly more robust.
We will investigate these mechanisms in a highly sensitive cancer cell line and a resistant normal cell line, as identified in Phase 1. This comparative approach is essential for linking the mechanism to the observed selectivity.
Experiment 2.1: Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a hallmark of effective cancer therapies.[14] We will assess two key events in the apoptotic cascade: the externalization of phosphatidylserine (an early event) and the activation of executioner caspases (a point of no return).
Caption: Key events in apoptosis and corresponding validation assays.
Protocol: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7) This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases.[13][15]
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat as described for the SRB assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity.
Experiment 2.2: Cell Cycle Analysis
Nucleoside analogs often function by incorporating into DNA during the S-phase, leading to replication chain termination and cell cycle arrest.[1] Flow cytometry with PI staining allows for precise quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16][17][18]
Caption: The cell cycle, highlighting the S phase as the target for nucleoside analogs.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with the compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. RNase treatment is essential to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed on a histogram, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). An accumulation of cells in the S phase would support the hypothesized mechanism of action.
Comparative Analysis and Guide to Interpretation
The final step is to synthesize all the data into a coherent narrative. The performance of this compound should be compared against a standard-of-care chemotherapeutic agent to benchmark its potential.
Hypothetical Data Summary and Comparison
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Primary Mechanism |
| Test Compound | MCF-7 (Breast Cancer) | 1.5 | 10.0 | S-Phase Arrest, Caspase-3/7 Activation |
| MCF-10A (Normal Breast) | 15.0 | |||
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | 2.0 | G2/M Arrest, DNA Intercalation |
| MCF-10A (Normal Breast) | 1.0 |
Interpretation: In this hypothetical scenario, the test compound demonstrates a significantly higher selectivity index than Doxorubicin.[7] This superior selectivity is likely driven by a mechanism (S-phase arrest) that is more pronounced in the rapidly dividing cancer cells compared to the normal epithelial cells. This integrated data provides a strong rationale for advancing the compound to the next stage of preclinical development.
By following this structured, mechanism-centric approach, researchers can build a comprehensive and trustworthy profile of novel anticancer agents, ensuring that only the most promising and selective candidates move forward in the arduous journey of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Milan System [milansystem.org]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmatest.com [pharmatest.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. nanocellect.com [nanocellect.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
A Senior Application Scientist's Guide to Validating Mass Spectrometry Data for Novel Nucleoside Analogs
Introduction: The Analytical Imperative for Novel Nucleoside Analogs
Novel nucleoside analogs are at the forefront of therapeutic innovation, forming the backbone of many critical antiviral and anticancer treatments. Their structural similarity to endogenous nucleosides allows them to deceptively integrate into and disrupt nucleic acid metabolism, thereby inhibiting viral replication or cancer cell proliferation.[1] However, this same similarity presents a significant analytical challenge. Distinguishing and accurately quantifying these therapeutic agents in complex biological matrices like plasma, serum, or tissue is a formidable task that demands the utmost rigor.[2]
This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) platforms and a detailed roadmap for method validation. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of steps to explain the causality behind experimental choices. Our objective is to equip you with the technical knowledge and practical insights needed to generate unimpeachable data, ensuring that your novel nucleoside analog can progress from the bench to the clinic with confidence.
Foundational Principles: The Pillars of Bioanalytical Method Validation
Before delving into specific technologies and protocols, it is crucial to understand the "why" behind method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that bioanalytical methods are suitable for their intended purpose.[3][4][6] The harmonized ICH M10 guideline, now adopted by the FDA and other global agencies, provides the definitive framework for these activities.[7][8][9]
The core principle is to demonstrate, through documented evidence, that an analytical method consistently and reliably measures the analyte of interest.[10] This is achieved by systematically evaluating a set of key performance characteristics:
-
Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or endogenous matrix components.[11]
-
Linearity & Range: Demonstrating a proportional relationship between the instrument's response and the concentration of the analyte over a defined range.[12]
-
Precision & Accuracy: Precision measures the closeness of repeated measurements (%CV), while accuracy reflects how close the measured value is to the true value (%RE).[11] These are assessed both within a single analytical run and between different runs.[7]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely measured.[12]
-
Stability: Ensuring the analyte remains unchanged under various conditions encountered during sample handling, processing, and storage (e.g., freeze-thaw cycles, bench-top storage).
-
Matrix Effect: Assessing the influence of co-eluting compounds from the biological matrix on the ionization of the analyte, which can cause ion suppression or enhancement.[13][14][15]
Adherence to these principles, as outlined in the ICH M10 guideline, ensures the quality and consistency of bioanalytical data supporting regulatory submissions.[4][6]
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometer is a critical decision that impacts sensitivity, selectivity, and the scope of achievable analysis. For nucleoside analogs, the two primary contenders are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms.
The Workhorse: Triple Quadrupole (QqQ) Mass Spectrometry
For decades, QqQ instruments have been the gold standard for quantitative bioanalysis, and for good reason.[16] Their operation in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[17]
-
Principle of Operation (SRM/MRM): In this mode, the first quadrupole (Q1) is set to isolate a specific precursor ion (the parent molecule). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This two-stage filtering process drastically reduces chemical noise, resulting in a very high signal-to-noise ratio.[17]
References
- 1. ijrpr.com [ijrpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolian.com [resolian.com]
- 12. pfigueiredo.org [pfigueiredo.org]
- 13. zefsci.com [zefsci.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. High-resolution mass spectrometry for bioanalytical applications: Is this the new gold standard? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Comparing the In Vivo Stability of Nucleoside Prodrug Formulations
Introduction: The Rationale for Nucleoside Prodrugs and the Imperative of In Vivo Stability Assessment
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1] Their therapeutic efficacy, however, is often hampered by inherent pharmacological limitations, including poor oral bioavailability due to high polarity, rapid metabolism, and inefficient intracellular phosphorylation.[2] The prodrug approach, wherein a biologically inert derivative is designed to undergo enzymatic or chemical transformation in vivo to release the active parent drug, has emerged as a highly successful strategy to circumvent these challenges.[3] Prominent examples such as Tenofovir Alafenamide (TAF), Sofosbuvir, and Capecitabine underscore the clinical success of this approach, achieving improved pharmacokinetic profiles and therapeutic indices.
The in vivo stability of a nucleoside prodrug is a critical determinant of its success. An ideal prodrug must remain intact in the gastrointestinal tract and systemic circulation to ensure adequate absorption and delivery to the target tissue. Premature hydrolysis can lead to sub-therapeutic concentrations of the active drug at the site of action and potential off-target toxicities. Conversely, a prodrug that is too stable may not release the active nucleoside efficiently, rendering it ineffective. Therefore, a rigorous and comparative in vivo evaluation of different prodrug formulations is paramount in the drug development process. This guide provides a comprehensive framework for designing, executing, and interpreting studies to compare the in vivo stability and pharmacokinetic profiles of various nucleoside prodrug formulations, grounded in scientific integrity and field-proven insights.
Common Nucleoside Prodrug Strategies: A Mechanistic Overview
A variety of chemical moieties can be appended to a parent nucleoside to create a prodrug. The choice of promoiety dictates the mechanism of activation and influences the physicochemical properties of the resulting molecule. Understanding these strategies is fundamental to designing relevant in vivo stability studies.
-
Ester Prodrugs: This is one of the most common strategies, where a lipophilic ester group is attached to the hydroxyl groups of the nucleoside. This modification increases lipophilicity, enhancing passive diffusion across the intestinal membrane. These prodrugs are typically cleaved by ubiquitous carboxylesterases in the intestine, liver, and blood to release the active nucleoside. Valacyclovir, the L-valyl ester of acyclovir, is a classic example that significantly improves the oral bioavailability of the parent drug.[2][4]
-
Phosphoramidate (ProTide) Prodrugs: This sophisticated approach masks the phosphate or phosphonate group of a nucleotide analog. ProTide prodrugs, such as Sofosbuvir and Tenofovir Alafenamide, are designed to bypass the often inefficient initial intracellular phosphorylation step. They are engineered to be stable in plasma and are activated intracellularly by specific enzymes like Cathepsin A (CatA) or Carboxylesterase 1 (CES1) followed by cleavage by Histidine Triad Nucleotide-binding Protein 1 (HINT-1) to release the monophosphate nucleotide.[5] This targeted intracellular delivery enhances the concentration of the active metabolite in target cells while minimizing systemic exposure to the parent nucleotide.
-
Other Notable Strategies: A diverse array of other prodrug strategies exist, including carbamates (as seen in Capecitabine), cyclic phosphates, and amino acid conjugates, each with unique activation mechanisms and pharmacokinetic profiles.
Below is a diagram illustrating the generalized metabolic activation pathways for ester and phosphoramidate (ProTide) nucleoside prodrugs.
Caption: Generalized metabolic activation of nucleoside prodrugs.
Case Study: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)
The development of Tenofovir Alafenamide (TAF) as a successor to Tenofovir Disoproxil Fumarate (TDF) provides an excellent real-world example of how prodrug design can significantly enhance in vivo stability and therapeutic index. Both are prodrugs of the nucleotide analog tenofovir, used in the treatment of HIV and Hepatitis B virus infections.
-
Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug, TDF is rapidly hydrolyzed in the plasma by esterases to tenofovir. This rapid systemic conversion leads to high circulating levels of tenofovir, which are associated with renal and bone toxicity.[6]
-
Tenofovir Alafenamide (TAF): A phosphoramidate (ProTide) prodrug, TAF is significantly more stable in plasma. It is primarily metabolized intracellularly within target cells (lymphocytes and hepatocytes) to tenofovir. This targeted delivery mechanism results in 91% lower systemic plasma concentrations of tenofovir compared to TDF, while achieving a 6.5-times higher intracellular concentration of the active metabolite, tenofovir diphosphate.[7]
The improved in vivo stability of TAF allows for a much lower oral dose (25 mg of TAF is bioequivalent to 300 mg of TDF) and is associated with improved renal and bone safety profiles.[7][8][9]
Comparative Pharmacokinetic Parameters of TAF and TDF
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |
| Oral Dose | 25 mg | 300 mg | [7] |
| Plasma Tenofovir Exposure (AUC) | ~90% lower than TDF | Baseline | [6][7] |
| Intracellular Tenofovir-DP in PBMCs | ~6.5-fold higher than TDF | Baseline | [7] |
| Renal and Bone Safety Markers | Improved profile | Higher incidence of adverse effects | [7][8][9] |
Experimental Design for Comparative In Vivo Stability Studies
A robust experimental design is crucial for obtaining reliable and comparable data on the in vivo stability of different nucleoside prodrug formulations. The following sections outline a detailed, step-by-step methodology.
Animal Model Selection
The choice of animal model is a critical decision that can significantly impact the translatability of the findings to humans.
-
Rodents (Rats and Mice): Rats and mice are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. However, it's important to be aware of species-specific differences in drug-metabolizing enzymes. For instance, some studies have shown that the metabolic conversion of capecitabine differs between rodents and humans.[10][11]
-
Non-Rodents (Dogs and Monkeys): Beagle dogs and non-human primates, such as cynomolgus monkeys, often exhibit metabolic profiles more similar to humans and are frequently used in later-stage preclinical development.[10] Monkeys are considered a suitable animal model for the safety assessment of capecitabine due to similarities in metabolic enzymes.[10][11]
The selection should be justified based on existing knowledge of the parent nucleoside's metabolism and the enzymatic pathways targeted by the prodrug strategies being compared.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study.
Caption: Workflow for comparative in vivo pharmacokinetic study.
Detailed Experimental Protocols
a) Animal Preparation and Dosing
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Fasting: For oral administration studies, animals are typically fasted overnight to ensure consistent gastric emptying and absorption.
-
Dose Formulation: The prodrugs should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[12] The formulation should be consistent across all comparison groups.
-
Administration:
-
Oral Gavage (for bioavailability studies): This is a standard method for precise oral dosing in rodents.[4] A gavage needle of appropriate size is used to deliver the formulation directly into the stomach.[13][14] The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for rats).[8]
-
Intravenous Injection (for determining absolute bioavailability): The drug is administered via a suitable vein (e.g., tail vein in mice/rats) to serve as a 100% bioavailable reference.
-
b) Sample Collection
-
Serial Blood Sampling: To construct a pharmacokinetic profile, blood samples are collected at multiple time points post-dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[12] The saphenous vein is a common and reliable site for serial blood collection in mice and rats, as it can be performed on conscious animals with proper restraint.[5][15][16][17]
-
Tissue Harvesting: At the end of the study (terminal time point), animals are euthanized, and target tissues (e.g., liver, kidney, intestine, lymphoid tissues) are collected. Tissues should be rinsed with cold saline, blotted dry, weighed, and immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.[18]
c) Sample Processing
-
Plasma and PBMC Isolation: Whole blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma: Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C.[12] Carefully aspirate the supernatant (plasma) and store at -80°C.
-
PBMCs: Peripheral blood mononuclear cells can be isolated from the remaining blood pellet using density gradient centrifugation with a medium like Ficoll-Paque™.[19][20][21][22] This is particularly important for ProTide drugs that are activated intracellularly.
-
-
Tissue Homogenization: Frozen tissue samples are thawed on ice and homogenized in a suitable buffer.[9][18][23] A common method involves using a mechanical homogenizer (e.g., Polytron) or bead beater. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.[18][24]
d) Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[25]
-
Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma or tissue homogenate.[26]
-
Chromatographic Separation: A suitable LC column (e.g., C18) and mobile phase gradient are used to separate the prodrug, the parent nucleoside, and key metabolites.[11]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, operating in multiple reaction monitoring (MRM) mode to ensure specificity and achieve low limits of quantification.[6][12]
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, stability, and matrix effects.[26]
e) Data Analysis
-
Pharmacokinetic Parameters: The concentration-time data for the prodrug and its metabolites are used to calculate key pharmacokinetic parameters using non-compartmental analysis.[1][2] These include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
-
Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare the pharmacokinetic parameters between the different prodrug formulations.[10][27]
Conclusion: Synthesizing Data for Informed Decision-Making
By systematically applying the principles and protocols outlined in this guide, researchers can generate high-quality, comparative in vivo data on the stability and pharmacokinetics of different nucleoside prodrug formulations. The resulting data, summarized in clear tables and supported by robust experimental design, will enable informed decision-making in the lead optimization and candidate selection process. A thorough understanding of a prodrug's in vivo behavior is not merely an academic exercise; it is a critical step in developing safer and more effective medicines for patients in need. This commitment to scientific rigor and self-validating experimental systems ensures the trustworthiness and ultimate success of the drug development endeavor.
References
- 1. karger.com [karger.com]
- 2. credevo.com [credevo.com]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Peripheral Blood Mononuclear Cell Pellets and Plasma from a Single Blood Draw at Clinical Trial Sites for Biomarker Analysis [jove.com]
- 8. downstate.edu [downstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. d.lib.msu.edu [d.lib.msu.edu]
- 11. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 18. rbm.iqvia.com [rbm.iqvia.com]
- 19. sanguinebio.com [sanguinebio.com]
- 20. reprocell.com [reprocell.com]
- 21. Peripheral Blood Mononuclear Cells (PBMC) and plasma isolation from whole peripheral blood [protocols.io]
- 22. stemcell.com [stemcell.com]
- 23. researchgate.net [researchgate.net]
- 24. Tissue Sample Homogenization Strategies for LC-MS/MS Bioanalysis: Mechanical, Enzymatic, and Chemical Methods - Anapharm [anapharmbioanalytics.com]
- 25. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. Statistical analysis of pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Synergistic Potential with Standard Chemotherapy Agents
Introduction: The Rationale for Combination Therapy
In the landscape of oncology, the principle of combination therapy stands as a cornerstone of modern treatment strategies.[1][2] The rationale is compelling: by targeting multiple, often complementary, molecular pathways simultaneously, we can enhance therapeutic efficacy, mitigate the onset of drug resistance, and potentially reduce dose-limiting toxicities associated with single-agent regimens.[3][4] When the combined effect of two or more drugs is greater than the sum of their individual effects, the interaction is termed synergistic .[5][6] Conversely, an additive effect is one where the combined effect equals the sum of individual effects, and an antagonistic effect is observed when the combination is less effective than the individual agents.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously design, execute, and interpret experiments aimed at evaluating the synergistic potential of novel therapeutic compounds with standard-of-care chemotherapy agents. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating actionable data.
Chapter 1: Theoretical Frameworks for Synergy Assessment
Before embarking on experimental work, it is crucial to understand the mathematical models that define synergy. These models provide a "null hypothesis" of what an expected, non-interactive (additive) effect would be. A statistically significant deviation from this expected additivity is what defines synergy or antagonism.[5][8]
The Chou-Talalay Method: Combination Index (CI)
The most widely adopted method for quantifying drug interactions is the Combination Index (CI) method, developed by Chou and Talalay.[7][9] This method is based on the median-effect principle, a derivative of the mass-action law, which provides a unified theory for single and multiple drug interactions.[7][10]
The CI theorem offers a clear quantitative definition for drug interactions:
-
CI < 1: Synergism
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
A CI value between 0.9 and 1.1 is generally considered nearly additive.[11] Strong synergy is often indicated by a CI value below 0.3.[12] This method is powerful because it is mechanism-independent and provides a numerical index of the interaction's strength.[9][13]
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize drug interactions.[5][12][14] An isobole is a line that connects the doses of two drugs that, when used alone, produce the same level of effect (e.g., 50% inhibition of cell growth, or IC50).[15] This line represents all the theoretical dose combinations that would be merely additive.
-
If the experimentally determined data point for a combination that produces the same effect falls below the line of additivity, the interaction is synergistic (less of each drug is needed).[12][15]
-
If the data point falls on the line, the interaction is additive .
-
If the data point falls above the line, the interaction is antagonistic .
This visual representation is intuitive and serves as an excellent complement to the quantitative CI method.[16][17]
Chapter 2: Designing In Vitro Synergy Studies: A Step-by-Step Protocol
A robust synergy evaluation begins with meticulously designed in vitro experiments. High-throughput screening platforms have greatly accelerated the ability to test numerous drug combinations across various cell lines.[18][19][20][21][22]
Foundational Steps: Cell Line and Compound Selection
Cell Line Selection: The choice of cancer cell lines is critical and should be hypothesis-driven. A systematic approach involves selecting lines based on the genetic status of the drug target and the overall genomic landscape.[23] Utilizing diverse cell lines, such as those in the NCI-60 panel, can provide a broad understanding of a combination's activity spectrum.[23][24] For targeted agents, it is essential to select cell lines with known expression levels or mutations in the target pathway to ensure the biological context is relevant.[23] Mixed-cell models are also emerging to better capture inter-patient tumor heterogeneity.[25]
Standard Chemotherapy Agents: The choice of a chemotherapy partner should be clinically relevant. Common agents used in combination studies include:
-
Antimetabolites: 5-Fluorouracil, Gemcitabine[26]
-
Platinum-based drugs: Cisplatin, Carboplatin, Oxaliplatin[27]
-
Topoisomerase inhibitors: Doxorubicin, Irinotecan, Etoposide[27][28]
Experimental Workflow for Synergy Assessment
The following diagram outlines the comprehensive workflow for an in vitro synergy study.
Experimental Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the 50% inhibitory concentration (IC50) for the novel compound and the standard chemotherapy agent individually. This data is essential for designing the subsequent combination experiment.
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium
-
Novel compound and chemotherapy agent
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and enter logarithmic growth phase for 24 hours.
-
Drug Preparation: Prepare a 2x concentration serial dilution series for each drug. For example, create an 8-point curve ranging from 100 µM to 0.01 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a 1x final concentration. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the drug's mechanism of action (typically 72 hours).
-
Viability Assessment: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions (e.g., 100 µL per well).
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the drug concentration and fit a non-linear regression curve (e.g., four-parameter logistic) to calculate the IC50 value.
Causality Check: Why is determining the individual IC50 values a mandatory first step? The IC50 values establish the potency of each drug alone. This information is fundamentally required for the Chou-Talalay equation and for establishing the equipotent ratios used in the fixed-ratio combination design, ensuring the contribution of each drug to the combined effect is well-defined.[12]
Experimental Protocol 2: Fixed-Ratio Combination Assay
Objective: To assess the viability of cells treated with both drugs simultaneously at a constant ratio relative to their individual IC50 values.
Methodology:
-
Design Fixed Ratios: Based on the IC50 values from Protocol 1, design several fixed-ratio combinations. A common starting point is to mix the drugs at their equipotent ratio (IC50 of Drug A : IC50 of Drug B). Other ratios (e.g., 1:2, 2:1, 1:4, 4:1 relative to the IC50s) should also be tested to explore the dose-response surface comprehensively.[29]
-
Prepare Combination Stocks: For each fixed ratio, prepare a master stock solution containing both drugs at the desired proportion.
-
Serial Dilution: Create a 2x serial dilution series from each combination master stock. This series will test the combination at various effect levels (e.g., from >90% inhibition to <10% inhibition).
-
Cell Seeding & Treatment: Follow steps 1 and 3 from Protocol 1, using the combination serial dilutions. It is critical to run the single-agent dose-response curves on the same plate as the combination curves to serve as internal controls and minimize inter-assay variability.
-
Incubation & Viability Assessment: Follow steps 4-6 from Protocol 1.
Scientist's Note: A constant-ratio experimental design is strongly recommended over a checkerboard (non-constant ratio) design.[29] This is because non-constant ratios can yield CI values with larger standard errors, making the interpretation of synergy less reliable.[29]
Chapter 3: Data Analysis and Interpretation
With the experimental data in hand, the next step is to perform the quantitative analysis to determine the nature of the drug interaction.
Calculating and Visualizing the Combination Index (CI)
Specialized software such as CompuSyn or the open-source R package 'SynergyFinder' can automate CI calculations and isobologram generation.[11][21] The underlying calculation for the Combination Index is:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.[7]
The results are often presented in a table and a Fa-CI plot (Fraction affected vs. CI), which shows the level of synergy or antagonism across a range of effect levels.
Table 1: Sample Data Summary for a Combination of Novel Compound (NC) and Doxorubicin (DOX)
| Drug(s) | IC50 (nM) | Combination Ratio (NC:DOX) | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| NC | 50 | - | - | - | - |
| DOX | 10 | - | - | - | - |
| NC + DOX | - | 5:1 | 0.50 (IC50) | 0.65 | Synergy |
| NC + DOX | - | 5:1 | 0.75 (IC75) | 0.48 | Strong Synergy |
| NC + DOX | - | 5:1 | 0.90 (IC90) | 0.31 | Strong Synergy |
Generating and Interpreting Isobolograms
The same data can be used to generate an isobologram for a specific effect level, such as 50% inhibition (IC50).
References
- 1. In Vivo Combination | Kyinno Bio [kyinno.com]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination Chemotherapy - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of cancer cell line-specific synergistic drug combinations based on multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] An Overview of Drug Combination Analysis with Isobolograms | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Drug Screening in Drug Discovery | Kyinno [kyinno.com]
- 23. researchgate.net [researchgate.net]
- 24. fondazionebonadonna.org [fondazionebonadonna.org]
- 25. mdpi.com [mdpi.com]
- 26. Drug Combination in Cancer Treatment—From Cocktails to Conjugated Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Experimental design and interaction analysis of combination studies of drugs with log-linear dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. austinpublishinggroup.com [austinpublishinggroup.com]
A Researcher's Guide to Comparative Transcriptomics of Purine Analog Action
Audience: Researchers, scientists, and drug development professionals engaged in oncology, immunology, and pharmacology.
Objective: This guide provides a comprehensive framework for the comparative analysis of gene expression changes induced by purine analogs. It moves beyond a simple listing of facts to deliver an in-depth, technical comparison grounded in mechanistic insights and robust experimental design. Here, we synthesize data from multiple studies to explain the causality behind experimental choices, ensuring a self-validating approach to protocol design and data interpretation.
Introduction: Decoding the Transcriptional Ripple Effects of Purine Analogs
Purine analogs are a cornerstone of chemotherapy and immunosuppression, exerting their effects by masquerading as natural purine bases (adenine and guanine).[1] Their incorporation into nucleic acids or interference with nucleotide metabolism triggers a cascade of cellular responses, culminating in cytotoxicity in rapidly dividing cells.[2][3][4] While clinically effective, their mechanisms of action are complex, and the resulting cellular stress responses can vary significantly between different analogs. Understanding the distinct gene expression signatures induced by these drugs is paramount for optimizing therapeutic strategies, identifying biomarkers for patient stratification, and developing novel combination therapies.
This guide will compare and contrast the transcriptomic impact of three major purine analogs: the thiopurines (6-mercaptopurine/6-thioguanine), fludarabine, and cladribine. We will explore their core mechanisms, provide a validated experimental workflow for their analysis, and present a comparative view of the key signaling pathways they modulate.
Section 1: Divergent Mechanisms of Action Dictate Gene Expression Outcomes
The specific gene expression profile induced by a purine analog is a direct consequence of its unique mechanism of action. While all are antimetabolites, their precise intracellular targets and metabolic activation pathways differ, leading to distinct forms of cellular damage and, consequently, different transcriptional responses.
-
Thiopurines (6-Mercaptopurine & 6-Thioguanine): These prodrugs require intracellular conversion to 6-thioguanine nucleotides (6-TGNs).[2][4] The primary cytotoxic mechanism involves the incorporation of 6-thioguanine into DNA.[5][6] This event is recognized by the DNA Mismatch Repair (MMR) system, which, in a futile attempt to correct the "mismatch," triggers a cascade of signaling that leads to cell cycle arrest and apoptosis.[7][8][9] This reliance on a functional MMR system is a key characteristic of thiopurine action.
-
Fludarabine: This fluorinated nucleotide analog is converted intracellularly to its active triphosphate form, F-ara-ATP.[3][10] F-ara-ATP has a multi-pronged effect: it inhibits DNA polymerases and ribonucleotide reductase, directly halting DNA synthesis, and its incorporation into both DNA and RNA disrupts their function, triggering DNA damage responses and apoptosis.[3][10][11] Notably, its cytotoxic effects often involve the activation of the p53 tumor suppressor pathway.[12]
-
Cladribine (2-chloro-2'-deoxyadenosine): Like fludarabine, cladribine is phosphorylated to its active triphosphate form. It is relatively resistant to degradation by adenosine deaminase, allowing it to accumulate in lymphocytes. Its incorporation into DNA causes strand breaks and activates apoptotic pathways.[13] Studies show cladribine induces a significant downregulation of gene expression in peripheral blood mononuclear cells (PBMCs), particularly affecting B cells.[14][15][16]
Diagram: Metabolic Activation of Thiopurines
The following diagram illustrates the critical intracellular conversion pathway for thiopurines, highlighting the enzymes responsible for creating the active, cytotoxic metabolites.
References
- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Human mismatch repair, drug-induced DNA damage, and secondary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 11. Fludarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Fludarabine treatment of patients with chronic lymphocytic leukemia induces a p53-dependent gene expression response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic Apoptosis Pathway in Fallopian Tube Epithelial Cells Induced by Cladribine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular signature associated with cladribine treatment in patients with multiple sclerosis [frontiersin.org]
- 15. Single-cell profiling reveals preferential reduction of memory B cell subsets in cladribine patients that correlates with treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine. As a complex, biologically active purine nucleoside analog, this compound requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory adherence.[1][2][3] This guide is structured to provide not just a protocol, but the scientific rationale behind each step, empowering you to manage this chemical waste stream with confidence and precision.
Core Principle: Hazard Identification and Risk Assessment
-
6-Chloropurine Moiety: This is the primary source of biological activity and potential toxicity. Purine analogs are classified as antimetabolites, designed to interfere with DNA synthesis and induce apoptosis.[4][5] Compounds in this class should be handled as potentially cytotoxic or mutagenic. The chlorine atom at the 6-position is a reactive site, and chlorinated organic compounds often present environmental hazards.[6][7]
-
Benzoyl Protecting Groups: While benzoyl groups are primarily used to protect hydroxyls during synthesis, their presence renders the molecule highly lipophilic.[8] During disposal, the hydrolysis of these ester groups will generate benzoate salts and the deprotected, more water-soluble nucleoside analog.
-
Overall Profile: The compound should be treated as a hazardous substance. Do not ingest, inhale, or allow contact with skin, eyes, or clothing.[6] All handling and disposal procedures must be conducted within a certified chemical fume hood.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description & Rationale | Precautionary Statement Codes (Anticipated) |
|---|---|---|
| Acute Toxicity | Based on its function as a purine analog, it may be harmful if swallowed, inhaled, or in contact with skin. | P261, P280 |
| Skin/Eye Irritation | As with many complex organic molecules, it may cause skin and serious eye irritation. | P305+P351+P338 |
| Sensitization | May cause an allergic skin reaction.[9] | P280 |
| Aquatic Toxicity | Chlorinated organic compounds and biologically active molecules can be toxic to aquatic life.[9] | P273 |
Pre-Disposal Logistics: Segregation, Collection, and Storage
Effective waste management hinges on proper segregation at the point of generation. This prevents cross-contamination and ensures that waste is handled by the appropriate disposal stream.
Step 1: Identify Waste Streams You will likely generate three distinct waste streams containing this compound:
-
Solid Chemical Waste: Unused or expired pure compound, contaminated absorbent materials from a spill cleanup.
-
Liquid Chemical Waste: Solutions containing the compound, and solvent rinsates from contaminated glassware.
-
Contaminated Sharps & Consumables: Needles, pipette tips, gloves, and wipes with residual contamination.
Step 2: Use Designated Hazardous Waste Containers
-
All waste must be collected in containers that are chemically compatible, in good condition, and can be securely sealed.[10]
-
Never use foodstuff containers for hazardous waste.[10]
-
Ideally, use the original container for solid waste if it is intact and can be safely sealed.
Step 3: Label Containers Correctly and Immediately Proper labeling is a critical EPA and OSHA requirement.[11][12] Each container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms are highly recommended.[12]
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Store sealed and labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory staff.[11][13]
-
Do not move hazardous waste from one SAA to another.[11] The SAA is for temporary accumulation before transfer to a central storage area or pickup by Environmental Health & Safety (EHS).
Procedural Guidance: Chemical Neutralization Protocol
For small quantities of waste, a chemical neutralization (hydrolysis) step can be performed to break down the molecule into less reactive components before collection. This protocol is adapted from established procedures for similar benzoylated nucleosides and is intended for small-scale laboratory waste.[9]
Objective: To hydrolyze the three benzoyl ester linkages, rendering the molecule more water-soluble and preparing it for final disposal.
Required Materials:
-
Waste containing this compound
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃) or a similarly mild base.
-
Appropriately labeled hazardous waste container for aqueous chemical waste.
-
Stir plate and stir bar.
-
Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves, lab coat.
Step-by-Step Protocol (Perform in a Chemical Fume Hood):
-
Dissolution:
-
For Solid Waste: Carefully dissolve the compound in a minimal amount of anhydrous ACN or THF. The goal is to create a concentrated stock solution of the waste material.
-
For Empty Containers: Rinse the container with a small volume of the chosen solvent to dissolve any residue. This rinseate should be collected and treated as described below.
-
-
Hydrolysis/Quenching:
-
In a separate, larger glass container equipped with a stir bar, place the 5% aqueous sodium bicarbonate solution. Use a volume that is at least 10 times the volume of the organic solvent used for dissolution.
-
While stirring vigorously, slowly add the dissolved chemical waste solution to the sodium bicarbonate solution dropwise. This controlled addition is crucial to manage any potential off-gassing or exothermic reaction.
-
Allow the mixture to stir at room temperature for several hours (a minimum of 4 hours is recommended) to ensure complete hydrolysis of the benzoyl esters.[14]
-
-
Waste Collection:
-
Once the reaction is complete, carefully transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for corrosive or aqueous chemical waste.
-
This container should be clearly labeled with all components of the final mixture (e.g., "Aqueous waste containing hydrolyzed this compound, sodium benzoate, acetonitrile, sodium bicarbonate").
-
-
Final Disposal:
The logical flow for this disposal process is summarized in the diagram below.
References
- 1. This compound | Neo Sience [neosience.com]
- 2. 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-ch… [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Purine analogue - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Mild, efficient, selective and "green" benzoylation of nucleosides using benzoyl cyanide in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. needle.tube [needle.tube]
A Strategic Guide to Personal Protective Equipment for Handling 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling the purine nucleoside analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine. The recommendations herein are derived from a thorough risk assessment based on the compound's structural components and established best practices for handling analogous chemical classes.
Hazard Analysis: A Structurally-Informed Risk Assessment
-
6-Chloropurine Core : This heterocyclic base is a reactive chemical intermediate.[1] Materials in this class should be considered hazardous until proven otherwise.[1] The presence of the chloro- group makes it an irritant and potentially toxic. Exposure routes of concern include inhalation of dust, skin/eye contact, and ingestion.[2][3] Safety data for 6-chloropurine and its derivatives mandate avoiding dust formation and ensuring adequate ventilation.[4]
-
Benzoyl Groups : The three benzoyl groups increase the molecule's lipophilicity, potentially enhancing skin absorption. While primarily serving as protecting groups in synthesis, related compounds like benzoyl chloride are lachrymators, corrosive, and can cause severe skin burns and allergic reactions.[5] This suggests a heightened need for robust skin and eye protection.
-
Nucleoside Analog Classification : This compound is classified as a purine nucleoside analog with potential antitumor activity, likely through mechanisms involving DNA synthesis inhibition and apoptosis induction.[6] Many nucleoside analogs can interfere with cellular processes, with some exhibiting mitochondrial toxicity.[7][8] Due to this potential cytotoxic and antimetabolite activity, the compound should be handled with the same precautions as other hazardous drugs, assuming it may be toxic if swallowed or absorbed through the skin.[9][10]
Based on this analysis, the primary hazards are:
-
Acute Toxicity: Potential for harm if inhaled, ingested, or in contact with skin.
-
Skin and Eye Irritation/Damage: Risk of irritation or severe burns from contact.
-
Allergic Skin Reaction: Potential for sensitization upon repeated contact.[9]
-
Unknown Chronic Effects: As a research chemical, long-term toxicological properties are not well-defined. A precautionary principle is paramount.
The Core Defense: Multi-Level PPE Strategy
A multi-level Personal Protective Equipment (PPE) strategy is required, tailored to the specific laboratory task. This approach ensures that the level of protection matches the level of risk, from routine solution preparation to managing accidental spills.
Foundational PPE for All Operations
This is the minimum required PPE when working in the laboratory where the compound is present, even for tasks not involving direct handling.[11]
-
Eye Protection : ANSI Z87-marked safety glasses with side shields are the absolute minimum.[11]
-
Protective Clothing : A long-sleeved laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory to protect against incidental splashes and contamination.[11][12]
Task-Specific PPE Requirements
The following table outlines the necessary PPE for specific tasks involving direct handling of the compound.
| Task | Required Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown (over lab coat) | Fit-tested N95 Respirator |
| Preparing Stock Solutions | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown (over lab coat) | Recommended if not in a certified fume hood |
| Reaction Setup/Monitoring | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Laboratory Coat | Not required if in a fume hood |
| Accidental Spill Cleanup | N/A | Heavy-duty Chemical Resistant Gloves (over nitrile) | Safety Goggles & Face Shield | Disposable Chemical Resistant Coverall | Fit-tested Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges |
Procedural Deep Dive: Ensuring Efficacy of PPE
Correctly using PPE is as critical as selecting it. The following workflows are designed to be self-validating systems to minimize exposure.
PPE Selection & Use Workflow
This diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Caption: A workflow for PPE selection, use, and disposal.
Donning and Doffing Sequences
Cross-contamination is most likely to occur during the removal (doffing) of PPE. Following a strict sequence is critical.
Donning (Putting On) Sequence:
-
Shoe Covers : If required, don first.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Gown/Coverall : Ensure it is fully secured.
-
Respirator : Perform a seal check.
-
Goggles/Face Shield : Adjust for a secure fit.
-
Outer Gloves : Place cuffs over the sleeves of the gown.[13]
Doffing (Removal) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves : Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers under the wrist of the remaining glove and peel it off over the first glove. Dispose.
-
Gown/Coverall and Inner Gloves : Untie the gown. As you remove it, peel it away from your body, rolling it inside out. As you pull your hands out of the sleeves, peel off the inner gloves at the same time, so they are contained within the rolled-up gown. Dispose.
-
Face Shield/Goggles : Remove by handling the strap from behind your head.
-
Respirator : Remove by handling the straps from behind your head.
-
Wash Hands : Immediately and thoroughly wash hands with soap and water.[4]
Caption: The critical sequence for removing contaminated PPE.
Disposal and Emergency Plans
4.1 Disposal Plan
All disposable PPE used while handling this compound must be considered hazardous chemical waste.
-
Collection : Immediately place all used gloves, gowns, shoe covers, and other contaminated disposable items into a designated, clearly labeled hazardous waste container (e.g., a yellow bag or labeled bin).
-
Segregation : Do not mix this waste with regular trash or non-hazardous lab waste.
-
Final Disposal : Manage the waste container according to your institution's hazardous waste disposal procedures and local regulations.[14][15]
4.2 Emergency Procedures
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Exposure : Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to this comprehensive safety framework, you establish a robust defense system that protects personnel, ensures the integrity of your research, and fosters a culture of safety within the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Milan System [milansystem.org]
- 7. Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. pppmag.com [pppmag.com]
- 14. Safe Handling and Disposal of Chemicals [syntheticdrugs.unodc.org]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
